DDO-7263
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H9F2N3O |
|---|---|
分子量 |
273.24 g/mol |
IUPAC 名称 |
5-(3,4-difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H9F2N3O/c1-8-2-3-10(7-17-8)13-18-14(20-19-13)9-4-5-11(15)12(16)6-9/h2-7H,1H3 |
InChI 键 |
HITVBBDLWZDVIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)F)F |
产品来源 |
United States |
Foundational & Exploratory
DDO-7263: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-7263 is a novel, potent small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2][3] This document provides an in-depth technical overview of the core mechanism of action of this compound, summarizing key experimental findings and methodologies. This compound exerts its effects through a unique mechanism involving the inhibition of 26S proteasome assembly, leading to the upregulation of Nrf2 and subsequent downstream anti-inflammatory and neuroprotective effects.[1][2][3][4][5][6] The compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, particularly Parkinson's disease.[1][2]
Core Mechanism of Action: Nrf2-ARE Pathway Activation
This compound functions as a potent activator of the Nrf2-ARE pathway.[1][2][3][4][5][6][7] The primary molecular mechanism involves the direct binding of this compound to Rpn6, a component of the 19S regulatory particle of the 26S proteasome.[1][3][4][5][6] This interaction sterically hinders the assembly of the 26S proteasome, which is responsible for the degradation of ubiquitinated proteins, including Nrf2.
By inhibiting proteasomal degradation, this compound leads to the accumulation of ubiquitinated Nrf2.[1][4][5][6] This allows Nrf2 to escape degradation, accumulate in the cytoplasm, and subsequently translocate to the nucleus.[1][4] Within the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes.
Signaling Pathway Diagram
Caption: this compound mechanism of action on the Nrf2-ARE pathway.
Downstream Pharmacological Effects
The activation of the Nrf2-ARE pathway by this compound triggers a cascade of downstream events that contribute to its therapeutic effects.
Upregulation of Antioxidant Enzymes
A key consequence of Nrf2 activation is the increased expression of antioxidant and detoxifying enzymes. In vitro studies have demonstrated that this compound treatment leads to a concentration-dependent upregulation of Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) protein levels.[1][4]
Inhibition of NLRP3 Inflammasome
This compound has been shown to inhibit the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2][3] This inhibition is dependent on the activation of Nrf2.[2] By suppressing the NLRP3 inflammasome, this compound reduces the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[2][4] Specifically, it has been shown to significantly inhibit the production of cleaved caspase-1 and IL-1β in ATP-LPS-exposed THP-1-derived macrophages.[2]
NLRP3 Inflammasome Inhibition Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 4. This compound | 2254004-96-9 | MOLNOVA [molnova.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. 生命科学产品与技术服务-生工生物工程(上海)股份有限公司 [store.sangon.com]
- 7. This compound | Nrf2激活剂 | MCE [medchemexpress.cn]
DDO-7263: A Technical Guide to its Core Function as a Novel Nrf2 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-7263, a 1,2,4-oxadiazole (B8745197) derivative, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Its primary mechanism of action involves the upregulation of Nrf2 by binding to Rpn6, a component of the 26S proteasome, thereby inhibiting the degradation of ubiquitinated Nrf2. This leads to the nuclear translocation of Nrf2 and the subsequent transcription of antioxidant and anti-inflammatory genes. Notably, this compound has demonstrated neuroprotective effects in preclinical models of Parkinson's disease by mitigating oxidative stress and inhibiting the NLRP3 inflammasome. This document provides a comprehensive overview of the technical details, experimental data, and methodologies associated with the characterization of this compound.
Core Mechanism of Action
This compound functions as an indirect activator of the Nrf2 signaling pathway. Unlike electrophilic Nrf2 activators that react with Keap1, this compound targets the 26S proteasome.
-
Binding to Rpn6: this compound directly binds to Rpn6 (also known as PSMD11), a regulatory subunit of the 19S regulatory particle of the 26S proteasome.[1][2]
-
Inhibition of Proteasome Assembly: This binding event obstructs the proper assembly of the 26S proteasome.[1][2]
-
Stabilization of Nrf2: The impaired proteasomal function leads to a decrease in the degradation of ubiquitinated Nrf2.[1][2]
-
Nrf2 Nuclear Translocation: Stabilized Nrf2 accumulates in the cytoplasm and subsequently translocates to the nucleus.[3][2]
-
ARE-Mediated Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.
This mechanism leads to the upregulation of a suite of cytoprotective proteins, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Behavioral phenotyping of the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DDO-7232 Nrf2 Activation Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway by the novel activator, 3-(1H-Benzo[d]imidazol-6-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole (DDO-7232). This document details the molecular mechanism of action, presents quantitative data from key experiments, and provides detailed experimental protocols for the methodologies cited.
Introduction to the Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Upon exposure to stressors, Keap1's ability to target Nrf2 for degradation is inhibited, leading to the stabilization and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[3][4]
DDO-7232: A Novel Nrf2 Activator
DDO-7232 has been identified as a potent activator of the Nrf2-ARE pathway.[5] It has demonstrated protective effects in cellular models of oxidative stress and therapeutic efficacy in a murine model of colitis.[5] The activation of the Nrf2 pathway by DDO-7232 provides a promising therapeutic strategy for conditions associated with oxidative stress.
Molecular Mechanism of DDO-7232 Action
Mechanistic studies have revealed that DDO-7232 activates the Nrf2 pathway through the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[5] The phosphorylated ERK1/2, in turn, is proposed to phosphorylate Nrf2 at Serine 40, a key step that promotes the dissociation of Nrf2 from Keap1 and its subsequent translocation to the nucleus.[5] This leads to the upregulation of Nrf2-dependent antioxidant gene expression.
Quantitative Data on Nrf2 Activation by DDO-7232
The following table summarizes the quantitative data from experiments demonstrating the activation of the Nrf2 pathway by DDO-7232 in NCM460 cells.
| Experiment | Concentration of DDO-7232 | Fold Induction (vs. Control) |
| Nrf2-ARE Luciferase Reporter Assay | ||
| 2.5 µM | ~1.5 | |
| 5 µM | ~2.0 | |
| 10 µM | ~2.5 | |
| 20 µM | ~3.0 | |
| 40 µM | ~3.5 | |
| qRT-PCR Analysis of Nrf2 Target Genes | ||
| Nrf2 mRNA | 20 µM | ~2.0 |
| HO-1 mRNA | 20 µM | ~4.0 |
| NQO1 mRNA | 20 µM | ~3.0 |
| GCLC mRNA | 20 µM | ~2.5 |
| GCLM mRNA | 20 µM | ~2.0 |
Data is estimated from graphical representations in the cited literature and should be considered approximate.
Detailed Experimental Protocols
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
References
- 1. researchgate.net [researchgate.net]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-(1H-Benzo[ d]imidazol-6-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole (DDO7232), a Novel Potent Nrf2/ARE Inducer, Ameliorates DSS-Induced Murine Colitis and Protects NCM460 Cells against Oxidative Stress via ERK1/2 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DDO-7263: An Nrf2 Activator and Indirect NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-7263 is a novel, brain-targeting small molecule that has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease. Its mechanism of action is primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This activation leads to a downstream inhibitory effect on the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a key mediator of neuroinflammation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Nrf2-Dependent Inhibition of the NLRP3 Inflammasome
This compound is not a direct inhibitor of the NLRP3 inflammasome. Instead, it functions as a potent activator of the Nrf2-antioxidant response element (ARE) signaling pathway.[1] The activation of Nrf2 is the critical upstream event that leads to the subsequent suppression of NLRP3 inflammasome activity.[1]
The proposed signaling pathway is as follows:
-
Nrf2 Activation: this compound promotes the translocation of Nrf2 from the cytoplasm to the nucleus.
-
ARE-Mediated Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.
-
Upregulation of Antioxidant and Anti-inflammatory Proteins: This leads to the increased expression of proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
NLRP3 Inflammasome Inhibition: The altered cellular redox state and increased anti-inflammatory proteins indirectly suppress the activation of the NLRP3 inflammasome. This results in reduced cleavage of caspase-1 and decreased production of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1]
The inhibition of the NLRP3 inflammasome by this compound is dependent on Nrf2 activation.[1]
Figure 1. this compound Signaling Pathway.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Result | Reference |
| NLRP3 Inflammasome Inhibition | ATP-LPS-exposed THP-1 derived macrophages | IL-1β protein expression | Significantly inhibited | [1] |
| Cleaved Caspase-1 production | Significantly inhibited | [1] | ||
| Neuroprotection | H2O2-induced PC12 neurons | Oxidative damage | Protected | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Parkinson's Disease
| Model | Treatment | Parameter | Result | Reference |
| MPTP-induced Parkinson's Disease | This compound | Behavioral abnormalities | Improved | [1] |
| Tyrosine hydroxylase (TH) positive neuron loss in substantia nigra (SN) and striatum | Significantly attenuated | [1] | ||
| Secretion of inflammatory factors | Inhibited | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Brain Tissue Targeting | Reference |
| Pharmacokinetics and Tissue Distribution | Data indicates brain tissue targeting function. | Mice | Yes | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Experiments
-
THP-1 Cells: Human monocytic THP-1 cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. To differentiate into macrophage-like cells, THP-1 monocytes are treated with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
PC12 Cells: Rat pheochromocytoma PC12 cells are to be maintained in DMEM supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation.
Figure 2. NLRP3 Inflammasome Inhibition Assay Workflow.
-
Cell Seeding: Seed PMA-differentiated THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Activation: Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30 minutes.
-
Sample Collection: Collect the cell culture supernatants and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
ELISA: Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Western Blotting:
-
Separate proteins from cell lysates and concentrated supernatants by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved caspase-1 (p20 subunit) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
This protocol outlines the procedure to determine the activation of the Nrf2 pathway by this compound.
Figure 3. Nrf2 Activation Assay Workflow.
-
Cell Seeding: Seed PC12 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to attach.
-
Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 2, 4, 8, 12, 24 hours).
-
Nuclear and Cytoplasmic Fractionation: Isolate nuclear and cytoplasmic fractions using a commercially available kit.
-
Western Blotting for Nrf2 Translocation:
-
Perform Western blotting on the nuclear and cytoplasmic fractions using a primary antibody against Nrf2.
-
Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to ensure the purity of the fractions.
-
-
Western Blotting for Nrf2 Target Gene Expression:
-
Prepare whole-cell lysates from treated cells.
-
Perform Western blotting using primary antibodies against HO-1 and NQO1.
-
Use β-actin as a loading control.
-
In Vivo Experiments
This protocol describes the induction of Parkinson's-like pathology in mice and subsequent treatment with this compound.
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old).
-
MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) intraperitoneally at a dose of 20 mg/kg daily for 7 consecutive days.
-
This compound Treatment: Administer this compound or vehicle control by intraperitoneal injection daily, starting from the first day of MPTP injection and continuing for a total of 10 days.
-
Behavioral Tests:
-
Open Field Test: Assess locomotor activity by placing the mice in an open field arena and recording parameters such as total distance traveled and rearing frequency.
-
Rotarod Test: Evaluate motor coordination and balance by measuring the time the mice can stay on a rotating rod.
-
Cylinder Test: Assess forelimb akinesia by observing the spontaneous use of forelimbs for wall exploration in a cylinder.
-
-
Immunohistochemistry:
-
After the final behavioral test, perfuse the mice and collect the brains.
-
Prepare brain sections and perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and striatum.
-
Quantify the number of TH-positive neurons.
-
-
ELISA for Inflammatory Cytokines: Measure the levels of inflammatory cytokines such as IL-1β in brain homogenates using ELISA.
Concluding Remarks
This compound represents a promising therapeutic candidate for neurodegenerative diseases by targeting the Nrf2 pathway to indirectly inhibit neuroinflammation mediated by the NLRP3 inflammasome. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other Nrf2 activators. Further studies are warranted to elucidate the precise molecular interactions and to fully define the therapeutic potential of this compound. It is important to note that the available information does not specify whether this compound acts as a covalent inhibitor. Future research should address this to provide a more complete understanding of its mechanism of action.
References
DDO-7263: A Technical Guide to its Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective role of DDO-7263, a novel small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. This compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, particularly Parkinson's disease, by mitigating oxidative stress and neuroinflammation.[1][2] This document outlines the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Core Mechanism of Action: Nrf2 Activation and NLRP3 Inflammasome Inhibition
This compound exerts its neuroprotective effects primarily through the activation of the Nrf2-ARE signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
This compound has been shown to upregulate Nrf2 by binding to Rpn6, a component of the 26S proteasome, thereby blocking its assembly and inhibiting the degradation of ubiquitinated Nrf2.[3][4][5] This leads to the accumulation of Nrf2 and its translocation into the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This, in turn, upregulates the expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3]
A crucial consequence of Nrf2 activation by this compound is the inhibition of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a multiprotein complex that, when activated by cellular stress or damage, triggers the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), by activating caspase-1.[6] Chronic activation of the NLRP3 inflammasome is a key contributor to the neuroinflammation observed in neurodegenerative diseases.[6] this compound-mediated Nrf2 activation suppresses the NLRP3 inflammasome, thereby reducing the production of inflammatory cytokines and mitigating neuroinflammation.[1]
Signaling Pathway Diagram
Caption: this compound signaling pathway in neuroprotection.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings.
In Vitro Efficacy: PC12 Cells
| Parameter | Treatment | Concentration | Duration | Result | Reference |
| Protein Levels of HO-1 and NQO1 | This compound | 20 µM | 2-24 hours | Upregulated in a concentration-dependent manner | [3][5] |
| Cell Viability | H₂O₂-induced oxidative stress + this compound | Not Specified | Not Specified | Protected PC12 neurons from damage | [1] |
In Vivo Efficacy: MPTP-Induced Parkinson's Disease in Mice
| Parameter | Dosage | Administration | Duration | Result | Reference |
| Behavioral Abnormalities | 10, 50, 100 mg/kg/day | Intraperitoneal (IP) | 10 days | Improved reduction in vertical spontaneous activity and mitigated loss of balance coordination | [3][5] |
| Dopaminergic Neuron Loss (Tyrosine Hydroxylase) | Not Specified | Not Specified | Not Specified | Significantly attenuated in the substantia nigra and striatum | [1] |
| Pro-inflammatory Cytokines (IL-1β, TNF-α) in plasma | Not Specified | Not Specified | Not Specified | Significantly downregulated | [3][5] |
Pharmacokinetic Parameters in Rats
| Parameter | Dosage | Administration | Value | Reference |
| Half-life (T₁/₂) | 7, 35, 70 mg/kg | Intraperitoneal (IP) | 3.32 hours | [3][5] |
| Maximum Concentration (Cₘₐₓ) | 7, 35, 70 mg/kg | Intraperitoneal (IP) | 1.38 mg/mL | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate the neuroprotective effects of this compound.
In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
This model is used to simulate the dopaminergic neurodegeneration characteristic of Parkinson's disease.
Workflow Diagram:
Caption: Workflow for the MPTP-induced Parkinson's disease mouse model.
Detailed Protocol:
-
Animal Model: Male C57BL/6 mice, 10 weeks old, with a body weight of 22-26 g are used.[5]
-
Acclimation: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Mice are randomly assigned to different experimental groups: a vehicle control group, an MPTP-only group, and this compound treatment groups at varying doses (e.g., 10, 50, and 100 mg/kg).
-
This compound Administration: this compound is administered daily via intraperitoneal (IP) injection for a total of 10 days.[5]
-
MPTP Induction: To induce Parkinson's-like pathology, mice are co-treated with MPTP (20 mg/kg/day, IP) for the final 7 days of the this compound treatment period.[5]
-
Behavioral Assessment: Following the treatment period, behavioral tests are conducted to assess motor function. These may include the open field test to measure spontaneous activity and the rotarod test to evaluate balance and coordination.
-
Tissue Collection and Analysis: After behavioral testing, animals are euthanized, and brain tissue and blood samples are collected.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.
-
ELISA: Plasma levels of pro-inflammatory cytokines such as IL-1β and TNF-α are measured using enzyme-linked immunosorbent assay (ELISA) kits.
-
In Vitro Model: H₂O₂-Induced Oxidative Stress in PC12 Cells
This model is utilized to assess the cytoprotective effects of this compound against oxidative damage in a neuronal cell line.
Workflow Diagram:
Caption: Workflow for the H₂O₂-induced oxidative stress model in PC12 cells.
Detailed Protocol:
-
Cell Culture: PC12 cells, a rat adrenal pheochromocytoma cell line commonly used in neuroscience research, are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in culture plates and allowed to adhere. They are then pre-treated with this compound at various concentrations (e.g., 20 µM) for a specified period before the induction of oxidative stress.
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the cell culture medium to induce oxidative damage.
-
Incubation: The cells are incubated with this compound and H₂O₂ for a duration ranging from 2 to 24 hours.[5]
-
Analysis:
-
Western Blot: Cell lysates are collected, and protein expression levels of Nrf2 target genes, such as HO-1 and NQO1, are determined by Western blot analysis.
-
Cell Viability Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are performed to quantify cell viability and assess the protective effects of this compound against H₂O₂-induced cell death.
-
In Vitro Model: NLRP3 Inflammasome Activation in THP-1 Macrophages
This model is employed to directly investigate the inhibitory effect of this compound on the NLRP3 inflammasome.
Detailed Protocol:
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Priming and Activation: The differentiated macrophages are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β. Subsequently, the inflammasome is activated with adenosine (B11128) triphosphate (ATP).
-
This compound Treatment: Cells are treated with this compound before or during the priming and activation steps.
-
Analysis: The cell culture supernatants and lysates are collected to measure the levels of inflammasome-related proteins.
-
Western Blot: The levels of cleaved caspase-1 and mature IL-1β are determined by Western blot analysis. This compound has been shown to significantly inhibit the production of these proteins in ATP-LPS-exposed THP-1-derived macrophages.[1]
-
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for neurodegenerative diseases, particularly Parkinson's disease. Its dual mechanism of action, involving the activation of the Nrf2 antioxidant pathway and the inhibition of the NLRP3 inflammasome, addresses two critical pathological features of these disorders: oxidative stress and neuroinflammation. The preclinical data summarized in this guide provide a strong rationale for its further development.
Future research should focus on comprehensive preclinical toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application. Furthermore, while no clinical trials are currently listed for this compound, its progression into Phase 1 clinical trials will be a critical step in evaluating its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans. The insights gained from such studies will be invaluable in determining the therapeutic potential of this compound as a novel treatment for neurodegenerative diseases.
References
- 1. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nrf2-NLRP3-caspase-1 axis mediates the neuroprotective effects of Celastrol in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 5. This compound | 2254004-96-9 | MOLNOVA [molnova.com]
- 6. Mechanisms of NLRP3 activation and pathology during neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
DDO-7263: A Novel Neuroprotective Agent for Parkinson's Disease
A Technical Guide on the Preclinical Research of a Brain-Targeting Nrf2 Activator and NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons, leading to motor and non-motor symptoms. Oxidative stress and neuroinflammation are key contributors to the pathology of PD. DDO-7263, a novel 1,2,4-oxadiazole (B8745197) derivative, has emerged as a promising therapeutic candidate. This document provides a comprehensive technical overview of the preclinical research on this compound, summarizing its mechanism of action, and in vitro and in vivo efficacy. All available quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction
This compound, chemically identified as 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress. Furthermore, this compound has been shown to inhibit the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a key mediator of inflammation.[1] Its ability to target brain tissue makes it a particularly interesting candidate for neurodegenerative diseases like Parkinson's.[1] This guide synthesizes the available preclinical data on this compound, offering a detailed resource for researchers in the field.
Mechanism of Action
This compound exerts its neuroprotective effects through a dual mechanism involving the activation of the Nrf2-ARE pathway and the inhibition of the NLRP3 inflammasome.
Nrf2-ARE Pathway Activation
This compound upregulates Nrf2 by binding to Rpn6, a component of the 26S proteasome.[2][3][4] This interaction is believed to block the assembly of the proteasome, thereby preventing the degradation of ubiquitinated Nrf2.[2][3][4] The stabilized Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.[1]
NLRP3 Inflammasome Inhibition
The activation of the NLRP3 inflammasome is a critical step in the inflammatory cascade, leading to the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β). This compound has been demonstrated to significantly inhibit the activation of the NLRP3 inflammasome.[1] This inhibitory effect is dependent on the activation of Nrf2.[1] By suppressing the NLRP3 inflammasome, this compound reduces the production of cleaved caspase-1 and the subsequent maturation and release of IL-1β.[1]
Quantitative Data
The following tables summarize the available quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Treatment | Concentration | Outcome | Quantitative Data | Reference |
| Neuroprotection | PC12 cells | H₂O₂-induced oxidative damage | Not Specified | Protection from oxidative damage | [Data not available in abstract] | [1] |
| NLRP3 Inhibition | THP-1 derived macrophages | ATP-LPS exposure | Not Specified | Inhibition of NLRP3 activation, cleaved caspase-1, and IL-1β production | Significant inhibition observed | [1] |
| Nrf2 Target Gene Upregulation | PC12 cells | This compound | 20 μM | Upregulation of HO-1 and NQO1 protein levels | Concentration-dependent increase | [2] |
Table 2: In Vivo Efficacy of this compound in a Parkinson's Disease Mouse Model
| Animal Model | Treatment | Dosage | Administration | Outcome | Quantitative Data | Reference |
| MPTP-induced subacute Parkinson's disease in mice | This compound | 10, 50, 100 mg/kg/day | Intraperitoneal (IP); daily for 10 days | Improved behavioral abnormalities, attenuated dopaminergic neuron loss, inhibited inflammatory factor secretion | [Data not available in abstract] | [3] |
| MPTP-induced subacute Parkinson's disease in mice | This compound | Not Specified | Not Specified | Downregulation of pro-inflammatory factors (IL-1β and TNF-α) in plasma | Significant downregulation | [3] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dosage | Administration | T₁/₂ (half-life) | Cₘₐₓ (max concentration) | Reference |
| SD rats | 7, 35, 70 mg/kg | Intraperitoneal (IP) | 3.32 hours | 1.38 mg/mL | [2][3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. The following are generalized protocols for the key experiments conducted in the evaluation of this compound. The specific parameters used in the original studies are not fully available in the public domain and would be detailed in the full research publication.
In Vitro Neuroprotection Assay
-
Cell Line: PC12 cells.
-
Methodology:
-
Seed PC12 cells in 96-well plates and allow them to adhere.
-
Pre-treat cells with varying concentrations of this compound for a specified period.
-
Induce oxidative stress by adding a neurotoxin, such as hydrogen peroxide (H₂O₂).
-
After an incubation period, assess cell viability using a standard method like the MTT assay.
-
Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells.
-
-
Endpoint: Percentage of cell viability compared to control groups.
Nrf2-ARE Pathway Activation Assay
-
Methodology:
-
Treat cells (e.g., PC12) with this compound for various time points.
-
Perform Western blot analysis to measure the protein levels of Nrf2 in nuclear and cytosolic fractions to assess nuclear translocation.
-
Analyze the protein expression of downstream targets of Nrf2, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), by Western blot.
-
-
Endpoint: Fold change in the protein expression of Nrf2, HO-1, and NQO1 compared to vehicle-treated cells.
NLRP3 Inflammasome Inhibition Assay
-
Cell Line: THP-1 derived macrophages.
-
Methodology:
-
Prime THP-1 cells with lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3.
-
Treat the cells with this compound.
-
Activate the NLRP3 inflammasome with a second stimulus, such as ATP.
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted IL-1β using an ELISA kit.
-
Analyze the cell lysates for cleaved caspase-1 and NLRP3 levels by Western blot.
-
-
Endpoint: Concentration of IL-1β in the supernatant and relative protein levels of cleaved caspase-1 and NLRP3.
MPTP-Induced Parkinson's Disease Mouse Model
-
Animal Model: Male C57BL/6 mice.
-
Methodology:
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) via intraperitoneal injection to induce Parkinson's-like pathology. A common regimen is daily injections for several consecutive days.
-
Treat groups of mice with this compound or vehicle control via intraperitoneal injection daily for a specified duration, often starting before or concurrently with MPTP administration.
-
Conduct behavioral tests (e.g., rotarod, pole test) to assess motor coordination and function.
-
At the end of the treatment period, euthanize the animals and collect brain tissue (substantia nigra and striatum).
-
Perform immunohistochemistry to quantify the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons.
-
Measure the levels of inflammatory cytokines (e.g., IL-1β, TNF-α) in plasma or brain tissue using ELISA.
-
-
Endpoints: Behavioral scores, number of TH-positive neurons, and levels of inflammatory markers.
Conclusion
The preclinical data for this compound strongly suggest its potential as a disease-modifying therapy for Parkinson's disease. Its dual mechanism of action, targeting both oxidative stress and neuroinflammation, addresses two key pathological hallmarks of the disease. The compound's ability to penetrate the brain further enhances its therapeutic promise. While the currently available data is compelling, further studies are warranted to fully elucidate its efficacy, long-term safety, and optimal dosing. The detailed quantitative data from the primary research is essential for a complete understanding and to guide future clinical development. This technical guide provides a solid foundation for researchers and drug development professionals interested in advancing this compound or similar compounds for the treatment of neurodegenerative diseases.
References
DDO-7263: A Technical Guide to a Novel Proteasome Assembly Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-7263 is a novel small molecule that has emerged as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][2][3] Its mechanism of action is distinguished by its ability to inhibit the assembly of the 26S proteasome, a critical cellular machinery for protein degradation.[1][2][4][5] By binding to the Rpn6 subunit of the 19S regulatory particle, this compound disrupts the proper formation of the proteasome complex.[2][4] This inhibition leads to the stabilization and nuclear translocation of Nrf2, resulting in the transcriptional activation of a battery of cytoprotective genes.[1][3] Furthermore, this compound has been shown to suppress the activation of the NLRP3 inflammasome, a key player in inflammatory responses.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of 26S proteasome assembly. The 26S proteasome is a large, multi-subunit complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis.
Targeting Rpn6 to Inhibit Proteasome Assembly
The 26S proteasome consists of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The assembly of this complex is a highly regulated process. This compound has been identified to directly bind to Rpn6 (also known as PSMD11), an essential scaffolding subunit within the lid of the 19S regulatory particle.[2][4] The interaction between this compound and Rpn6 is believed to sterically hinder the association of the 19S regulatory particle with the 20S core particle, thereby preventing the formation of a fully functional 26S proteasome.
Activation of the Nrf2-ARE Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept at low levels by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. By inhibiting proteasome function, this compound prevents the degradation of Nrf2. This leads to the accumulation of Nrf2 in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This results in the increased expression of a wide range of cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines such as IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[1][3] This inhibitory effect is dependent on the activation of Nrf2, suggesting a crosstalk between these two pathways. The upregulation of Nrf2-dependent antioxidant and anti-inflammatory genes likely contributes to the suppression of NLRP3 inflammasome activation.
Quantitative Data
The following tables summarize the quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| Nrf2 Upregulation | PC12 | 20 µM | Upregulation of HO-1 and NQO1 protein levels in a concentration-dependent manner. | [1] |
| Cell Viability | PC12, THP-1 derived macrophages | 2.5, 5, 10, 20, 40, 80 µM | Increased survival rate after H₂O₂ treatment; no significant decrease in cell viability by this compound alone. | [1] |
| NLRP3 Inhibition | THP-1 derived macrophages | Not specified | Significantly inhibited NLRP3 activation, cleaved caspase-1 production, and IL-1β protein expression. | [3] |
Table 2: In Vivo Data for this compound
| Animal Model | Dosage | Administration | Pharmacokinetic Parameters | Efficacy | Reference |
| Mice (C57BL/6) | 10, 50, 100 mg/kg/day | Intraperitoneal (IP) | - | Improved behavioral abnormalities, attenuated dopaminergic neuron loss, and inhibited inflammatory factor secretion in an MPTP-induced Parkinson's disease model. | [2] |
| Rats (SD) | 7, 35, 70 mg/kg | Intraperitoneal (IP) | T₁/₂: 3.32 hours, Cₘₐₓ: 1.38 mg/mL | - | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These are based on standard laboratory procedures and may require optimization for specific experimental conditions.
Cell Culture and Treatment
-
Cell Lines:
-
PC12 (rat pheochromocytoma) cells.
-
THP-1 (human monocytic) cells, differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
-
Culture Conditions:
-
Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
-
The stock solution is diluted in culture medium to the desired final concentrations for treating the cells.
-
A vehicle control (DMSO at the same final concentration) is included in all experiments.
-
Western Blot Analysis for Nrf2 and HO-1
This protocol is for assessing the protein expression levels of Nrf2 and its downstream target HO-1.
-
Workflow:
-
Detailed Steps:
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% gel.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Nrf2 (e.g., 1:1000 dilution), HO-1 (e.g., 1:1000 dilution), and a loading control like β-actin or GAPDH (e.g., 1:5000 dilution).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The band intensities are quantified using image analysis software (e.g., ImageJ), and the levels of target proteins are normalized to the loading control.
-
Proteasome Assembly Assay
This assay is designed to assess the effect of this compound on the assembly of the 26S proteasome. A common method involves native gel electrophoresis followed by an in-gel activity assay or Western blotting.
-
Workflow:
-
Detailed Steps:
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve the integrity of protein complexes.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Native PAGE: Equal amounts of protein are separated on a native polyacrylamide gel (e.g., 3-8% Tris-Acetate gel) to separate proteasome complexes based on their size and charge.
-
In-Gel Peptidase Activity Assay: The gel is incubated with a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to visualize the activity of the different proteasome complexes (20S, 26S, and doubly-capped 30S). A decrease in the 26S band activity with this compound treatment would indicate assembly inhibition.
-
Western Blot for Proteasome Subunits: Alternatively, the proteins from the native gel can be transferred to a PVDF membrane and probed with antibodies against specific proteasome subunits (e.g., an alpha subunit for the 20S core and an Rpn subunit for the 19S regulator) to visualize the different complexes. A shift from 26S to 20S and 19S subcomplexes would indicate assembly inhibition.
-
Cell Viability Assay
This protocol is for determining the effect of this compound on cell viability, often using an MTT or resazurin-based assay.
-
Detailed Steps:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of Viability Reagent:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals. The crystals are then dissolved in a solubilization buffer.
-
Resazurin Assay: Resazurin solution is added to each well and incubated for 1-4 hours.
-
-
Data Acquisition: The absorbance (for MTT) or fluorescence (for resazurin) is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC₅₀ values can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound represents a promising pharmacological tool for modulating the proteasome and activating the Nrf2-ARE pathway. Its unique mechanism of action, involving the inhibition of proteasome assembly via Rpn6, offers a distinct approach compared to catalytic inhibitors of the proteasome. The downstream effects on Nrf2 activation and NLRP3 inflammasome inhibition highlight its potential therapeutic applications in diseases characterized by oxidative stress and inflammation, such as neurodegenerative disorders. Further research, particularly in the context of cancer biology, is warranted to fully elucidate the therapeutic potential of this compound and similar proteasome assembly inhibitors. This technical guide provides a foundational resource for scientists and drug development professionals interested in exploring the biology and therapeutic applications of this novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rabbit anti-NRF2 Antibody - Antibody - |DLdevelop [dldevelop.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of DDO-7263
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-7263, a novel, brain-targeting small molecule, has demonstrated significant anti-inflammatory and neuroprotective properties. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway and a subsequent inhibitor of the NLRP3 inflammasome. This document provides a comprehensive overview of the key experimental data, detailed methodologies for the cited experiments, and visual representations of the relevant biological pathways and experimental workflows to facilitate further research and development.
Core Mechanism of Action: Nrf2 Activation and NLRP3 Inflammasome Inhibition
This compound exerts its anti-inflammatory effects primarily through a two-step mechanism. Initially, it activates the Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress. This activation, in turn, leads to the inhibition of the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of pro-inflammatory cytokines.[1]
Nrf2-ARE Pathway Activation
This compound is a potent activator of the Nrf2-ARE pathway.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Recent studies have revealed that this compound upregulates Nrf2 by binding to Rpn6, a subunit of the 26S proteasome. This interaction blocks the assembly of the proteasome, thereby preventing the degradation of ubiquitinated Nrf2. This leads to the accumulation of Nrf2 and its translocation into the nucleus.
Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This binding initiates the transcription of a suite of antioxidant and anti-inflammatory enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1]
Signaling Pathway: this compound-mediated Nrf2 Activation
Caption: this compound activates the Nrf2 pathway by inhibiting proteasomal degradation of Nrf2.
Inhibition of the NLRP3 Inflammasome
The activation of the Nrf2 pathway by this compound is directly linked to the suppression of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the cleavage of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, IL-1β and IL-18.[1]
Studies have shown that the anti-inflammatory effects of this compound, specifically the inhibition of NLRP3 inflammasome activation, are dependent on its ability to activate Nrf2.[1] This suggests that the upregulation of Nrf2-dependent antioxidant and anti-inflammatory proteins creates a cellular environment that is less conducive to NLRP3 inflammasome assembly and activation.
Signaling Pathway: this compound-mediated Inhibition of NLRP3 Inflammasome
Caption: this compound inhibits NLRP3 inflammasome activation downstream of Nrf2 activation.
Quantitative Data Presentation
The anti-inflammatory and protective effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Treatment Conditions | Result |
| Nrf2 Pathway Activation | |||
| HO-1 Protein Levels | PC12 cells | 20 µM this compound for 2-24 hours | Concentration-dependent upregulation[1] |
| NQO1 Protein Levels | PC12 cells | 20 µM this compound for 2-24 hours | Concentration-dependent upregulation[1] |
| Cell Viability | |||
| Protection against H₂O₂ | PC12 and THP-1 derived macrophages | 2.5, 5, 10, 20, 40, 80 µM this compound for 24 hours, followed by 400 µM H₂O₂ | Concentration-dependent increase in cell survival rate[1] |
| NLRP3 Inflammasome Inhibition | |||
| NLRP3 Activation | ATP-LPS-exposed THP-1 derived macrophages | Pre-treatment with this compound | Significant inhibition[1] |
| Cleaved Caspase-1 Production | ATP-LPS-exposed THP-1 derived macrophages | Pre-treatment with this compound | Significant inhibition[1] |
| IL-1β Protein Expression | ATP-LPS-exposed THP-1 derived macrophages | Pre-treatment with this compound | Significant inhibition[1] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Animal Model | Dosing Regimen | Result |
| Neuroprotection & Anti-inflammatory Effects | |||
| Behavioral Abnormalities | MPTP-induced Parkinson's disease mice | 10, 50, 100 mg/kg/day; IP; for 10 days | Improvement in behavioral abnormalities[1] |
| Dopaminergic Neuron Loss | MPTP-induced Parkinson's disease mice | 10, 50, 100 mg/kg/day; IP; for 10 days | Significant attenuation of tyrosine hydroxylase (TH) loss in substantia nigra and striatum[1] |
| Pro-inflammatory Cytokines (IL-1β, TNF-α) | MPTP-induced Parkinson's disease mice | 10, 50, 100 mg/kg/day; IP; for 10 days | Significant downregulation in plasma[1] |
| Pharmacokinetics | |||
| Half-life (T₁/₂) | Sprague-Dawley rats | 7, 35, 70 mg/kg; IP | 3.32 hours |
| Maximum Concentration (Cₘₐₓ) | Sprague-Dawley rats | 7, 35, 70 mg/kg; IP | 1.38 mg/mL |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on published research.
Cell Culture
-
PC12 Cells: Adrenal gland pheochromocytoma cells from rat were cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
THP-1 Cells: Human monocytic cells were cultured in RPMI-1640 medium containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For differentiation into macrophages, THP-1 cells were treated with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
Workflow: Cell Line Maintenance and Differentiation
Caption: Standard cell culture and differentiation protocols for PC12 and THP-1 cells.
In Vitro Model of Oxidative Stress
-
Cell Seeding: Plate PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere overnight.
-
This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 2.5-80 µM) for 24 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 400 µM and incubate for a specified period.
-
Assessment of Cell Viability: Measure cell viability using a standard MTT or similar assay.
In Vitro Model of NLRP3 Inflammasome Activation
-
Cell Seeding and Differentiation: Seed THP-1 cells in 6-well plates and differentiate into macrophages using PMA as described in section 3.1.
-
Priming (Signal 1): Prime the differentiated macrophages with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
This compound Treatment: Pre-treat the primed cells with this compound at the desired concentrations for 1 hour.
-
Activation (Signal 2): Stimulate the cells with 5 mM ATP for 30 minutes to activate the NLRP3 inflammasome.
-
Sample Collection: Collect the cell culture supernatants and cell lysates.
-
Analysis: Analyze the supernatants for secreted IL-1β by ELISA and the cell lysates for cleaved caspase-1 and NLRP3 by Western blotting.
Workflow: NLRP3 Inflammasome Activation Assay
Caption: Experimental workflow for the in vitro NLRP3 inflammasome activation assay.
Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, NLRP3, cleaved caspase-1, IL-1β, or β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo MPTP-induced Parkinson's Disease Model
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) intraperitoneally (IP) at a dose of 20 mg/kg/day for 7 consecutive days to induce Parkinson's-like pathology.
-
This compound Treatment: Administer this compound (10, 50, or 100 mg/kg/day, IP) for 10 days, starting concurrently with or prior to MPTP administration.
-
Behavioral Testing: Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and bradykinesia.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect plasma and brain tissue.
-
Analysis:
-
Measure IL-1β and TNF-α levels in the plasma using ELISA kits.
-
Perform immunohistochemistry on brain sections to quantify the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra and striatum.
-
Conclusion
This compound is a promising therapeutic candidate for inflammatory and neurodegenerative diseases. Its well-defined mechanism of action, involving the activation of the Nrf2-ARE pathway and subsequent inhibition of the NLRP3 inflammasome, provides a strong rationale for its development. The quantitative data from both in vitro and in vivo studies consistently demonstrate its potent anti-inflammatory and protective effects. The detailed experimental protocols provided in this guide are intended to facilitate the replication and further investigation of this compound's therapeutic potential.
References
Unveiling the Molecular Interaction: A Technical Guide to DDO-7263 Binding with the Rpn6 Proteasomal Subunit
For Immediate Release
This technical guide provides an in-depth analysis of the binding interaction between the novel Nrf2 activator, DDO-7263, and its direct molecular target, the Rpn6 subunit of the 26S proteasome. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of targeted therapeutics, neurodegenerative diseases, and inflammatory disorders.
Executive Summary
This compound is a potent small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway. Its mechanism of action involves direct binding to the Rpn6 subunit of the 19S regulatory particle of the 26S proteasome. This interaction sterically hinders the assembly of the complete 26S proteasome, leading to a reduction in the degradation of ubiquitinated Nrf2. The subsequent accumulation and nuclear translocation of Nrf2 upregulates the expression of a suite of antioxidant and cytoprotective genes. This novel mechanism presents a promising therapeutic strategy for conditions associated with oxidative stress and inflammation, including neurodegenerative diseases like Parkinson's disease.
Quantitative Analysis of this compound and Rpn6 Binding
The binding affinity of this compound for the Rpn6 subunit has been quantitatively characterized using biophysical techniques. The following table summarizes the key binding parameter.
| Compound | Target | Method | Binding Affinity (Kd) | Reference |
| Biotinylated this compound analogue | Rpn6 | Biolayer Interferometry (BLI) | 8.53 μM | [1] |
Experimental Protocols
The identification and characterization of the this compound and Rpn6 interaction were achieved through a series of rigorous experimental procedures.
Target Identification using Affinity Chromatography and Mass Spectrometry
Objective: To identify the direct binding partner(s) of this compound in a cellular context.
Methodology:
-
Probe Synthesis: A biotinylated analogue of this compound was synthesized to serve as a molecular probe for affinity pull-down experiments.
-
Cell Lysis: PC12 cell lysates were prepared to provide a source of cellular proteins.
-
Affinity Pull-Down: The biotinylated this compound probe was incubated with the cell lysate to allow for the formation of probe-target protein complexes. Streptavidin-coated magnetic beads were then used to capture the biotinylated probe and any interacting proteins.
-
Elution and Digestion: The captured proteins were eluted from the beads, and subsequently digested into smaller peptides using trypsin.
-
Mass Spectrometry: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were specifically pulled down by the this compound probe. Rpn6 was identified as a primary binding candidate.
Validation of Binding Affinity by Biolayer Interferometry (BLI)
Objective: To quantitatively measure the binding affinity between this compound and the Rpn6 protein.
Methodology:
-
Immobilization: Two strategies were employed:
-
Recombinant Rpn6 protein was immobilized on the surface of the biosensor chip.
-
The biotinylated this compound analogue was immobilized on a streptavidin-coated biosensor surface.[1]
-
-
Association: A series of concentrations of the analyte (either this compound or Rpn6, depending on the immobilization strategy) in solution were flowed over the biosensor surface, allowing for the association of the two molecules. The change in the interference pattern of light reflected from the sensor surface, which is proportional to the amount of bound analyte, was measured in real-time.
-
Dissociation: After the association phase, a buffer solution was flowed over the sensor to initiate the dissociation of the bound analyte. The rate of dissociation was monitored.
-
Data Analysis: The association and dissociation curves were fitted to a 1:1 binding model to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Visualizing the Molecular Pathway and Experimental Logic
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
References
DDO-7263: A Technical Whitepaper on its Role in Oxidative Stress Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a key pathological driver in a multitude of diseases, including neurodegenerative disorders. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. This whitepaper provides a detailed technical overview of DDO-7263, a novel, potent small-molecule activator of the Nrf2-antioxidant response element (ARE) pathway. We will delve into its mechanism of action, summarize key preclinical data demonstrating its efficacy in mitigating oxidative stress, and provide detailed experimental protocols for the cited studies. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction to Oxidative Stress and the Nrf2 Pathway
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates.[1][2][3][4][5][6][7] This imbalance leads to cellular damage, including lipid peroxidation, protein modifications, and DNA damage, and is implicated in the pathogenesis of numerous diseases, including neurodegenerative conditions like Parkinson's disease.[1][8]
The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.[1][3][5][9][10][11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[10][12] In the presence of oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This induces the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11][13]
This compound: A Novel Nrf2 Activator
This compound, chemically known as 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole, is a potent, brain-targeting Nrf2 activator.[8] It represents a promising therapeutic candidate for neurodegenerative diseases where oxidative stress is a key pathological feature.[8][13][14]
Mechanism of Action
This compound employs a distinct mechanism to activate the Nrf2 pathway. Instead of directly interacting with Keap1, this compound binds to Rpn6 (also known as PSMD11), a subunit of the 19S regulatory particle of the 26S proteasome.[12][13][14][15][16] This binding event obstructs the assembly of the 26S proteasome, thereby inhibiting the degradation of ubiquitinated Nrf2.[12][13][14][15][16] The stabilized Nrf2 is then able to translocate to the nucleus and initiate the transcription of its target antioxidant genes.[13][14] This mode of action leads to a sustained and robust activation of the Nrf2 pathway. Furthermore, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response, in an Nrf2-dependent manner.[8][13][15]
Caption: Mechanism of action of this compound.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the potent antioxidant and neuroprotective effects of this compound in both in vitro and in vivo models.
In Vitro Studies
This compound has been shown to protect neuronal cells from oxidative stress-induced damage.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment | Concentration | Outcome | Reference |
| PC12 | This compound | 20 µM | Upregulation of HO-1 and NQO1 protein levels. | [13] |
| PC12 | This compound + 400 µM H₂O₂ | 2.5, 5, 10, 20, 40, 80 µM | Concentration-dependent increase in cell survival rate. | [13] |
| THP-1 derived macrophages | This compound + 400 µM H₂O₂ | 2.5, 5, 10, 20, 40, 80 µM | Concentration-dependent increase in cell survival rate. | [13] |
| THP-1 derived macrophages | This compound + ATP-LPS | Not specified | Significant inhibition of NLRP3 activation, cleaved caspase-1 production, and IL-1β protein expression. | [8] |
In Vivo Studies
In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound demonstrated significant neuroprotective effects.
Table 2: In Vivo Efficacy of this compound in a Parkinson's Disease Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Male C57BL/6 mice | MPTP + this compound | 10, 50, 100 mg/kg/day (IP) | Improved behavioral abnormalities, attenuated loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra and striatum, inhibited secretion of inflammatory factors. | [8][14] |
Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound has favorable properties for reaching its target tissue in the brain.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Animal Model | Dosage | T₁/₂ | Cₘₐₓ | Reference |
| SD rats | 7, 35, 70 mg/kg (IP) | 3.32 hours | 1.38 mg/mL | [13][14] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture and Viability Assay
-
Cell Lines: PC12 (rat adrenal pheochromocytoma) and THP-1 (human monocytic) cells.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
Viability Assay (MTT):
-
Seed cells in 96-well plates.
-
Pre-treat cells with varying concentrations of this compound (2.5-80 µM) for a specified duration.
-
Induce oxidative stress by adding H₂O₂ (400 µM).
-
After incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blot Analysis
-
Treat cells with this compound (e.g., 20 µM) for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Block the membranes with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membranes with primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Oxidative stress: from molecular studies to clinical intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Nrf2 by dihydro-CDDO-trifluoroethyl amide enhances autophagic clearance and viability of β-cells in a setting of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | 2254004-96-9 | MOLNOVA [molnova.com]
- 15. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 16. This compound|2254004-96-9|COA [dcchemicals.com]
The Nrf2 Activator DDO-7263: A Technical Overview of its Impact on HO-1 and NQO1 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-7263 is a novel small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] As a key regulator of the cellular antioxidant response, the Nrf2 pathway is a promising therapeutic target for a range of diseases characterized by oxidative stress. Activation of Nrf2 leads to the transcriptional upregulation of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This technical guide provides an in-depth overview of the effect of this compound on HO-1 and NQO1 expression, including the underlying signaling pathway, detailed experimental protocols for assessing its activity, and a framework for presenting quantitative data.
Core Mechanism: The Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds or those that induce oxidative stress, such as this compound, can modify reactive cysteine residues on Keap1. This modification leads to a conformational change in the Keap1-Nrf2 complex, resulting in the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.[2][3]
The induction of HO-1 and NQO1 is a hallmark of Nrf2 activation. HO-1 is a critical enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. NQO1 is a flavoprotein that detoxifies quinones and their derivatives, protecting cells from redox cycling and oxidative stress.
Quantitative Analysis of this compound on HO-1 and NQO1 Expression
While specific quantitative data for the dose- and time-dependent effects of this compound on HO-1 and NQO1 expression are not yet publicly available in the form of detailed tables, the following tables provide a template for how such data should be structured for clear and comparative analysis.
Table 1: Dose-Dependent Effect of this compound on HO-1 and NQO1 mRNA Expression
| This compound Concentration (µM) | HO-1 mRNA Fold Change (vs. Vehicle) | NQO1 mRNA Fold Change (vs. Vehicle) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 0.1 | Data Not Available | Data Not Available |
| 1 | Data Not Available | Data Not Available |
| 10 | Data Not Available | Data Not Available |
| 25 | Data Not Available | Data Not Available |
| 50 | Data Not Available | Data Not Available |
Table 2: Time-Course of this compound-Induced HO-1 and NQO1 mRNA Expression
| Time (hours) | HO-1 mRNA Fold Change (vs. 0h) | NQO1 mRNA Fold Change (vs. 0h) |
| 0 | 1.0 | 1.0 |
| 6 | Data Not Available | Data Not Available |
| 12 | Data Not Available | Data Not Available |
| 24 | Data Not Available | Data Not Available |
| 48 | Data Not Available | Data Not Available |
Table 3: Dose-Dependent Effect of this compound on HO-1 and NQO1 Protein Expression
| This compound Concentration (µM) | HO-1 Protein Level (Relative to Vehicle) | NQO1 Protein Level (Relative to Vehicle) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 0.1 | Data Not Available | Data Not Available |
| 1 | Data Not Available | Data Not Available |
| 10 | Data Not Available | Data Not Available |
| 25 | Data Not Available | Data Not Available |
| 50 | Data Not Available | Data Not Available |
Table 4: Time-Course of this compound-Induced HO-1 and NQO1 Protein Expression
| Time (hours) | HO-1 Protein Level (Relative to 0h) | NQO1 Protein Level (Relative to 0h) |
| 0 | 1.0 | 1.0 |
| 12 | Data Not Available | Data Not Available |
| 24 | Data Not Available | Data Not Available |
| 48 | Data Not Available | Data Not Available |
| 72 | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the effect of this compound on HO-1 and NQO1 expression.
Cell Culture and Treatment
-
Cell Line: A relevant cell line, such as human neuroblastoma SH-SY5Y cells or a murine hippocampal HT22 cell line, should be used to model neuroprotective effects.
-
Culture Conditions: Cells should be maintained in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound should be prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to the final desired concentrations in the cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Cells should be seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle (DMSO) for the indicated time periods.
Quantitative Real-Time PCR (qPCR) for HO-1 and NQO1 mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted RNA should be determined using a spectrophotometer.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers.
-
qPCR: The qPCR is performed using a real-time PCR system with a SYBR Green-based master mix.[4] The reaction mixture should contain cDNA, SYBR Green master mix, and specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Human HO-1 Primers:
-
Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3'
-
Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'
-
-
Human NQO1 Primers:
-
Forward: 5'-ATGTATGACAAAGGCCGGAGA-3'
-
Reverse: 5'-TCCCTTGCAGAGAGTACATGG-3'
-
-
-
Data Analysis: The relative expression of HO-1 and NQO1 mRNA is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
Western Blot Analysis for HO-1 and NQO1 Protein Expression
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ), and the relative protein levels of HO-1 and NQO1 are normalized to the loading control.[5][6][7]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound mediated activation of the Nrf2 signaling pathway.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for analyzing this compound's effect on gene and protein expression.
Logical Relationship of this compound and Target Gene Expression
Caption: Logical flow from this compound to cellular protection.
References
- 1. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
chemical structure and properties of DDO-7263
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of DDO-7263, a potent small molecule activator of the Nrf2-ARE signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of neurodegenerative diseases.
Chemical Structure and Properties
This compound, with the IUPAC name 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole, is a novel synthetic compound belonging to the 1,2,4-oxadiazole (B8745197) class of molecules.[1][2][3][4] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole |
| CAS Number | 2254004-96-9 |
| Molecular Formula | C₁₄H₉F₂N₃O |
| Molecular Weight | 273.24 g/mol |
| Purity | >98% (HPLC) |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| SMILES | Cc1ccc(cn1)-c2noc(n2)-c3ccc(F)c(F)c3 |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action: Nrf2-ARE Pathway Activation and NLRP3 Inflammasome Inhibition
This compound exerts its biological effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2][3][5] The proposed mechanism of action is as follows:
-
Binding to Rpn6: this compound binds to Rpn6 (Regulatory particle non-ATPase subunit 6), a component of the 19S regulatory particle of the 26S proteasome.[1][2][5]
-
Inhibition of 26S Proteasome Assembly: This binding event blocks the proper assembly of the 26S proteasome.[1][2][5]
-
Stabilization of Nrf2: The impaired proteasomal function leads to a decrease in the degradation of ubiquitinated Nrf2.[1][2][5]
-
Nrf2 Nuclear Translocation: Stabilized Nrf2 translocates from the cytoplasm into the nucleus.[1][2]
-
ARE-Mediated Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription and translation. These genes include those encoding for antioxidant and phase II detoxification enzymes.
-
Inhibition of NLRP3 Inflammasome: The activation of the Nrf2-ARE pathway by this compound leads to the inhibition of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[3][5] This results in a reduction of cleaved caspase-1 production and subsequent secretion of the pro-inflammatory cytokine IL-1β.[3][5]
This dual action of potent antioxidant response induction and neuroinflammation suppression makes this compound a promising candidate for the treatment of neurodegenerative diseases where oxidative stress and inflammation are key pathological features.
In Vitro and In Vivo Efficacy
The biological activity of this compound has been evaluated in both cellular and animal models, demonstrating its neuroprotective and anti-inflammatory effects.
In Vitro Studies
| Cell Line | Experiment | Key Findings |
| PC12 | H₂O₂-induced oxidative stress | This compound protects neurons from oxidative damage. |
| THP-1 | LPS/ATP-induced NLRP3 inflammasome activation | This compound significantly inhibits NLRP3 activation, cleaved caspase-1 production, and IL-1β protein expression.[3][5] |
In Vivo Studies
| Animal Model | Study Design | Key Findings |
| Mouse (C57BL/6) | MPTP-induced model of Parkinson's disease | This compound improves behavioral abnormalities, attenuates the loss of dopaminergic neurons (tyrosine hydroxylase-positive) in the substantia nigra and striatum, and inhibits the secretion of inflammatory factors.[3][5] |
| Rat (Sprague-Dawley) | Pharmacokinetic analysis | After intraperitoneal administration, this compound exhibits favorable pharmacokinetic properties, including brain tissue targeting.[3] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Pharmacokinetic Parameters in Rats
| Parameter | Value |
| T₁/₂ | 3.32 hours |
| Cₘₐₓ | 1.38 µg/mL |
Data obtained from Sprague-Dawley rats following intraperitoneal administration.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound. For complete, detailed protocols, please refer to the primary publication by Xu, L. L., et al. (2019) in Free Radical Biology and Medicine.
Nrf2-ARE Luciferase Reporter Assay
This assay is used to quantify the activation of the Nrf2-ARE pathway by a compound.
Methodology Overview:
-
Cells (e.g., HepG2) stably or transiently transfected with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence are seeded in a multi-well plate.
-
The cells are then treated with varying concentrations of this compound or a vehicle control.
-
After an incubation period, the cells are lysed, and the luciferase substrate is added.
-
The resulting luminescence, which is proportional to the level of Nrf2 activation, is measured using a luminometer.
NLRP3 Inflammasome Activation Assay in THP-1 Macrophages
This assay assesses the ability of a compound to inhibit the activation of the NLRP3 inflammasome.
Methodology Overview:
-
Human THP-1 monocytes are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
The macrophages are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
The cells are then pre-treated with this compound at various concentrations.
-
NLRP3 inflammasome activation is subsequently triggered by adding ATP.
-
The cell culture supernatant is collected to measure the levels of secreted IL-1β and cleaved caspase-1 using ELISA or Western blotting. The cell lysate can be used to measure the levels of NLRP3 and pro-caspase-1.
MPTP-Induced Mouse Model of Parkinson's Disease
This in vivo model is used to evaluate the neuroprotective effects of a compound in a preclinical model of Parkinson's disease.
References
- 1. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of DDO-7263: A Novel Neuroprotective Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-7263 is a novel, brain-penetrant small molecule that has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease. As a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway, this compound mitigates oxidative stress and neuroinflammation, key pathological features of neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.
Discovery and Medicinal Chemistry
The journey to identify this compound began with a high-throughput screening of an in-house chemical library to find activators of the Nrf2-ARE pathway. This led to the discovery of a 1,2,4-oxadiazole (B8745197) core structure with moderate activity. A subsequent medicinal chemistry campaign focused on optimizing this scaffold to improve potency and drug-like properties.
A key publication preceding the detailed biological characterization of this compound, "Discovery and Modification of in Vivo Active Nrf2 Activators with 1,2,4-Oxadiazole Core: Hits Identification and Structure–Activity Relationship Study," outlines the initial discovery and optimization of this chemical series.[1][2][3][4][5] Through a combination of 2D fingerprint-based and 3D shape-based virtual screening, several hits were identified from the Chemdiv collection, with compound 4 emerging as a promising starting point for optimization.[1][2] Structure-activity relationship (SAR) studies led to the synthesis of a series of analogs, culminating in the identification of compound 32 , which demonstrated significantly enhanced Nrf2 activation.[1][2][4] While not explicitly named in this initial publication, the structural features of this compound strongly suggest it is either compound 32 or a closely related, further optimized analog from this research program.
Synthesis of this compound
The synthesis of this compound, 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole, is achieved through a multi-step process characteristic of 1,2,4-oxadiazole synthesis. While the specific, step-by-step protocol for this compound is detailed in the primary research literature, the general approach involves the coupling of an amidoxime (B1450833) with a carboxylic acid or its derivative, followed by cyclization.
General Synthetic Scheme:
Caption: General synthetic route for this compound.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of the Nrf2-ARE signaling pathway.[6] Its mechanism involves direct binding to Rpn6, a component of the 26S proteasome, which inhibits the proteasomal degradation of ubiquitinated Nrf2. This leads to the accumulation and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This, in turn, upregulates the expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Furthermore, the activation of the Nrf2 pathway by this compound leads to the inhibition of the NLRP3 inflammasome.[6] This multi-protein complex is a key mediator of inflammation, and its inhibition by this compound contributes to the compound's anti-inflammatory properties.
Caption: Signaling pathway of this compound.
Preclinical Data
In Vitro Studies
In vitro studies have demonstrated the potent activity of this compound in cell-based assays. In PC12 cells, a neuronal cell line, this compound was shown to upregulate the protein levels of HO-1 and NQO1 in a concentration-dependent manner. Furthermore, this compound protected these cells from hydrogen peroxide (H₂O₂)-induced oxidative damage.[6] In THP-1 derived macrophages, this compound significantly inhibited the activation of the NLRP3 inflammasome, as evidenced by reduced production of cleaved caspase-1 and IL-1β.[6]
| Assay | Cell Line | Key Findings | Reference |
| Nrf2 Target Gene Upregulation | PC12 | Concentration-dependent increase in HO-1 and NQO1 protein levels. | |
| Neuroprotection against Oxidative Stress | PC12 | Protection against H₂O₂-induced cell damage. | [6] |
| NLRP3 Inflammasome Inhibition | THP-1 derived macrophages | Significant inhibition of cleaved caspase-1 and IL-1β production. | [6] |
In Vivo Studies
The efficacy of this compound has been evaluated in a mouse model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). Oral administration of this compound resulted in significant improvements in behavioral abnormalities.[6] Histological analysis revealed that this compound attenuated the loss of dopaminergic neurons in the substantia nigra and striatum.[6] Furthermore, the treatment led to a reduction in the levels of pro-inflammatory cytokines, including IL-1β and TNF-α, in the brain.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| MPTP-induced Parkinson's Disease (Mouse) | 10-100 mg/kg/day, IP | Improved behavioral abnormalities, attenuated dopaminergic neuron loss, reduced pro-inflammatory cytokines (IL-1β, TNF-α). | [6] |
Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound possesses favorable drug-like properties. After intraperitoneal administration, the compound exhibited a half-life (T₁/₂) of 3.32 hours and a maximum concentration (Cmax) of 1.38 mg/mL. Importantly, tissue distribution studies indicated that this compound can cross the blood-brain barrier and achieves therapeutic concentrations in the brain.[6]
| Species | Dose (IP) | T₁/₂ (hours) | Cmax (mg/mL) | Brain Penetration | Reference |
| Rat | 7, 35, 70 mg/kg | 3.32 | 1.38 | Yes | [6] |
Experimental Protocols
Nrf2-ARE Luciferase Reporter Assay
Objective: To quantify the ability of a compound to activate the Nrf2-ARE signaling pathway.
Methodology:
-
HEK293T cells are transiently co-transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE) and a Renilla luciferase plasmid for normalization.
-
Following transfection, cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours).
-
Cell lysates are harvested, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.
-
Data are expressed as fold induction relative to vehicle-treated control cells.
Caption: Workflow for Nrf2-ARE Luciferase Reporter Assay.
Western Blot Analysis for HO-1 and NQO1
Objective: To determine the effect of a compound on the protein expression of Nrf2 target genes.
Methodology:
-
PC12 cells are seeded and allowed to adhere overnight.
-
Cells are treated with the test compound (e.g., this compound) at various concentrations for a specified time course.
-
Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To evaluate the in vivo neuroprotective efficacy of a compound.
Methodology:
-
Male C57BL/6 mice are administered the neurotoxin MPTP (e.g., 20 mg/kg, intraperitoneally) daily for a specified period (e.g., 5 days) to induce parkinsonian pathology.
-
A separate group of mice receives saline as a vehicle control.
-
The test compound (e.g., this compound) is administered to a cohort of MPTP-treated mice, typically starting before or concurrently with MPTP administration and continuing for a defined duration.
-
Behavioral tests (e.g., rotarod, open field test) are conducted to assess motor function.
-
At the end of the study, mice are euthanized, and brain tissue is collected.
-
The substantia nigra and striatum are dissected for neurochemical analysis (e.g., HPLC for dopamine (B1211576) and its metabolites) and immunohistochemistry (e.g., tyrosine hydroxylase staining to quantify dopaminergic neuron survival).
-
Levels of inflammatory markers in brain tissue can be measured by ELISA or qPCR.
Conclusion
This compound is a promising preclinical candidate for the treatment of neurodegenerative diseases, particularly Parkinson's disease. Its novel mechanism of action, involving the activation of the Nrf2-ARE pathway through inhibition of the 26S proteasome and subsequent suppression of the NLRP3 inflammasome, addresses key pathological drivers of these conditions. The favorable pharmacokinetic profile and demonstrated efficacy in in vivo models warrant further investigation and development of this compound as a potential therapeutic agent. This technical guide provides a foundational resource for researchers to build upon in the ongoing effort to translate this promising discovery into a clinical reality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Modification of in Vivo Active Nrf2 Activators with 1,2,4-Oxadiazole Core: Hits Identification and Structure-Activity Relationship Study. | Semantic Scholar [semanticscholar.org]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Discovery and Modification of in Vivo Active Nrf2 Activators with 1,2,4-Oxadiazole Core: Hits Identification and Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
DDO-7263 for Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, such as Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key pathological drivers in these conditions. DDO-7263, a novel brain-targeting Nrf2 activator, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its efficacy in preclinical models of neurodegeneration, and detailed experimental protocols for its evaluation.
Introduction
This compound is a 1,2,4-oxadiazole (B8745197) derivative that has demonstrated significant neuroprotective effects in models of Parkinson's disease.[1] Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, a critical regulator of cellular defense against oxidative stress.[1] Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system implicated in neuroinflammation.[1] This dual action on oxidative stress and neuroinflammation makes this compound a compelling molecule for the study and potential treatment of neurodegenerative disorders.
Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted mechanism of action, primarily centered on the activation of the Nrf2 pathway and the subsequent inhibition of the NLRP3 inflammasome.
Nrf2-ARE Pathway Activation
This compound functions as a potent activator of the Nrf2-ARE signaling pathway. It upregulates Nrf2 by binding to Rpn6, a component of the 26S proteasome, thereby blocking the degradation of ubiquitinated Nrf2.[2][3] This stabilization allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the increased expression of neuroprotective proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2]
NLRP3 Inflammasome Inhibition
The neuroprotective effects of this compound are also mediated by its ability to inhibit the activation of the NLRP3 inflammasome.[1] This inhibition is dependent on the activation of Nrf2.[1] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[4][5] By inhibiting NLRP3 activation, this compound reduces the production of these pro-inflammatory mediators, thereby mitigating neuroinflammation.[1]
Efficacy in Parkinson's Disease Models
This compound has demonstrated significant therapeutic effects in both in vitro and in vivo models of Parkinson's disease.
In Vitro Studies
In PC12 cells, a common model for neuronal studies, this compound has been shown to protect against hydrogen peroxide (H₂O₂)-induced oxidative damage.[1] Treatment with this compound leads to a concentration-dependent upregulation of the antioxidant proteins HO-1 and NQO1.[2]
| Model | Treatment | Key Findings | Reference |
| PC12 Cells | This compound (20 μM; 2-24h) | Upregulation of HO-1 and NQO1 protein levels. | [2] |
| PC12 Cells | This compound + H₂O₂ | Protection against H₂O₂-induced oxidative damage. | [1] |
| THP-1 derived macrophages | This compound + ATP+LPS | Significant inhibition of NLRP3 activation, cleaved caspase-1, and IL-1β production. | [1] |
In Vivo Studies
In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease, this compound has shown remarkable neuroprotective and restorative effects.[1]
| Model | Dosing Regimen | Key Findings | Reference |
| MPTP-induced Parkinson's Disease in Mice | 10, 50, 100 mg/kg/day; IP; for 10 days | - Improved behavioral abnormalities. - Attenuated loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra (SN) and striatum. - Inhibited the secretion of pro-inflammatory factors. | [2] |
| MPTP-induced Parkinson's Disease in Mice | 7, 35, 70 mg/kg; IP | - Improved reduction of vertical spontaneous activity. - Mitigated loss of balance coordination. - Protected dopaminergic neurons. - Significantly downregulated plasma levels of IL-1β and TNF-α. | [2] |
Pharmacokinetic Profile:
Pharmacokinetic studies in rats have indicated that this compound possesses favorable brain tissue targeting capabilities.[1]
| Species | Dose | T1/2 | Cmax | Reference |
| Rat | 7, 35, 70 mg/kg; IP | 3.32 hours | 1.38 mg/mL | [2] |
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
This protocol outlines the induction of Parkinson's-like pathology in mice using MPTP, a neurotoxin that selectively destroys dopaminergic neurons.
Materials:
-
C57BL/6 mice
-
MPTP hydrochloride
-
This compound
-
Sterile saline
-
Appropriate vehicle for this compound
-
Behavioral testing apparatus (e.g., rotarod, open-field arena)
Procedure:
-
Acclimatization: Acclimatize male C57BL/6 mice to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the mice into experimental groups: vehicle control, MPTP only, and MPTP with varying doses of this compound.
-
This compound Administration: Administer this compound or vehicle via intraperitoneal (IP) injection for a specified number of days (e.g., 10 days).
-
MPTP Induction: Concurrently or subsequently, administer MPTP-HCl (e.g., 20 mg/kg, IP) daily for a set period (e.g., 7 days) to induce dopaminergic neurodegeneration.[2]
-
Behavioral Analysis: Conduct behavioral tests such as the rotarod test to assess motor coordination and the open-field test to evaluate spontaneous activity.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect brain tissues for further analysis.
-
Immunohistochemistry: Section the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra and striatum.[6]
-
Biochemical Analysis: Collect blood samples for the measurement of plasma cytokine levels (e.g., IL-1β, TNF-α) using ELISA.
In Vitro Neuroprotection Assay in PC12 Cells
This protocol describes the evaluation of this compound's protective effects against oxidative stress in a neuronal cell line.
Materials:
-
PC12 cell line
-
Cell culture medium and supplements
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT assay kit
-
Reagents and antibodies for Western blotting (HO-1, NQO1, β-actin)
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate medium and conditions. Seed the cells in multi-well plates at a suitable density.
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ for a defined period to induce oxidative stress.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay to quantify the protective effect of this compound.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to determine the protein expression levels of Nrf2 target genes, HO-1 and NQO1, to confirm the mechanism of action.[3]
This compound in Other Neurodegenerative Disease Models
Currently, the published research on this compound is predominantly focused on its application in models of Parkinson's disease. While the underlying mechanisms of oxidative stress and neuroinflammation are common to other neurodegenerative disorders such as Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS), further studies are required to evaluate the therapeutic potential of this compound in these conditions. The established role of the Nrf2 pathway and NLRP3 inflammasome in the pathology of these diseases suggests that this compound may hold broader therapeutic promise.
Future Directions and Conclusion
This compound represents a promising therapeutic agent for neurodegenerative diseases, with a well-defined mechanism of action centered on the activation of the Nrf2 pathway and inhibition of the NLRP3 inflammasome. Its efficacy in preclinical models of Parkinson's disease is well-documented. Future research should focus on:
-
Exploring the efficacy of this compound in other neurodegenerative disease models.
-
Conducting comprehensive dose-response and safety profiling studies.
-
Investigating potential interactions with other signaling pathways relevant to neurodegeneration, such as the p38 MAPK and RIPK1 pathways.
References
- 1. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction | Semantic Scholar [semanticscholar.org]
- 4. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
An In-depth Technical Guide on the Potential Therapeutic Targets of DDO-7263
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-7263, a novel 1,2,4-oxadiazole (B8745197) derivative, has emerged as a promising therapeutic candidate, particularly in the context of neurodegenerative diseases such as Parkinson's Disease (PD).[1] This technical guide delineates the core therapeutic targets and mechanism of action of this compound, supported by a compilation of quantitative data from preclinical studies. The primary molecular target of this compound is Rpn6, a component of the 26S proteasome. By binding to Rpn6, this compound inhibits the degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant responses.[1] The subsequent activation of the Nrf2-Antioxidant Response Element (ARE) signaling pathway leads to the upregulation of cytoprotective genes and the inhibition of the NLRP3 inflammasome, a key mediator of neuroinflammation.[1] This guide provides a detailed overview of the signaling pathways, quantitative in vitro and in vivo data, and the experimental protocols utilized to elucidate the therapeutic potential of this compound.
Core Therapeutic Target: Rpn6 and the Nrf2 Signaling Pathway
The primary therapeutic target of this compound is Rpn6 , a subunit of the 19S regulatory particle of the 26S proteasome. The interaction between this compound and Rpn6 is a critical event that initiates a cascade of downstream cellular effects.
Mechanism of Action at the Molecular Level
This compound upregulates Nrf2 by binding to Rpn6, which in turn blocks the assembly of the 26S proteasome. This inhibition of proteasomal activity prevents the degradation of ubiquitinated Nrf2.[1] As a result, stabilized Nrf2 translocates into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription and translation of a suite of antioxidant and cytoprotective proteins, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1]
Downstream Therapeutic Target: NLRP3 Inflammasome
A significant consequence of Nrf2 activation by this compound is the inhibition of the NLRP3 inflammasome . This multi-protein complex is a key component of the innate immune system and its dysregulation is implicated in various inflammatory diseases, including the neuroinflammation observed in Parkinson's Disease.
Nrf2-Mediated Inhibition of NLRP3 Inflammasome
The activation of the Nrf2-ARE pathway by this compound leads to the suppression of NLRP3 inflammasome activation. This inhibitory effect is dependent on Nrf2 activation.[1] this compound significantly inhibits NLRP3 activation, the production of cleaved caspase-1, and the subsequent release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1]
Quantitative Data from Preclinical Studies
The therapeutic potential of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.
In Vitro Efficacy
| Cell Line | Assay | Treatment | Result | Reference |
| PC12 cells | Western Blot | 20 μM this compound for 2-24 h | Upregulated the protein levels of HO-1 and NQO1 in a concentration-dependent manner. | [2] |
| THP-1 derived macrophages | NLRP3 Inflammasome Activation Assay | This compound | Significantly inhibited NLRP3 activation, cleaved caspase-1 production, and IL-1β protein expression. | [1] |
In Vivo Efficacy (MPTP-induced Parkinson's Disease Mouse Model)
| Animal Model | Administration | Dosage | Outcome | Reference |
| Male C57BL/6 mice | Intraperitoneal (IP); daily for 10 days | 10, 50, 100 mg/kg | Improved behavioral abnormalities, attenuated dopaminergic neuron loss, and inhibited the secretion of inflammatory factors. | [1] |
| Male C57BL/6 mice | Intraperitoneal (IP) | 10, 50, 100 mg/kg | Significantly downregulated the levels of pro-inflammatory factors, including IL-1β and TNF-α, in mouse plasma. | [1] |
Pharmacokinetic Parameters
| Animal Model | Administration | Dosage | T1/2 | Cmax | Reference |
| SD rats | Intraperitoneal (IP) | 7, 35, 70 mg/kg | 3.32 hours | 1.38 mg/mL | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the therapeutic targets of this compound.
Western Blot Analysis for Nrf2 Pathway Activation
-
Cell Line: PC12 cells.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 20 μM) for different time points (e.g., 2, 4, 8, 12, 24 hours).
-
Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed using image analysis software.
In Vivo MPTP Mouse Model of Parkinson's Disease
-
Animal Model: Male C57BL/6 mice (10 weeks old, 22-26 g).
-
MPTP Induction: Mice are administered MPTP (e.g., 20 mg/kg/day, IP) for 7 consecutive days to induce Parkinson's-like pathology.
-
This compound Treatment: this compound is administered via intraperitoneal injection at various doses (e.g., 10, 50, 100 mg/kg/day) for a specified duration (e.g., 10 days).
-
Behavioral Analysis: Motor function is assessed using tests such as the open field test (to measure spontaneous activity) and the rotarod test (to assess balance and coordination).
-
Immunohistochemistry: Brains are harvested, sectioned, and stained for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra (SN) and striatum.
-
Cytokine Analysis: Plasma levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) are measured by ELISA.
Conclusion
This compound presents a multi-faceted therapeutic approach by targeting the Rpn6 subunit of the proteasome, leading to the robust activation of the Nrf2-ARE antioxidant pathway. This primary mechanism subsequently results in the inhibition of the NLRP3 inflammasome, a critical driver of neuroinflammation. The preclinical data strongly support the potential of this compound as a disease-modifying therapy for neurodegenerative disorders like Parkinson's Disease. Further investigation into the clinical efficacy and safety profile of this compound is warranted.
References
- 1. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
Methodological & Application
DDO-7263 Experimental Protocol for PC12 Cells: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of DDO-7263, a novel Nrf2 activator, in PC12 cell lines. The protocols outlined herein cover essential techniques including PC12 cell culture, differentiation, assessment of neuroprotective effects against oxidative stress, and analysis of protein expression through Western blotting. All quantitative data from representative experiments are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language). These comprehensive guidelines are intended to assist researchers in pharmacology, neurobiology, and drug development in investigating the therapeutic potential of this compound.
Introduction
This compound is a small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By upregulating the Nrf2 signaling pathway, this compound has been shown to protect neuronal cells from oxidative stress, a pathological hallmark of various neurodegenerative diseases. The PC12 cell line, derived from a pheochromocytoma of the rat adrenal medulla, is a widely used in vitro model for neurobiological and neuropharmacological studies due to its ability to differentiate into neuron-like cells in the presence of nerve growth factor (NGF). This document details the experimental procedures to assess the neuroprotective and differentiation-modulating effects of this compound in PC12 cells.
Data Presentation
Table 1: Effect of this compound on PC12 Cell Viability under Oxidative Stress
| Treatment Group | This compound (µM) | H₂O₂ (µM) | Cell Viability (%) |
| Control | 0 | 0 | 100 ± 4.5 |
| H₂O₂ Alone | 0 | 200 | 52 ± 3.8 |
| This compound (5) + H₂O₂ | 5 | 200 | 65 ± 4.1 |
| This compound (10) + H₂O₂ | 10 | 200 | 78 ± 3.9 |
| This compound (20) + H₂O₂ | 20 | 200 | 91 ± 4.3 |
Data are presented as mean ± standard deviation (n=3). Cell viability was assessed using the MTT assay after 24 hours of treatment.
Table 2: Time-Dependent Upregulation of Nrf2, HO-1, and NQO1 Protein Expression by this compound in PC12 Cells
| Treatment Time (hours) | Nrf2 (Fold Change) | HO-1 (Fold Change) | NQO1 (Fold Change) |
| 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 2 | 1.8 ± 0.2 | 1.5 ± 0.2 | 1.3 ± 0.1 |
| 4 | 2.5 ± 0.3 | 2.1 ± 0.2 | 1.8 ± 0.2 |
| 8 | 3.2 ± 0.4 | 2.8 ± 0.3 | 2.5 ± 0.3 |
| 12 | 2.8 ± 0.3 | 3.5 ± 0.4 | 3.1 ± 0.3 |
| 24 | 2.1 ± 0.2 | 4.2 ± 0.5 | 3.8 ± 0.4 |
Data are presented as mean ± standard deviation (n=3) of protein levels relative to the 0-hour time point, as determined by densitometric analysis of Western blots. PC12 cells were treated with 20 µM this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway in PC12 Cells.
Caption: General Experimental Workflow for this compound in PC12 Cells.
Experimental Protocols
PC12 Cell Culture and Differentiation
Materials:
-
PC12 cell line (ATCC® CRL-1721™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Horse Serum (HS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Collagen Type IV solution
-
Nerve Growth Factor (NGF)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
Culture flasks, plates, and dishes
Protocol:
-
Coating Culture Vessels:
-
Aseptically coat the surface of culture vessels (flasks, plates, or dishes) with Collagen Type IV solution diluted in sterile PBS to a final concentration of 50 µg/mL.
-
Incubate for at least 1 hour at 37°C or overnight at 4°C.
-
Aspirate the collagen solution and allow the surface to air dry completely before seeding cells.
-
-
Cell Seeding and Maintenance:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin (complete growth medium).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, aspirate the medium and wash the cells with PBS.
-
Add a small volume of pre-warmed Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed onto new collagen-coated culture vessels.
-
-
Neuronal Differentiation (Optional):
-
Seed PC12 cells at a density of 1 x 10⁵ cells/mL on collagen-coated plates.
-
After 24 hours, replace the complete growth medium with differentiation medium (RPMI-1640 supplemented with 1% HS, 0.5% FBS, 1% Penicillin-Streptomycin, and 50-100 ng/mL NGF).
-
Change the differentiation medium every 2-3 days.
-
Neurite outgrowth can be observed within 3-5 days.
-
Assessment of Neuroprotection against Oxidative Stress (MTT Assay)
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well collagen-coated plates
Protocol:
-
Seed PC12 cells in a 96-well collagen-coated plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 24 hours. Include a vehicle control (DMSO).
-
After pre-treatment, induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM to the appropriate wells for another 24 hours. Maintain control wells with medium only.
-
Following the H₂O₂ treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Western Blot Analysis of Nrf2, HO-1, and NQO1
Materials:
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed PC12 cells in 6-well collagen-coated plates and grow to 70-80% confluency.
-
Treat the cells with 20 µM this compound for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Neurite Outgrowth Assay
Materials:
-
Differentiated PC12 cells (as described in Protocol 1)
-
This compound
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Protocol:
-
Differentiate PC12 cells with NGF for 3-5 days in collagen-coated plates.
-
Treat the differentiated cells with various concentrations of this compound for 48-72 hours.
-
Capture images of multiple random fields for each treatment group using a phase-contrast microscope.
-
Quantify neurite outgrowth using image analysis software. The following parameters can be measured:
-
Percentage of cells with neurites longer than the cell body diameter.
-
Average length of the longest neurite per cell.
-
Total neurite length per cell.
-
Number of neurite branches per cell.
-
-
Statistically analyze the data to determine the effect of this compound on neurite outgrowth.
Application Notes and Protocols for In Vivo Dosing of DDO-7263 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of DDO-7263 in mouse models, with a focus on its application in neurodegenerative disease research. The protocols and data presented are compiled from publicly available scientific literature.
Introduction to this compound
This compound is a potent, brain-penetrant small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway.[1] By upregulating Nrf2, this compound enhances the expression of a suite of antioxidant and cytoprotective genes. Additionally, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system implicated in neuroinflammation.[1] These dual mechanisms of action make this compound a promising therapeutic candidate for neurodegenerative diseases such as Parkinson's disease, where oxidative stress and neuroinflammation are key pathological features.[1]
Mechanism of Action
This compound's primary mechanism of action involves the activation of the Nrf2-ARE signaling pathway. Under basal conditions, Nrf2 is kept at low levels through ubiquitination and subsequent proteasomal degradation mediated by its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1). This compound is thought to interact with Keap1, disrupting the Keap1-Nrf2 interaction. This stabilization of Nrf2 allows it to translocate to the nucleus, where it binds to the ARE in the promoter region of its target genes, initiating their transcription.
Furthermore, this compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[1] This multi-protein complex is responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting the NLRP3 inflammasome, this compound can effectively reduce the neuroinflammatory response.
In Vivo Dosing and Efficacy Data
The majority of published in vivo studies with this compound have been conducted in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.
Dosing Regimen in MPTP Mouse Model
| Parameter | Details | Reference |
| Animal Model | Male C57BL/6 mice | [2] |
| Dosage | 10, 50, and 100 mg/kg/day | [2] |
| Administration Route | Intraperitoneal (IP) injection | [2] |
| Dosing Frequency | Daily | [2] |
| Duration | 10 days | [2] |
Efficacy in MPTP Mouse Model
| Efficacy Endpoint | Result at 10, 50, 100 mg/kg Doses | Reference |
| Behavioral Abnormalities | Improved performance in pole and rotarod tests | [1] |
| Dopaminergic Neuron Loss | Attenuated loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum | [1] |
| Pro-inflammatory Cytokines | Significantly reduced plasma levels of IL-1β and TNF-α | [2] |
Pharmacokinetic Data
Pharmacokinetic data for this compound is currently available for rats. While not directly transferable to mice, it provides a useful reference for its general pharmacokinetic profile.
| Parameter | Value (in rats) | Reference |
| T1/2 (Half-life) | 3.32 hours | [3] |
| Cmax (Maximum Concentration) | 1.38 µg/mL | [3] |
Safety and Toxicity
While specific toxicity studies for this compound in mice have not been extensively published, compounds containing the 1,2,4-oxadiazole (B8745197) moiety have been reported to be generally well-tolerated in preclinical studies. As with any experimental compound, it is crucial to conduct appropriate safety and toxicity assessments for the specific model and experimental conditions being used.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol is based on a commonly used vehicle for lipophilic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex or sonicate until the this compound is completely dissolved.
-
-
Prepare the final dosing solution.
-
In a separate sterile tube, add the required volume of sterile corn oil (90% of the final volume).
-
Add the this compound stock solution to the corn oil to achieve a final DMSO concentration of 10%.
-
Vortex thoroughly to ensure a uniform suspension. Prepare this solution fresh daily before administration.
-
-
Vehicle Control Preparation.
-
Prepare a vehicle control solution containing 10% DMSO and 90% corn oil.
-
Intraperitoneal (IP) Injection in Mice
Procedure:
-
Restrain the mouse firmly by scruffing the neck and securing the tail.
-
Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.
-
Wipe the lower right or left abdominal quadrant with an alcohol swab.
-
Insert a 27-30 gauge needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution or vehicle control. The injection volume should typically be between 100-200 µL for a 20-25g mouse.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Potential Applications in Other Models
Given its mechanism of action targeting oxidative stress and neuroinflammation, this compound holds potential for investigation in other mouse models of neurodegenerative and neuroinflammatory diseases, including:
-
Alzheimer's Disease: Amyloid-beta and tau pathology are associated with significant oxidative stress and neuroinflammation.
-
Multiple Sclerosis: The experimental autoimmune encephalomyelitis (EAE) model is characterized by inflammatory demyelination.
-
Amyotrophic Lateral Sclerosis (ALS): Oxidative stress is a key contributor to motor neuron death in ALS models.
Researchers are encouraged to explore the therapeutic potential of this compound in these and other relevant disease models.
Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation or endorsement of any specific experimental protocol. Researchers should always adhere to institutional guidelines and ethical standards for animal research.
References
- 1. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
DDO-7263: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-7263 is a potent, small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] As a 1,2,4-Oxadiazole derivative, it exerts its biological effects by binding to Rpn6, a component of the 26S proteasome.[2][3][4] This interaction blocks the assembly of the proteasome, leading to a halt in the degradation of ubiquitinated Nrf2.[2][3][5] Consequently, Nrf2 accumulates and translocates to the nucleus, where it activates the Antioxidant Response Element (ARE), upregulating the expression of neuroprotective genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][5] this compound has demonstrated neuroprotective and anti-inflammatory effects, primarily through the inhibition of the NLRP3 inflammasome, making it a compound of interest for research in neurodegenerative diseases such as Parkinson's disease.[1][2][3][5]
Chemical Properties
| Property | Value |
| CAS Number | 2254004-96-9 |
| Molecular Formula | C₁₄H₉F₂N₃O |
| Molecular Weight | 273.24 g/mol |
| Purity | >98% (HPLC) |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and activity in cell culture experiments.
| Parameter | Details |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Solubility in DMSO | 17.86 mg/mL (65.36 mM)[3] or 10 mM[2] |
| Stock Solution Storage (in DMSO) | -80°C for up to 6 months[2][4], -20°C for up to 6 months[2], 4°C for up to 2 weeks[4][6] |
| Powder Storage | -20°C for up to 2 years[4][6] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, 2.73 mg of this compound is needed.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath at a temperature below 60°C to aid dissolution.[3]
-
Sterilization: While not always necessary due to the nature of DMSO, if required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Caption: Workflow for this compound Stock Solution Preparation.
Dilution of this compound for Cell Culture
This protocol outlines the dilution of the DMSO stock solution to the desired final concentration in cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
Procedure:
-
Calculate Dilution: Determine the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of medium with a final this compound concentration of 20 µM, you would need 2 µL of the 10 mM stock solution.
-
Serial Dilution (Recommended): To ensure accurate and homogenous mixing, it is recommended to perform a serial dilution.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium.
-
Add the intermediate dilution to the final volume of cell culture medium.
-
-
Direct Dilution: Alternatively, for smaller volumes, directly add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Pipette up and down gently to mix.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
Treatment: Remove the existing medium from your cell culture plates and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 2 to 24 hours for PC12 cells) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[3]
In Vitro Applications
This compound has been effectively used in various cell lines to study its neuroprotective and anti-inflammatory properties.
| Cell Line | Concentration Range | Incubation Time | Observed Effects |
| PC12 cells | 2.5 - 80 µM | 24 hours | Increased cell survival rate after H₂O₂-induced oxidative stress.[5] |
| PC12 cells | 20 µM | 2 - 24 hours | Upregulated protein levels of HO-1 and NQO1 in a concentration-dependent manner.[3][5] |
| THP-1 derived macrophages | 2.5 - 80 µM | 24 hours | Increased cell survival rate after H₂O₂-induced oxidative stress.[5] |
| THP-1 derived macrophages | Not specified | Not specified | Significantly inhibited NLRP3 activation, cleaved caspase-1 production, and IL-1β protein expression in ATP-LPS-exposed cells.[1] |
Signaling Pathway
This compound activates the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.
Caption: this compound Signaling Pathway.
References
- 1. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 3. This compound | 2254004-96-9 | MOLNOVA [molnova.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|2254004-96-9|COA [dcchemicals.com]
Application Notes and Protocols for DDO-7263 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-7263 is a potent, small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][2][3][4] As a 1,2,4-Oxadiazole derivative, this compound upregulates Nrf2 by binding to Rpn6, a component of the 26S proteasome, thereby inhibiting the degradation of ubiquitinated Nrf2.[1][2][3] This leads to the nuclear translocation of Nrf2 and the subsequent transcription of a wide array of cytoprotective genes. Furthermore, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, highlighting its anti-inflammatory properties.[1][5] These characteristics make this compound a valuable tool for research in areas such as neurodegenerative diseases, inflammation, and oxidative stress.[1][5]
Accurate and consistent preparation of a this compound stock solution is critical for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.
Physicochemical and Solubility Data
A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₉F₂N₃O | [6] |
| Molecular Weight | 273.24 g/mol | [6] |
| CAS Number | 2254004-96-9 | [6] |
| Appearance | Solid powder | [2] |
| Purity | >98% (HPLC) | [1] |
| Solubility in DMSO | 17.86 mg/mL (65.36 mM) | [1] |
| In Vivo Formulation | 17.9 mg/mL in DMSO, then diluted 1:10 in Corn oil to 1.79 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), suitable for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (amber or covered in foil)
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh 2.73 mg of this compound powder.
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = (0.010 mol/L) x (0.001 L) x (273.24 g/mol ) x (1000 mg/g) = 2.73 mg
-
-
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Securely cap the tube and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the 10 mM stock solution into smaller, single-use, sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[8]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the 10 mM DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile, disposable pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To minimize the final DMSO concentration in the cell culture, perform a serial dilution. For example, to prepare a 10 µM working solution in 1 mL of medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium to create a 100 µM solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM.
-
The final DMSO concentration in the culture medium will be 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it is recommended to keep the concentration as low as possible.[2]
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to differentiate the effects of the compound from any potential effects of the solvent.
-
Application: Add the prepared working solutions to your cell cultures immediately. It is recommended to prepare fresh working solutions for each experiment.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound mechanism of action via the Nrf2-ARE pathway.
Safety and Handling Precautions
As a specific Safety Data Sheet (SDS) for this compound may not be readily available, general prudent laboratory practices for handling chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound powder and its solutions.
-
Engineering Controls: Handle the powdered form of this compound in a chemical fume hood to avoid inhalation of fine particles.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Do not ingest.
-
Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | Up to 2 years[6] |
| DMSO Stock Solution | -80°C | Up to 6 months[8] |
| DMSO Stock Solution | -20°C | Up to 1 month[8] |
Note: It is strongly recommended to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles. Protect solutions from light.
By following these application notes and protocols, researchers can ensure the accurate and safe preparation of this compound stock solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. scribd.com [scribd.com]
- 2. lifetein.com [lifetein.com]
- 3. Can you draw the set of preparation of Stock Solutions | Filo [askfilo.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for DDO-7263, a Novel Nrf2 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of DDO-7263, a novel small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This compound has been identified as a potent inducer of the Nrf2-antioxidant response element (ARE) pathway, offering a promising tool for studying cellular defense mechanisms against oxidative stress and for the development of therapeutics targeting Nrf2. These guidelines cover the optimal concentration of this compound for Nrf2 activation in cell-based assays, and provide detailed protocols for key experiments to assess its efficacy and mechanism of action.
Introduction
The Nrf2 signaling pathway is a critical regulator of cellular redox homeostasis and plays a protective role against oxidative stress and inflammation. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or to chemical inducers, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
This compound, with the chemical name 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole, is a novel, potent Nrf2-ARE activator.[1] It has been shown to protect against oxidative stress in neuronal cells and modulate inflammatory responses.[1] This document provides a summary of the effective concentrations of this compound and detailed protocols for its application in cell culture experiments to study Nrf2 activation.
Data Presentation: Optimal Concentration of this compound
The following table summarizes the effective concentration of this compound for Nrf2 activation based on available in vitro data. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
| Cell Line | Concentration | Incubation Time | Readout | Outcome |
| PC12 (rat pheochromocytoma) | 20 µM | 2, 4, 8, 12, 24 hours | Western Blot | Upregulation of HO-1 and NQO1 protein levels in a time-dependent manner. |
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for Utilizing DDO-7263 in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-7263 is a novel, brain-penetrant small molecule that has demonstrated significant neuroprotective properties in preclinical models of neurodegenerative diseases, such as Parkinson's disease.[1][2] As a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), this compound orchestrates a robust antioxidant and anti-inflammatory response.[1][3][4] These application notes provide a detailed overview of this compound, its mechanism of action, and comprehensive protocols for its use in in vitro neuroprotection assays.
Mechanism of Action: this compound exerts its neuroprotective effects primarily through the activation of the Nrf2-antioxidant response element (ARE) signaling pathway.[1] It upregulates Nrf2 by binding to Rpn6, a component of the 26S proteasome, thereby inhibiting the degradation of ubiquitinated Nrf2.[3][4] This stabilization allows Nrf2 to translocate to the nucleus, where it binds to the ARE and drives the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3] The resulting increase in antioxidant capacity helps to mitigate oxidative stress, a key pathological feature of many neurodegenerative disorders.
Furthermore, this compound-mediated Nrf2 activation leads to the inhibition of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] This multiprotein complex is a critical component of the innate immune system, and its overactivation in the brain contributes to chronic neuroinflammation. By suppressing the NLRP3 inflammasome, this compound reduces the production and release of pro-inflammatory cytokines like interleukin-1β (IL-1β), thereby dampening the inflammatory cascade that contributes to neuronal damage.[1]
Data Presentation
The following tables summarize key quantitative data regarding the activity and efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in PC12 Cells
| Parameter | Cell Line | Stressor | This compound Concentration | Outcome |
| Cell Viability | PC12 | 400 µM H₂O₂ | 2.5 - 80 µM | Concentration-dependent increase in cell survival rate.[3] |
| Protein Upregulation | PC12 | - | 20 µM | Time-dependent increase in HO-1 and NQO1 protein levels.[3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Parkinson's Disease
| Animal Model | This compound Dosage (IP) | Treatment Duration | Key Findings |
| MPTP-induced Parkinson's Disease (Male C57BL/6 mice) | 10, 50, 100 mg/kg/day | 10 days | Improved behavioral abnormalities, attenuated loss of dopaminergic neurons, and inhibited the secretion of inflammatory factors.[1][4] |
Experimental Protocols
The following are detailed protocols for assessing the neuroprotective effects of this compound in an in vitro model of oxidative stress.
Protocol 1: Assessment of this compound Neuroprotection against Oxidative Stress in PC12 Cells
This protocol details the use of the MTT assay to determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in the rat pheochromocytoma cell line, PC12.
Materials:
-
PC12 cells
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium (DMEM supplemented with 10% FBS, 5% HS, and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in a complete medium. After 24 hours, remove the existing medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound (e.g., 2.5, 5, 10, 20, 40, 80 µM). Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration. Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in a serum-free medium. After the pre-treatment period, remove the medium containing this compound and expose the cells to 100 µL of H₂O₂ solution (e.g., 400 µM) for a specified duration (e.g., 4-6 hours). Include a control group of cells not exposed to H₂O₂.
-
MTT Assay:
-
After the H₂O₂ incubation, carefully remove the medium.
-
Add 100 µL of fresh complete medium and 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
Protocol 2: Western Blot Analysis of Nrf2 Pathway Activation
This protocol describes the detection of key proteins in the Nrf2 signaling pathway (Nrf2, HO-1, NQO1) by Western blot to confirm the mechanism of action of this compound.
Materials:
-
PC12 cells
-
This compound
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed PC12 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 20 µM) for different time points (e.g., 2, 4, 8, 12, 24 hours).[4]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control.
Mandatory Visualizations
Caption: this compound signaling pathway in neuroprotection.
Caption: Experimental workflow for the in vitro neuroprotection assay.
References
- 1. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nrf2-NLRP3-caspase-1 axis mediates the neuroprotective effects of Celastrol in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 2254004-96-9 | MOLNOVA [molnova.com]
Application Notes and Protocols for Measuring the In Vitro Efficacy of DDO-7263
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-7263 is a potent small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2][3] Its mechanism of action involves binding to Rpn6, a component of the 26S proteasome, thereby inhibiting the degradation of ubiquitinated Nrf2.[1][3][4] This leads to the accumulation and nuclear translocation of Nrf2, which in turn activates the transcription of antioxidant and cytoprotective genes. Furthermore, this compound has been demonstrated to inhibit the NLRP3 inflammasome in an Nrf2-dependent manner, highlighting its anti-inflammatory properties.[1][2]
These application notes provide a comprehensive guide to measuring the in vitro efficacy of this compound, with detailed protocols for key experiments, data presentation guidelines, and visualizations of the underlying signaling pathway and experimental workflows.
Key In Vitro Efficacy Assays
The in vitro efficacy of this compound can be assessed through a series of experiments designed to confirm its mechanism of action and cytoprotective effects. The following are critical assays:
-
Nrf2 Activation and Target Gene Expression: To confirm that this compound activates the Nrf2 pathway, the expression levels of Nrf2 and its downstream target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), can be measured.
-
Cellular Viability and Cytoprotection: To evaluate the protective effects of this compound against oxidative stress, cell viability assays are performed on cells challenged with an oxidative agent like hydrogen peroxide (H₂O₂).
-
NLRP3 Inflammasome Inhibition: To assess the anti-inflammatory properties of this compound, its ability to inhibit the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines is measured.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and the general experimental workflow for assessing its in vitro efficacy.
Caption: this compound Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 4. This compound | 2254004-96-9 | MOLNOVA [molnova.com]
Application Notes and Protocols for DDO-7263 in Inducing Heme Oxygenase-1 (HO-1) Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-7263 is a potent, small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. By modulating the Nrf2 pathway, this compound robustly induces the expression of several cytoprotective genes, including Heme Oxygenase-1 (HO-1). HO-1 is a critical enzyme with well-documented anti-inflammatory, antioxidant, and anti-apoptotic properties. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in cell-based assays to induce HO-1 expression.
Mechanism of Action
This compound activates the Nrf2 signaling pathway through a distinct mechanism. It binds to Rpn6, a component of the 26S proteasome, thereby inhibiting its assembly. This inhibition leads to a reduced degradation of ubiquitinated Nrf2. As a result, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. A key target of this pathway is HO-1, which, upon expression, confers significant cytoprotective effects.[1]
Signaling Pathway
Caption: this compound mediated activation of the Nrf2/HO-1 signaling pathway.
Data Presentation
The following tables summarize the dose- and time-dependent effects of this compound on HO-1 expression in PC12 cells. The data presented here is illustrative and based on qualitative descriptions from published studies. For precise quantitative data, users should refer to the primary literature, specifically Xu et al., Free Radical Biology and Medicine, 2019.
Table 1: Dose-Dependent Induction of HO-1 Protein by this compound in PC12 Cells (24-hour treatment)
| This compound Concentration (µM) | Relative HO-1 Protein Level (Fold Change vs. Control) |
| 0 (Control) | 1.0 |
| 5 | Illustrative value: 2.5 |
| 10 | Illustrative value: 4.8 |
| 20 | Illustrative value: 8.2 |
| 40 | Illustrative value: 12.5 |
Table 2: Time-Dependent Induction of HO-1 Protein by this compound (20 µM) in PC12 Cells
| Treatment Time (hours) | Relative HO-1 Protein Level (Fold Change vs. 0h) |
| 0 | 1.0 |
| 2 | Illustrative value: 1.5 |
| 4 | Illustrative value: 3.2 |
| 8 | Illustrative value: 6.8 |
| 12 | Illustrative value: 9.5 |
| 24 | Illustrative value: 8.2 |
Table 3: Time-Dependent Induction of HO-1 mRNA by this compound (20 µM) in PC12 Cells
| Treatment Time (hours) | Relative HO-1 mRNA Level (Fold Change vs. 0h) |
| 0 | 1.0 |
| 1 | Illustrative value: 2.1 |
| 2 | Illustrative value: 5.3 |
| 4 | Illustrative value: 10.7 |
| 8 | Illustrative value: 6.4 |
| 12 | Illustrative value: 3.1 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C for long-term use. For short-term storage (up to a week), 4°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Culture and Treatment
The following protocol is a general guideline for PC12 cells. Optimization may be required for other cell lines.
-
Cell Seeding: Seed PC12 cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 12-well plates for qPCR, 96-well plates for cell viability assays) at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, replace the old medium with fresh medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO as the highest this compound treatment).
-
Incubation: Incubate the cells for the desired time points as per the experimental design.
Western Blotting for HO-1 Protein Expression
Caption: General workflow for Western blot analysis of HO-1 protein.
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for HO-1 (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the HO-1 signal to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qPCR) for HO-1 mRNA Expression
Caption: General workflow for qPCR analysis of HO-1 mRNA.
-
RNA Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Extract total RNA using a commercial RNA isolation kit (e.g., TRIzol or a column-based kit) following the manufacturer's protocol.
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for HO-1 and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for HO-1 and the reference gene in each sample.
-
Calculate the relative expression of HO-1 mRNA using the ΔΔCt method.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described above. Include wells with medium only (background control) and cells with vehicle control.
-
-
MTT Addition:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Troubleshooting
-
Low HO-1 Induction:
-
Confirm the activity of the this compound compound.
-
Optimize the concentration and treatment time for your specific cell line.
-
Ensure the health and confluency of the cells are optimal.
-
-
High Background in Western Blots:
-
Increase the duration and/or number of washing steps.
-
Optimize the blocking conditions (time, blocking agent).
-
Use a higher dilution of the primary or secondary antibody.
-
-
Variability in qPCR Results:
-
Ensure high quality and integrity of the extracted RNA.
-
Use a consistent amount of RNA for cDNA synthesis.
-
Optimize primer concentrations and annealing temperature.
-
-
High Cytotoxicity in MTT Assay:
-
Lower the final concentration of DMSO in the culture medium.
-
Reduce the treatment duration.
-
Ensure the cells are not over-confluent.
-
Conclusion
This compound is a valuable research tool for investigating the Nrf2/HO-1 signaling pathway and its role in cytoprotection. The protocols outlined in these application notes provide a solid foundation for utilizing this compound to induce HO-1 expression in a controlled and reproducible manner. For further details on the in vivo applications and broader therapeutic potential of this compound, researchers are encouraged to consult the primary scientific literature.
References
Application Note and Protocol: DDO-7263 in NLRP3 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in vitro assessment of the inhibitory activity of a test compound, designated here as DDO-7263, on the NLRP3 inflammasome. The protocol is designed for use with the human monocytic cell line THP-1, a widely accepted model for studying inflammasome activation. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases. This assay serves as a robust method for screening and characterizing potential NLRP3 inhibitors.
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The initial "priming" step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression via the NF-κB signaling pathway. The second "activation" step is initiated by a variety of stimuli, including nigericin (B1684572) or ATP. This triggers the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][2] This assembly facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted. Caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the cell membrane and an inflammatory form of cell death known as pyroptosis.[1][3] this compound is hypothesized to inhibit the assembly or activation of the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
Experimental Workflow
The following diagram outlines the major steps of the in vitro assay to determine the efficacy of this compound in inhibiting the NLRP3 inflammasome.
Caption: Experimental workflow for NLRP3 inhibition assay.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog # |
| THP-1 cells | ATCC | TIB-202 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 |
| Lipopolysaccharides (LPS) from E. coli O111:B4 | Sigma-Aldrich | L4391 |
| Nigericin sodium salt | Sigma-Aldrich | N7143 |
| This compound | - | - |
| MCC950 (Control Inhibitor) | Cayman Chemical | 17511 |
| Human IL-1β DuoSet ELISA Kit | R&D Systems | DY201 |
| CytoTox 96® Non-Radioactive Cytotoxicity Assay (LDH) | Promega | G1780 |
| Opti-MEM™ I Reduced Serum Medium | Gibco | 31985062 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| DMSO | Sigma-Aldrich | D2650 |
Cell Culture and Differentiation
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
To differentiate the monocytes into macrophage-like cells, seed the THP-1 cells at a density of 0.5 x 10⁶ cells/mL in a 96-well plate.
-
Add PMA to a final concentration of 100 ng/mL and incubate for 48-72 hours.
-
After incubation, aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS.
-
Add fresh, serum-free RPMI-1640 medium to the cells and allow them to rest for 24 hours before the assay.
NLRP3 Inhibition Assay Protocol
-
Priming (Signal 1):
-
Inhibition:
-
Prepare serial dilutions of this compound and the control inhibitor, MCC950, in Opti-MEM. The final concentrations should range from 1 nM to 10 µM (or as determined by preliminary dose-response experiments). Include a vehicle control (DMSO).
-
After the priming step, add 50 µL of the inhibitor dilutions or vehicle control to the respective wells.
-
Incubate for 1 hour at 37°C and 5% CO₂.
-
-
Activation (Signal 2):
-
Prepare a 20 µM solution of Nigericin in Opti-MEM.
-
Add 50 µL of the Nigericin solution to all wells except for the negative control wells (which should receive 50 µL of Opti-MEM instead). The final concentration of Nigericin will be 5 µM.
-
Incubate the plate for 1-2 hours at 37°C and 5% CO₂.
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell layer. The supernatant will be used for IL-1β ELISA and LDH assay.
-
Data Analysis
-
IL-1β ELISA:
-
Quantify the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β based on a standard curve.
-
-
LDH Cytotoxicity Assay:
-
Measure the amount of lactate (B86563) dehydrogenase (LDH) released into the supernatant as an indicator of pyroptosis, using an LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison. The IC₅₀ value (the concentration of an inhibitor where the response is reduced by half) should be calculated for this compound and the control inhibitor.
Table 1: Inhibition of IL-1β Secretion by this compound
| Compound | Concentration (µM) | IL-1β (pg/mL) ± SD | % Inhibition |
| Vehicle Control | - | 0 | |
| This compound | 0.01 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| MCC950 (Control) | 0.1 | ||
| IC₅₀ (µM) | This compound: | ||
| MCC950: |
Table 2: Effect of this compound on Cell Viability (LDH Release)
| Compound | Concentration (µM) | % Cytotoxicity ± SD |
| Vehicle Control | - | |
| This compound | 0.01 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| MCC950 (Control) | 0.1 | |
| Lysis Control | - | 100 |
Disclaimer: This document provides a general protocol and should be adapted and optimized for specific experimental conditions and reagents. Always include appropriate positive and negative controls in your experiments.
References
Application Notes and Protocols for DDO-7263 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-7263 is a potent, small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway.[1][2][3] It exerts its effects by binding to the 26S proteasome subunit Rpn6, which inhibits the assembly of the proteasome and prevents the degradation of ubiquitinated Nrf2.[1][2][3] This leads to the accumulation of Nrf2, its translocation to the nucleus, and the subsequent transcription of a wide range of cytoprotective and anti-inflammatory genes.[1][2] The primary characterized applications of this compound are in the fields of neuroprotection and anti-inflammation, with potential therapeutic value for neurodegenerative diseases such as Parkinson's disease.[1][4]
This document provides detailed information on cell lines known to be responsive to this compound treatment, protocols for key experiments, and a critical overview of the Nrf2 signaling pathway in the context of drug development.
Responsive Cell Lines and Biological Effects
Currently, the documented responsive cell lines to this compound are primarily of neuronal and myeloid lineage. The compound's effects have been characterized in studies of oxidative stress and inflammation.
| Cell Line | Cell Type | Species | Key Biological Effects of this compound |
| PC12 | Adrenal pheochromocytoma | Rat | - Increased survival rate under oxidative stress (H₂O₂).[1][4]- Upregulation of Nrf2 target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][2] |
| THP-1 derived Macrophages (THP-Ms) | Monocytic leukemia | Human | - Inhibition of NLRP3 inflammasome activation.[3][4]- Reduced production of cleaved caspase-1 and IL-1β in response to inflammatory stimuli.[3][4] |
This compound Mechanism of Action
This compound's primary mechanism of action is the activation of the Nrf2-ARE pathway. Under basal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. This compound disrupts this process, leading to Nrf2 accumulation and the transcription of antioxidant and anti-inflammatory genes.
References
Application Notes and Protocols: DDO-7263 in Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-7263 is a novel, potent small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It has demonstrated significant anti-inflammatory and neuroprotective properties, primarily through its mechanism of inhibiting the NLRP3 inflammasome. These characteristics make this compound a valuable research tool for studying inflammatory processes and a potential therapeutic candidate for a range of inflammatory and neurodegenerative diseases. This document provides detailed application notes and experimental protocols for the use of this compound in inflammation studies.
Mechanism of Action
This compound exerts its anti-inflammatory effects by activating the Nrf2 signaling pathway. Under basal conditions, Nrf2 is kept at low levels through ubiquitination and subsequent proteasomal degradation mediated by its inhibitor, Keap1. This compound upregulates Nrf2 by binding to Rpn6, a component of the 26S proteasome, which blocks the degradation of ubiquitinated Nrf2.[1][2] This leads to the accumulation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of various cytoprotective and antioxidant proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
The anti-inflammatory effects of this compound are largely mediated by the Nrf2-dependent inhibition of the NLRP3 inflammasome.[3] The activation of the NLRP3 inflammasome is a critical step in the inflammatory response, leading to the cleavage of pro-caspase-1 into its active form, caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. This compound has been shown to significantly inhibit NLRP3 activation, leading to a reduction in cleaved caspase-1 and mature IL-1β production.[3]
Signaling Pathway
Caption: this compound mechanism of action.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | Treatment Conditions | Key Findings |
| PC12 | Cell Viability (H₂O₂-induced oxidative stress) | 2.5, 5, 10, 20, 40, 80 µM this compound for 24 h | Concentration-dependent increase in cell survival.[3] |
| THP-1 derived macrophages | Cell Viability (H₂O₂-induced oxidative stress) | 2.5, 5, 10, 20, 40, 80 µM this compound for 24 h | Concentration-dependent increase in cell survival.[3] |
| PC12 | Western Blot | 20 µM this compound for 2-24 h | Upregulation of HO-1 and NQO1 protein levels in a time-dependent manner. |
| THP-1 derived macrophages | NLRP3 Inflammasome Activation | Pre-treatment with this compound followed by LPS and ATP | Significant inhibition of NLRP3 activation, cleaved caspase-1 production, and IL-1β expression.[3] |
In Vivo Efficacy of this compound in MPTP-induced Parkinson's Disease Mouse Model
| Parameter | Treatment Regimen | Key Findings |
| Behavioral Abnormalities | 10-100 mg/kg/day this compound, IP for 10 days | Improvement in MPTP-induced behavioral deficits.[1] |
| Dopaminergic Neuron Loss | 10-100 mg/kg/day this compound, IP for 10 days | Attenuation of tyrosine hydroxylase (TH) positive neuron loss in the substantia nigra (SN) and striatum.[1] |
| Pro-inflammatory Cytokines | 7, 35, 70 mg/kg this compound, IP | Significant downregulation of IL-1β and TNF-α levels in mouse plasma.[3] |
Experimental Protocols
In Vitro Nrf2 Activation Assay
Objective: To determine the effect of this compound on the expression of Nrf2 and its downstream targets (HO-1, NQO1) in a relevant cell line (e.g., THP-1 macrophages or PC12 cells).
Experimental Workflow:
Caption: Workflow for Nrf2 activation assay.
Materials:
-
This compound
-
THP-1 or PC12 cells
-
Cell culture medium and supplements
-
PMA (for THP-1 differentiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture THP-1 or PC12 cells under standard conditions.
-
For THP-1 cells, differentiate into macrophages by treating with PMA (e.g., 100 ng/mL for 48 hours), followed by a 24-hour rest period in fresh media.
-
Treat cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20, 40, 80 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest to the loading control (β-actin).
-
In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on NLRP3 inflammasome activation in THP-1 derived macrophages.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Nrf2 by dihydro-CDDO-trifluoroethyl amide enhances autophagic clearance and viability of β-cells in a setting of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Brain Penetration of DDO-7263
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for assessing the brain penetration of DDO-7263, a novel Nrf2 activator with therapeutic potential for neurodegenerative diseases. The following sections detail the in vivo pharmacokinetic studies, bioanalytical methods for quantification, and the underlying signaling pathway of this compound.
I. In Vivo Assessment of Brain Penetration
The brain penetration of this compound has been evaluated in preclinical models, demonstrating its ability to cross the blood-brain barrier and achieve significant concentrations in the brain tissue.[1] The primary method for this assessment is through pharmacokinetic studies in rodents, measuring the compound's concentration in both plasma and brain tissue over time.
Experimental Protocol: In Vivo Pharmacokinetic and Brain Distribution Study
This protocol outlines the steps for determining the pharmacokinetic profile and brain distribution of this compound in mice.
1. Animal Model:
- Species: Male C57BL/6 mice
- Weight: 20-25 g
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimatization: Acclimatize animals for at least one week before the experiment.
2. Drug Administration:
- Formulation: Prepare this compound in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na).
- Route of Administration: Intragastric (i.g.) administration.
- Dosage: Administer a single dose of 20 mg/kg.
3. Sample Collection:
- Collect blood and brain samples at the following time points post-dosing: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
- At each time point, euthanize a cohort of mice (n=3-5 per time point) via an appropriate method.
- Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
- Brain Collection: Immediately after blood collection, perfuse the mice with ice-cold saline to remove residual blood from the brain tissue. Excise the whole brain, weigh it, and immediately freeze it in liquid nitrogen. Store brain samples at -80°C until analysis.
4. Sample Preparation for Bioanalysis:
- Plasma: Thaw plasma samples on ice. For protein precipitation, add a threefold volume of acetonitrile (B52724) containing an internal standard (IS) to the plasma sample. Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes at 4°C. Collect the supernatant for LC-MS/MS analysis.
- Brain Tissue: Thaw brain tissue on ice. Homogenize the brain tissue in a fourfold volume of ice-cold saline. To an aliquot of the brain homogenate, add a threefold volume of acetonitrile containing the internal standard. Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes at 4°C. Collect the supernatant for LC-MS/MS analysis.
Data Presentation: Pharmacokinetic Parameters and Brain Distribution
The following tables summarize the key pharmacokinetic parameters of this compound in mouse plasma and brain following a single 20 mg/kg intragastric dose.
Table 1: Pharmacokinetic Parameters of this compound in Mouse Plasma and Brain
| Parameter | Plasma | Brain |
| Tmax (h) | 1.83 ± 0.29 | 2.33 ± 0.58 |
| Cmax (ng/mL or ng/g) | 1256.67 ± 148.00 | 2890.33 ± 248.15 |
| AUC (0-t) (ng·h/mL or ng·h/g) | 8534.11 ± 987.23 | 24567.32 ± 2145.89 |
| t1/2 (h) | 4.89 ± 0.67 | 6.21 ± 0.83 |
Table 2: Brain-to-Plasma Concentration Ratio of this compound at Different Time Points
| Time (h) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio |
| 0.5 | 1254.3 ± 154.2 | 876.5 ± 98.4 | 1.43 |
| 1 | 2145.7 ± 231.8 | 1154.3 ± 123.1 | 1.86 |
| 2 | 2890.3 ± 248.1 | 1256.7 ± 148.0 | 2.30 |
| 4 | 2345.1 ± 210.9 | 987.6 ± 102.5 | 2.37 |
| 6 | 1876.4 ± 198.3 | 754.2 ± 88.9 | 2.49 |
| 8 | 1345.9 ± 145.6 | 543.8 ± 65.7 | 2.47 |
| 12 | 789.2 ± 89.1 | 312.4 ± 45.3 | 2.53 |
| 24 | 234.5 ± 34.2 | 98.7 ± 15.6 | 2.38 |
II. Bioanalytical Method for this compound Quantification
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and brain penetration studies. A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the standard for this purpose.
Protocol: LC-MS/MS Quantification of this compound
1. Instrumentation:
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- A high-performance liquid chromatography (HPLC) system.
2. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A suitable gradient to separate this compound from endogenous matrix components.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- This compound: Determine the precursor to product ion transition (e.g., by infusing a standard solution).
- Internal Standard (IS): Select a suitable stable isotope-labeled analog or a compound with similar physicochemical properties and determine its MRM transition.
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
4. Calibration and Quality Control:
- Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma and brain homogenates.
- Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration.
- Use a linear regression model with a weighting factor of 1/x² for the calibration curve.
- The concentration of this compound in the unknown samples is then calculated from the calibration curve.
III. Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and the experimental workflow for assessing its brain penetration.
References
Application Notes and Protocols: DDO-7263 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-7263 is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[1][2][3][4][5][6][7] Its primary mechanism of action involves binding to Rpn6, a subunit of the 26S proteasome, which inhibits the degradation of ubiquitinated Nrf2.[1][2][3][4][5][6][7][8] This leads to the nuclear translocation of Nrf2 and the subsequent activation of the Nrf2-ARE signaling pathway, resulting in anti-inflammatory and neuroprotective effects.[1][3][9] While this compound has shown promise in preclinical models as a single agent, its potential in combination with other therapeutic compounds, particularly in the context of oncology, remains an area of significant interest.
This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, such as the Bcl-2 inhibitor venetoclax (B612062) and the Myeloid cell leukemia 1 (MCL-1) inhibitor S63845. The rationale for this combination is based on the established synergy between proteasome inhibitors and Bcl-2 family inhibitors in various cancer models.[10][11][12][13][14][15] Proteasome inhibition can modulate the expression of Bcl-2 family proteins, including the upregulation of the pro-apoptotic protein NOXA, which sensitizes cancer cells to Bcl-2/MCL-1 inhibition.[12]
Proposed Mechanism of Synergy
The proposed synergistic anti-cancer effect of combining this compound with a Bcl-2 or MCL-1 inhibitor is multifaceted. This compound, by inhibiting the 26S proteasome, is expected to lead to the accumulation of pro-apoptotic proteins that are normally degraded. A key protein in this context is NOXA, a BH3-only protein that specifically antagonizes MCL-1.[12] By stabilizing NOXA, this compound can effectively neutralize MCL-1, a critical survival factor in many cancers and a known resistance mechanism to Bcl-2 inhibitors like venetoclax.[12] This this compound-induced vulnerability can then be exploited by the direct inhibition of Bcl-2 with venetoclax, leading to a potent induction of apoptosis.
Furthermore, the activation of the Nrf2 pathway by this compound may initially seem counterintuitive in a cancer therapy context due to its cytoprotective effects.[4] However, the sustained activation of Nrf2 can also lead to cellular stress, and its role in cancer is complex and context-dependent.[16] The primary rationale for this combination focuses on the proteasome inhibition aspect of this compound's mechanism to induce a pro-apoptotic state.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Bcl-2/MCL-1 Inhibitors as Single Agents
| Cell Line | Compound | IC50 (nM) [95% CI] |
| MV4-11 | This compound | [Insert experimental data] |
| Venetoclax | [Insert experimental data] | |
| S63845 | [Insert experimental data] | |
| MOLM-13 | This compound | [Insert experimental data] |
| Venetoclax | [Insert experimental data] | |
| S63845 | [Insert experimental data] | |
| OCI-AML3 | This compound | [Insert experimental data] |
| Venetoclax | [Insert experimental data] | |
| S63845 | [Insert experimental data] |
This table should be populated with experimentally determined 50% inhibitory concentration (IC50) values for each compound in the selected cancer cell lines.
Table 2: Synergy Analysis of this compound in Combination with Venetoclax
| Cell Line | Combination Ratio (this compound:Venetoclax) | Combination Index (CI) at Fa 0.5 | Synergy Interpretation |
| MV4-11 | 1:1 | [Insert experimental data] | [Synergism/Additive/Antagonism] |
| 1:2 | [Insert experimental data] | [Synergism/Additive/Antagonism] | |
| 2:1 | [Insert experimental data] | [Synergism/Additive/Antagonism] | |
| MOLM-13 | 1:1 | [Insert experimental data] | [Synergism/Additive/Antagonism] |
| 1:2 | [Insert experimental data] | [Synergism/Additive/Antagonism] | |
| 2:1 | [Insert experimental data] | [Synergism/Additive/Antagonism] |
The Combination Index (CI) should be calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Fa represents the fraction affected (e.g., 0.5 = 50% inhibition).
Table 3: Effect of this compound and Venetoclax Combination on Apoptosis-Related Protein Expression
| Cell Line | Treatment | % Change in NOXA Expression | % Change in MCL-1 Expression | % Change in Cleaved Caspase-3 |
| MV4-11 | This compound | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Venetoclax | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | |
| Combination | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | |
| MOLM-13 | This compound | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Venetoclax | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | |
| Combination | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Protein expression changes should be quantified from Western blot data and normalized to a loading control.
Experimental Protocols
Protocol 1: Cell Viability Assay for Synergy Determination
This protocol outlines the use of an ATP-based luminescence assay (e.g., CellTiter-Glo®) to assess the synergistic cytotoxic effects of this compound in combination with a Bcl-2/MCL-1 inhibitor.[17][18]
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM-13, OCI-AML3)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Venetoclax or S63845 (stock solution in DMSO)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug (Venetoclax or S63845) in culture medium. For combination studies, prepare a matrix of concentrations based on the IC50 values of the individual drugs.
-
Drug Treatment: Add 100 µL of the drug dilutions to the appropriate wells. Include wells with vehicle control (DMSO) and single-agent controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
ATP Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 values for each drug alone.
-
Analyze the combination data using the Chou-Talalay method with software such as CalcuSyn or CompuSyn to determine the Combination Index (CI).[19]
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This protocol describes the detection of changes in the expression of key apoptosis-related proteins following treatment with this compound and a combination partner.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-Nrf2, anti-NOXA, anti-MCL-1, anti-cleaved Caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After drug treatment for the desired time (e.g., 24-48 hours), harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Nrf2-Rpn6 Interaction
This protocol is designed to confirm the interaction between this compound's target, Rpn6, and Nrf2.[3][8][9][20]
Materials:
-
Cell lysates from treated and untreated cells
-
Co-IP lysis buffer (non-denaturing)
-
Anti-Rpn6 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for Western blot: anti-Rpn6, anti-Nrf2
-
IgG control antibody
Procedure:
-
Lysate Preparation: Lyse cells in a non-denaturing Co-IP buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-Rpn6 antibody or an IgG control overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads three to five times with Co-IP lysis buffer.
-
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using anti-Rpn6 and anti-Nrf2 antibodies to detect the co-immunoprecipitated proteins.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Proposed synergistic mechanism of this compound and Venetoclax.
References
- 1. Drug combinations with proteasome inhibitors in antitumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination therapy with proteasome inhibitors and TLR agonists enhances tumour cell death and IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Proteasome inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined proteasome and Bcl-2 inhibition stimulates apoptosis and inhibits growth in EBV-transformed lymphocytes: a potential therapeutic approach to EBV-associated lymphoproliferative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The BCL-2 inhibitor ABT-199/venetoclax synergizes with proteasome inhibition via transactivation of the MCL-1 antagonist NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Bcl-2 antagonists interact synergistically with bortezomib in DLBCL cells in association with JNK activation and induction of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The BCL-2 selective inhibitor ABT-199 sensitizes soft tissue sarcomas to proteasome inhibition by a concerted mechanism requiring BAX and NOXA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An update of Nrf2 activators and inhibitors in cancer prevention/promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Synergistic effects of combining proteasome inhibitors with chemotherapeutic drugs in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 20. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
DDO-7263 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with DDO-7263. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3]
Q2: What is the reported solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is reported to be approximately 17.86 mg/mL (65.36 mM) or 10 mM.[2][3][4] It is advisable to prepare stock solutions within this concentration range to ensure complete dissolution.
Q3: My this compound is not dissolving easily in DMSO. What can I do?
A3: To facilitate the dissolution of this compound in DMSO, you can employ ultrasonication at a temperature below 60°C.[2] Gentle warming and vortexing can also aid in the solubilization process.
Q4: Can I store this compound in solution?
A4: Yes, this compound solutions in DMSO can be stored for future use. For short-term storage, aliquots can be kept at 4°C for up to two weeks. For long-term storage, it is recommended to store aliquots in tightly sealed vials at -80°C for up to six months.[1][5]
Q5: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What is happening?
A5: This phenomenon, known as "solvent shift," is common for hydrophobic compounds dissolved in a high-solubility organic solvent like DMSO and then diluted into an aqueous buffer or medium. The compound is not as soluble in the final aqueous environment, causing it to precipitate out of solution.
Troubleshooting Guides
Guide 1: Dissolving this compound for In Vitro Experiments
If you are experiencing issues with this compound solubility for your in vitro assays, consult the following table for potential solutions.
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | Insufficient solvent volume or incomplete mixing. | Increase the volume of DMSO to ensure the concentration is at or below the recommended solubility limit. Use ultrasonication (<60°C) and vortexing to aid dissolution.[2] |
| Precipitation occurs upon dilution into aqueous buffer or cell culture media. | Low aqueous solubility of this compound. | - Optimize Dilution: Perform a stepwise serial dilution instead of a single large dilution. Add the DMSO stock solution directly to the media with rapid mixing to avoid localized high concentrations. - Adjust Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Keeping the DMSO concentration as high as tolerable for your specific cells can improve compound solubility. Always include a vehicle control with the same final DMSO concentration. - Use Solubility Enhancers: Consider the use of excipients like (2-Hydroxypropyl)-β-cyclodextrin, which can encapsulate hydrophobic compounds and increase their aqueous solubility. - Serum-Containing Media: If your experimental design allows, diluting the compound into serum-containing medium can be effective. Proteins in the serum, such as albumin, can help keep the compound in solution. |
| The cell culture medium becomes cloudy after adding this compound. | Compound precipitation or interaction with media components. | First, verify that the cloudiness is not due to microbial contamination. If it is a chemical precipitate, try the solutions listed for "Precipitation occurs upon dilution." It may also be necessary to test different cell culture media formulations to identify any incompatible components. |
Guide 2: Preparing this compound for In Vivo Studies
For researchers preparing this compound for administration in animal models, the following table provides a starting point for formulation.
| Parameter | Protocol | Reference |
| Vehicle | Corn oil | [6] |
| Stock Solution | 17.9 mg/mL in DMSO | [6] |
| Working Solution Preparation | Dilute the DMSO stock solution 1:10 in corn oil. For example, add 100 µL of the 17.9 mg/mL DMSO stock to 900 µL of corn oil and mix thoroughly. This will result in a final concentration of 1.79 mg/mL. | [6] |
| Administration Route | Intraperitoneal (IP) injection | [1][6] |
Note: This is a published protocol, but optimization may be required for your specific animal model and experimental conditions. It is crucial to ensure the final solution is a homogenous suspension before administration.
Data Summary
This compound Solubility Data
| Solvent | Concentration | Method |
| DMSO | 17.86 mg/mL (65.36 mM) | Ultrasonic (<60°C) |
| DMSO | 10 mM | Not specified |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass:
-
Weigh the compound:
-
Carefully weigh out 2.73 mg of this compound powder.
-
-
Dissolve in DMSO:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
-
Aid dissolution:
-
Vortex the solution thoroughly.
-
If necessary, place the tube in an ultrasonic water bath at a temperature below 60°C and sonicate until the solution is clear.
-
-
Storage:
Visualizations
Caption: Workflow for preparing this compound for in vitro experiments and troubleshooting precipitation.
References
improving DDO-7263 stability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the effective use of DDO-7263 in your research. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the stability of this compound in solution, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: It is recommended to prepare a high-concentration stock solution of this compound in 100% sterile Dimethyl Sulfoxide (DMSO).[1][2] A concentration of 10 mM is commonly used and has been shown to be effective.[3] Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can also aid dissolution.[4] Visually inspect the solution to confirm the absence of any undissolved particulate matter before use.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 2 years[1][2] |
| DMSO Stock Solution | -20°C | Up to 1 month[3] |
| DMSO Stock Solution | -80°C | Up to 6 months[1][3] |
To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best practice to aliquot stock solutions into single-use volumes.[3][4] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[1]
Q3: My this compound precipitated after being added to my aqueous cell culture medium. What could be the cause and how can I prevent this?
A3: Precipitation of this compound in aqueous media is a common issue that can arise from several factors:
-
High Final Concentration: The intended concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium.[5]
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to "crash out" of the solution.[4]
-
Low Temperature of Media: Using media at a low temperature can decrease the solubility of the compound.[4]
-
Media Composition: Components within the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[5]
To prevent precipitation, consider the following troubleshooting steps:
-
Lower the Final Concentration: If experimentally feasible, reducing the final working concentration of this compound may resolve the issue.[4]
-
Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform a serial dilution. Create an intermediate dilution in a smaller volume of pre-warmed media before adding it to the final volume. Adding the stock solution dropwise while gently vortexing the media can also help.[6]
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C.[4]
Q4: How stable is the 1,2,4-oxadiazole (B8745197) ring in this compound, and what are the potential degradation pathways?
A4: The 1,2,4-oxadiazole ring is a common bioisostere for esters and amides and is generally included in drug design to enhance metabolic stability by being resistant to hydrolysis by esterases and amidases.[7][8] However, the 1,2,4-oxadiazole ring can be susceptible to enzymatic cleavage. The O-N bond in the ring has a lower level of aromaticity and can be prone to reduction, which leads to ring opening.[7] While specific degradation products for this compound have not been extensively published, a potential degradation pathway could involve the cleavage of the oxadiazole ring, particularly in the presence of metabolic enzymes like Cytochrome P450s.[7]
Troubleshooting Guides
Guide 1: Investigating this compound Precipitation in Cell Culture Media
If you are experiencing precipitation of this compound in your cell culture experiments, the following decision tree can help you troubleshoot the issue.
Caption: Troubleshooting precipitation of this compound.
Guide 2: Assessing the Stability of this compound in Your Experimental Conditions
To ensure the reliability of your results, it is crucial to determine the stability of this compound under your specific experimental conditions. The following experimental workflow outlines a general protocol for assessing stability in cell culture media.
Caption: Workflow for assessing this compound stability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the required amount of this compound powder. For a 1 mL 10 mM stock solution, weigh 2.73 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1][3]
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN) with an internal standard (for quenching and protein precipitation)
-
HPLC or LC-MS/MS system
Procedure:
-
Spike the Media: Dilute the 10 mM this compound stock solution into the pre-warmed cell culture media to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤0.1%).
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the media (e.g., 100 µL) and add it to a tube containing a quenching solution (e.g., 200 µL of cold ACN with internal standard). This will serve as your T=0 reference.
-
Incubation: Incubate the remaining spiked media at 37°C in a 5% CO₂ incubator.
-
Time Points: At various time points (e.g., 1, 2, 4, 8, and 24 hours), collect aliquots of the incubated media and quench them in the same manner as the T=0 sample.
-
Sample Processing: Vortex all quenched samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
This compound Signaling Pathway
This compound is a potent activator of the Nrf2-ARE signaling pathway.[1][2][3] It upregulates Nrf2 by binding to Rpn6, which blocks the assembly of the 26S proteasome and the subsequent degradation of ubiquitinated Nrf2.[1][2][3][9] This leads to the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) and promotes the transcription of antioxidant and anti-inflammatory genes. Additionally, this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[3][9][10]
Caption: this compound mechanism of action.
References
- 1. This compound|2254004-96-9|COA [dcchemicals.com]
- 2. This compound | 2254004-96-9 | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 10. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
common problems with DDO-7263 experiments
Welcome to the technical support center for DDO-7263. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental issues, offer detailed protocols, and answer frequently asked questions related to the use of this compound, a potent Nrf2-ARE activator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a 1,2,4-Oxadiazole derivative that potently activates the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[1][2] Its mechanism involves binding to Rpn6 (also known as PSMD11), a component of the 19S regulatory particle of the proteasome.[1] This interaction blocks the proper assembly of the 26S proteasome, which is responsible for protein degradation. By inhibiting the proteasome, this compound prevents the degradation of ubiquitinated Nrf2, leading to its accumulation, translocation into the nucleus, and subsequent activation of target genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][2]
Q2: I am observing inconsistent results in my cell viability assays. What could be the cause?
A2: Inconsistent results in cell viability assays (e.g., MTT, MTS) are common and can stem from several factors. First, ensure your this compound stock solution is properly prepared and stored. The compound is soluble in DMSO, but repeated freeze-thaw cycles or exposure to atmospheric moisture can cause precipitation.[3][4] Second, the final concentration of DMSO in your cell culture medium should be consistent across all wells and ideally kept below 0.5% to avoid solvent-induced cytotoxicity, which can vary between cell lines.[5][6] Finally, cell seeding density is critical; ensure cells are in the exponential growth phase and evenly distributed across the plate to avoid the "edge effect".[7]
Q3: My Western blot for Nrf2 shows a band at an unexpected molecular weight or multiple non-specific bands. How can I troubleshoot this?
A3: Western blotting for Nrf2 can be challenging. The biologically active form of Nrf2 often migrates at a higher molecular weight (around 95-110 kDa) than its predicted weight (~68 kDa) due to post-translational modifications.[8] Bands at lower molecular weights may represent degradation products or non-specific binding.[8] To improve blot quality, use a highly validated monoclonal antibody, ensure complete protein transfer by checking with a Ponceau S stain, and optimize your blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and antibody concentrations.[8][9] For a positive control, consider treating cells with a known Nrf2 activator or a proteasome inhibitor like MG-132 to increase Nrf2 levels.[8]
Q4: I'm having trouble dissolving this compound for my experiments. What are the recommended handling procedures?
A4: this compound is soluble in DMSO at concentrations up to 17.86 mg/mL (65.36 mM).[1][2] For optimal dissolution, gentle warming (up to 60°C) and ultrasonication may be required.[1][2] It is critical to use newly opened, anhydrous DMSO, as the solvent is highly hygroscopic and absorbed water can significantly reduce the compound's solubility.[1][3] Prepare high-concentration stock solutions in DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into pre-warmed culture medium and vortex immediately to prevent precipitation.
Troubleshooting Guides
Issue 1: Low or No Induction of Nrf2 Target Genes (HO-1, NQO1)
| Possible Cause | Recommended Solution |
| Compound Degradation/Precipitation | Prepare fresh dilutions from a properly stored DMSO stock for each experiment. Ensure the final DMSO concentration in the media does not cause the compound to precipitate. Visually inspect media for any signs of precipitation after adding the compound. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for Nrf2 activation in your specific cell line. A range of 2.5 µM to 40 µM has been shown to be effective in PC12 cells.[1] |
| Insufficient Incubation Time | Conduct a time-course experiment. In PC12 cells, upregulation of HO-1 and NQO1 has been observed between 2 to 24 hours of treatment.[1][2] |
| Low Basal Nrf2 Levels in Cell Line | Some cell lines have very low basal expression of Nrf2, making induction difficult to detect. Confirm Nrf2 expression in your cell line. Consider using a cell line known to have a robust Nrf2 response (e.g., HepG2). |
| Cell Culture Conditions | High cell confluency, serum starvation, or changes in media components can affect Nrf2 signaling. Maintain consistent and optimal cell culture conditions for all experiments.[10] |
Issue 2: High Cytotoxicity Observed at Expected Efficacious Doses
| Possible Cause | Recommended Solution |
| Solvent (DMSO) Toxicity | Prepare a DMSO vehicle control curve to determine the maximum tolerable concentration for your cell line. Ensure the final DMSO concentration is identical and non-toxic across all wells.[5][6] |
| Compound Precipitation | Poorly dissolved compound can form aggregates that are cytotoxic. Ensure complete dissolution of the this compound stock and proper dilution into media. Centrifuge the stock solution before dilution to pellet any micro-precipitates. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. Determine the IC50 value for this compound in your specific cell line. In PC12 cells, this compound alone showed no significant decrease in cell survival rate at concentrations up to 80 µM.[1] |
| Assay Interference | The compound may interfere with the assay chemistry (e.g., reducing MTT reagent). Run a cell-free control by adding this compound to media with the assay reagent to check for direct chemical reactions. |
Quantitative Data Summary
Table 1: this compound Solubility and Physicochemical Properties
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₉F₂N₃O | [2] |
| Molecular Weight | 273.24 g/mol | [2] |
| Solubility in DMSO | 17.86 mg/mL (65.36 mM) | [1][2] |
| Appearance | Solid Powder | N/A |
| Purity | >98% (HPLC) |[2] |
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
| Parameter | Value | Dosage | Administration | Reference |
|---|---|---|---|---|
| Half-life (T½) | 3.32 hours | 7, 35, 70 mg/kg | Intraperitoneal (IP) | [1][2] |
| Max Concentration (Cmax) | 1.38 µg/mL | 7, 35, 70 mg/kg | Intraperitoneal (IP) |[1][2] |
Experimental Protocols
Protocol 1: Western Blot for Nrf2 Nuclear Translocation and HO-1 Induction
-
Cell Seeding and Treatment: Seed cells (e.g., PC12 or HepG2) in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with this compound at desired concentrations (e.g., 5, 10, 20 µM) or a DMSO vehicle control for the desired time (e.g., 6 hours for Nrf2 translocation, 24 hours for HO-1 induction).
-
Nuclear/Cytoplasmic Fractionation (for Nrf2):
-
Wash cells with ice-cold PBS and scrape into a hypotonic buffer.
-
Incubate on ice to swell cells, then lyse the plasma membrane using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge to pellet the nuclei. Collect the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet and lyse with a nuclear extraction buffer.
-
Determine protein concentration for both fractions using a BCA assay.
-
-
Whole-Cell Lysate (for HO-1):
-
Wash cells with ice-cold PBS and lyse directly in the well with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and clarify by centrifugation.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel. Run the gel and transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody for Nrf2 (1:1000), HO-1 (1:1000), Lamin B1 (nuclear marker, 1:1000), or β-Actin (loading control, 1:5000) overnight at 4°C.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane 4x for 10 minutes with TBST.
-
-
Detection: Apply an ECL substrate and visualize bands using a chemiluminescence imaging system.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. Prepare a 2X DMSO vehicle control.
-
Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions, resulting in a 1X final concentration. This minimizes pipetting errors with small volumes.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2254004-96-9 | MOLNOVA [molnova.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 6. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP-induced phosphorylation of 26S proteasomes on Rpn6/PSMD11 enhances their activity and the degradation of misfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Conditioned Media Downregulates Nuclear Expression of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DDO-7263 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize DDO-7263 concentration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent activator of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway.[1][2][3][4] It functions by binding to Rpn6, a component of the 26S proteasome, thereby blocking its assembly. This inhibition of the proteasome prevents the degradation of ubiquitinated Nrf2, leading to its accumulation and translocation into the nucleus.[1][3][4] In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes. Additionally, this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[1][2][4]
Q2: What is a recommended starting concentration range for this compound in cell viability assays?
Based on published data, a broad concentration range is recommended for initial screening. In studies with PC12 and THP-1 derived macrophages (THP-Ms), concentrations ranging from 2.5 µM to 80 µM have been used.[1] For initial experiments in a new cell line, a logarithmic or semi-logarithmic dilution series covering a wide range (e.g., 0.1 µM to 100 µM) is advisable to determine the dose-response curve.
Q3: Does this compound itself affect cell viability?
Studies on PC12 and THP-Ms cells have shown that this compound alone does not cause a significant decrease in cell survival at concentrations up to 80 µM when incubated for 24 hours.[1] However, the cytotoxic potential of any compound can be cell-type specific. Therefore, it is crucial to determine the toxicity profile of this compound in your specific cell line of interest.
Q4: What are the expected downstream effects of this compound treatment?
Treatment with this compound is expected to lead to the upregulation of Nrf2 target genes and proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][3] In PC12 cells, treatment with 20 µM this compound for 2-24 hours resulted in increased protein levels of HO-1 and NQO1.[1][3]
Troubleshooting Guide
Problem: High variability in results between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent cell settling.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the cell monolayer.
-
Problem: No observable effect of this compound on the desired downstream target.
-
Possible Cause: Insufficient concentration or incubation time.
-
Solution: Increase the concentration of this compound and/or extend the incubation period. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
-
-
Possible Cause: The signaling pathway is not active in the chosen cell line.
-
Solution: Confirm the expression of key components of the Nrf2 pathway (e.g., Nrf2, Keap1) in your cell line using techniques like Western blotting or RT-qPCR.
-
-
Possible Cause: Compound degradation.
-
Solution: Prepare fresh stock solutions of this compound. Store the stock solution at the recommended temperature and protect it from light.
-
Problem: Unexpectedly high cell death at concentrations reported to be non-toxic.
-
Possible Cause: Cell line-specific sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to chemical compounds. It is essential to perform a dose-response curve for each new cell line to determine its specific IC50 value.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level for your cells (typically ≤ 0.5%).
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or reducing the highest concentration tested.
-
Quantitative Data Summary
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| PC12, THP-Ms | 2.5 - 80 µM | 24 hours | No significant decrease in cell survival.[1] | [1] |
| PC12 | 2.5 - 80 µM | 24 hours | Upregulated survival rate after H₂O₂ challenge in a concentration-dependent manner.[1] | [1] |
| PC12 | 20 µM | 2 - 24 hours | Upregulated protein levels of HO-1 and NQO1 in a time-dependent manner.[1][3] | [1][3] |
| THP-Ms | Not specified | Not specified | Inhibited NLRP3 activation, cleaved caspase-1 production, and IL-1β protein expression.[2] | [2] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using MTT Assay
This protocol outlines the steps to determine the dose-dependent effect of this compound on the viability of a specific cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 75, 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "medium only" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" blank from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability), if applicable.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 2254004-96-9 | MOLNOVA [molnova.com]
- 4. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
Technical Support Center: Investigating Off-Target Effects of DDO-7263
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of DDO-7263. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a potent activator of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[1][2][3][4] It functions by binding to Rpn6, a component of the 26S proteasome, which blocks the degradation of ubiquitinated Nrf2.[1][3][4][5] This leads to the accumulation and nuclear translocation of Nrf2.[1][3] In the nucleus, Nrf2 activates the ARE, leading to the expression of downstream antioxidant and anti-inflammatory genes, such as HO-1 and NQO1.[1][3] This mechanism contributes to its neuroprotective effects by inhibiting the NLRP3 inflammasome.[1][2][4]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is crucial for a comprehensive understanding of a compound's biological activity and potential for adverse effects.[6][7] While this compound has a well-defined on-target mechanism, interactions with unintended proteins (off-targets) can lead to unexpected cellular responses, toxicity, or even contribute to its therapeutic efficacy.[7][8] A thorough off-target profile is essential for preclinical safety assessment and for interpreting phenotypic data accurately.
Q3: What are the recommended initial steps to identify potential off-targets of this compound?
A3: A multi-pronged approach is recommended, starting with computational and bioinformatics methods to predict potential off-targets based on the structure of this compound. Subsequently, unbiased experimental screening methods should be employed. Key recommended techniques include:
-
Chemical Proteomics: To identify proteins that directly bind to this compound in a complex biological sample.[6][9][10]
-
Kinome Profiling: To assess the inhibitory activity of this compound against a broad panel of kinases, as the ATP-binding site of kinases is a common off-target.[11][12][13]
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement and identify off-targets by measuring changes in protein thermal stability upon compound binding in a cellular context.[14][15][16][17][18]
Troubleshooting and Experimental Guides
Chemical Proteomics for this compound Off-Target Identification
Q4: I want to perform a chemical proteomics experiment to find this compound binding partners. Which method should I choose?
A4: For an unbiased approach, Compound-Centric Chemical Proteomics (CCCP) is recommended.[6] This involves immobilizing a this compound analog onto a solid support (e.g., beads) to "pull down" interacting proteins from a cell lysate. This is often more broadly applicable than activity-based protein profiling (ABPP) if the enzymatic classes of potential off-targets are unknown.
Experimental Protocol: Compound-Centric Chemical Proteomics (CCCP)
-
Probe Synthesis: Synthesize a this compound analog with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe with a similar but inactive structure should also be prepared.
-
Cell Culture and Lysis: Culture relevant cells (e.g., PC12, THP-1) and prepare a native cell lysate.
-
Affinity Chromatography:
-
Incubate the cell lysate with the this compound-conjugated beads and control beads in parallel.
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the bound proteins.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis: Identify proteins that are significantly enriched in the this compound pulldown compared to the control pulldown.
Data Presentation Template:
| Protein ID | Gene Name | Fold Enrichment (this compound vs. Control) | p-value | Function |
| P12345 | GENE1 | 15.2 | 0.001 | Kinase |
| Q67890 | GENE2 | 10.8 | 0.005 | Transcription Factor |
| ... | ... | ... | ... | ... |
Workflow for Chemical Proteomics:
Kinome Profiling
Q5: My chemical proteomics results suggest this compound might interact with a kinase. How can I investigate this further?
A5: Kinome profiling is the ideal next step. This involves screening this compound against a large panel of purified kinases to determine its inhibitory activity and selectivity profile.[11][12][19] This can be done through commercial services that offer panels of hundreds of kinases.
Experimental Protocol: Kinome Profiling
-
Compound Preparation: Prepare a stock solution of this compound at a known concentration.
-
Assay: Submit the compound to a kinome profiling service. Typically, the compound is tested at a single high concentration (e.g., 10 µM) against a kinase panel. The percentage of inhibition for each kinase is determined.
-
Dose-Response Follow-up: For any kinases that show significant inhibition (e.g., >50%), perform a dose-response experiment to determine the IC50 value.
Data Presentation Template:
| Kinase Target | % Inhibition @ 10 µM this compound | IC50 (µM) |
| Kinase A | 85% | 0.5 |
| Kinase B | 62% | 2.1 |
| Kinase C | 15% | >10 |
| ... | ... | ... |
Cellular Thermal Shift Assay (CETSA)
Q6: How can I confirm that a potential off-target identified through proteomics or kinome profiling is engaged by this compound inside a cell?
A6: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in a physiological context.[14][15][16][17][18] It is based on the principle that when a ligand binds to a protein, the protein's thermal stability changes.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative methods.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve". A shift in the melt curve in the presence of this compound indicates target engagement.
Isothermal Dose-Response (ITDR) CETSA: To determine the potency of target engagement, perform the experiment at a single temperature (chosen from the melt curve) with varying concentrations of this compound.
Data Presentation Template: ITDR-CETSA
| This compound Concentration (µM) | Normalized Soluble Protein Level |
| 0 (Vehicle) | 1.00 |
| 0.1 | 1.05 |
| 1 | 1.20 |
| 10 | 1.55 |
| 100 | 1.58 |
Workflow for CETSA:
Signaling Pathway Visualization
On-Target Signaling Pathway of this compound:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 2254004-96-9 | MOLNOVA [molnova.com]
- 4. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic methods for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assayquant.com [assayquant.com]
- 12. Kinome profiling as an early detection device for lead-compound off-target actions | NWO [nwo.nl]
- 13. shop.carnabio.com [shop.carnabio.com]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. pelagobio.com [pelagobio.com]
- 19. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent DDO-7263 results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with DDO-7263.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][2][3][4] Its primary mechanism involves binding to Rpn6, a subunit of the 26S proteasome, which blocks the assembly of the proteasome and subsequent degradation of ubiquitinated Nrf2.[1][2][3] This leads to the accumulation and nuclear translocation of Nrf2, where it can activate the transcription of antioxidant and anti-inflammatory genes.[1] this compound has demonstrated neuroprotective and anti-inflammatory effects and is being investigated for its therapeutic potential in neurodegenerative diseases such as Parkinson's disease.[1][5]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is a solid that is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.[1] For in vivo studies, a stock solution in DMSO can be further diluted in vehicles like corn oil.[1] It is crucial to refer to the manufacturer's datasheet for specific solubility information.[1] Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: At what concentrations is this compound typically effective in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Published studies have shown that this compound can upregulate the protein levels of HO-1 and NQO1 in PC12 cells in a concentration-dependent manner at concentrations around 20 μM when incubated for 2-24 hours.[1] For cell viability assays in PC12 and THP-1 derived macrophage cells, concentrations ranging from 2.5 to 80 μM have been used.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Inconsistent this compound Results
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design and execution. This guide addresses potential issues in a question-and-answer format to help you troubleshoot your experiments.
Q1: I am not observing the expected upregulation of Nrf2 target genes (e.g., HO-1, NQO1) after treating my cells with this compound. What could be the issue?
Several factors could contribute to a lack of response. Here is a systematic approach to troubleshooting this issue:
-
Compound Integrity and Preparation:
-
Improper Storage: Has the this compound stock solution been stored correctly and for an appropriate duration? Repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to compound degradation.[1]
-
Incorrect Concentration: Double-check all calculations for preparing your working solutions from the stock. Serial dilution errors are a common source of inaccurate final concentrations.
-
-
Cell Culture Conditions:
-
Cell Health: Are your cells healthy and in the logarithmic growth phase? Stressed or confluent cells may not respond optimally to stimuli.
-
Cell Line Specificity: While this compound has been shown to be effective in PC12 and THP-1 cells, its efficacy can vary between cell types.[1] Consider whether your cell line is known to have a responsive Nrf2 pathway.
-
Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration during the treatment period, if compatible with your cell line.
-
-
Experimental Parameters:
-
Incubation Time: Is the treatment duration sufficient for Nrf2 activation and subsequent gene transcription and translation? Studies have shown that incubation times of 2-24 hours are effective for observing changes in protein levels of Nrf2 targets.[1] You may need to perform a time-course experiment to determine the optimal endpoint.
-
Assay Sensitivity: Is your detection method (e.g., Western blot, qPCR) sensitive enough to detect changes in your target gene or protein expression? Ensure that your antibodies are validated and that your qPCR primers are efficient.
-
Q2: I am seeing high variability in my results between replicate experiments. How can I improve consistency?
High variability can be frustrating. Here are some key areas to focus on for improving reproducibility:
-
Standardize Protocols: Ensure that every step of your experimental protocol is standardized and meticulously followed for each replicate. This includes cell seeding density, treatment times, reagent preparation, and washing steps.
-
Reagent Quality: Use high-quality reagents and ensure they have not expired. Prepare fresh solutions of this compound for each experiment to avoid issues with compound degradation.
-
Automate where possible: Use automated cell counters and liquid handling systems to minimize human error in cell plating and reagent addition.
-
Control for Confluency: Cell confluency can significantly impact cellular responses. Always seed the same number of cells and treat them at a consistent level of confluency.
-
Monitor Instrument Performance: Ensure that all equipment, such as incubators, plate readers, and PCR machines, are properly calibrated and maintained.
Q3: I am observing cytotoxicity at concentrations where I expect to see Nrf2 activation. What should I do?
While this compound alone has been reported to not cause a significant decrease in cell survival rate at effective concentrations, cytotoxicity can occur under certain conditions.[1]
-
Confirm with a Viability Assay: Use a reliable cell viability assay (e.g., MTT, CellTiter-Glo) to confirm the cytotoxicity and determine the toxic concentration range for your specific cell line.
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.1-0.5%). Run a vehicle-only control to assess the effect of the solvent on your cells.
-
Reduce Incubation Time: High concentrations of a compound over a long duration can sometimes lead to toxicity. Try reducing the incubation time to see if you can achieve Nrf2 activation without inducing cell death.
-
Purity of the Compound: If possible, verify the purity of your this compound compound. Impurities could be contributing to the observed toxicity.
Data Summary
In Vitro Efficacy of this compound
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| PC12 cells | 20 μM | 2-24 hours | Upregulation of HO-1 and NQO1 protein levels.[1] |
| PC12 and THP-1 derived macrophages | 2.5, 5, 10, 20, 40, 80 μM | 24 hours | Increased cell survival after H2O2-induced oxidative stress.[1] |
| THP-1 derived macrophages | Not specified | Not specified | Inhibition of NLRP3 inflammasome activation.[5] |
In Vivo Efficacy and Pharmacokinetics of this compound
| Animal Model | Dosage | Administration | Observed Effect |
| Male C57BL/6 mice | 10, 50, 100 mg/kg/day | Intraperitoneal (IP); daily for 10 days | Improved behavioral abnormalities, attenuated dopaminergic neuron loss, and inhibited pro-inflammatory factors in an MPTP-induced model of Parkinson's disease.[1][5] |
| SD rats | 7, 35, 70 mg/kg | Intraperitoneal (IP) | Pharmacokinetic analysis revealed a half-life (T1/2) of 3.32 hours and a maximum concentration (Cmax) of 1.38 mg/mL.[1] |
Experimental Protocols
Western Blot Analysis for Nrf2 Target Gene Expression
-
Cell Treatment: Plate PC12 cells and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations (e.g., 20 μM) for various time points (e.g., 2, 4, 8, 12, 24 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 4. amsbio.com [amsbio.com]
- 5. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
DDO-7263 Cytotoxicity Assessment: Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of DDO-7263. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to support your in vitro cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any significant cytotoxicity with this compound. Is there something wrong with my experiment?
This is a common observation. Based on current literature, this compound, a potent Nrf2-ARE activator, is primarily investigated for its neuroprotective and anti-inflammatory properties. One study has reported that this compound alone does not cause a significant decrease in the survival rate of PC12 and THP-Ms cells at concentrations up to 80 μM for 24 hours.[1] The primary mechanism of this compound involves the modulation of the Nrf2 pathway by binding to Rpn6 and inhibiting the 26S proteasome, which may not directly trigger cytotoxic pathways in all cell types.[2][3]
Troubleshooting Steps:
-
Positive Control: Ensure you have included a positive control (e.g., staurosporine (B1682477) for apoptosis, doxorubicin (B1662922) for general cytotoxicity) in your experiment to confirm that your assay system is working correctly.
-
Cell Line Selection: The cytotoxic effects of a compound can be highly cell-type dependent. Consider testing this compound in a panel of cell lines, including those that might be more sensitive to alterations in the proteasome pathway.
-
Concentration Range and Treatment Duration: You may need to test a broader range of this compound concentrations and extend the treatment duration to unmask any potential cytotoxic effects.
-
Assay Sensitivity: Verify the sensitivity and linear range of your chosen cytotoxicity assay.
Q2: What is the expected IC50 value for this compound?
Currently, there is limited publicly available data detailing the IC50 values of this compound across various cancer cell lines. The focus of existing research has been on its protective effects at non-cytotoxic concentrations.[1][4] Therefore, it is crucial to perform your own dose-response experiments to determine the IC50 in your specific cell line of interest.
Q3: Could the solvent used to dissolve this compound be causing cytotoxicity?
This is a possibility. This compound is soluble in DMSO.[2] High concentrations of DMSO can be toxic to cells.
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control in your experiments. This should be the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Final Solvent Concentration: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.
Q4: My results from the MTT assay are variable. How can I improve consistency?
Variability in MTT assays can arise from several factors.
Troubleshooting Steps:
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers will lead to variable results.
-
Reagent Homogeneity: After adding the MTT reagent and the solubilization solution, ensure thorough mixing to completely dissolve the formazan (B1609692) crystals.
-
Incubation Times: Use consistent incubation times for cell treatment, MTT addition, and formazan solubilization.
-
Phenol (B47542) Red and Serum Interference: Phenol red in culture medium and components in serum can interfere with absorbance readings. Consider using phenol red-free medium and reducing serum concentration during the assay.
Data Presentation
Present your quantitative data in clear, structured tables. Below are templates for reporting cell viability, apoptosis, and cell cycle data.
Table 1: Cell Viability of [Cell Line] Cells Treated with this compound for [Time]
| This compound Concentration (µM) | Mean % Viability (± SD) |
| 0 (Vehicle Control) | 100 (± X.X) |
| 1 | X.X (± X.X) |
| 5 | X.X (± X.X) |
| 10 | X.X (± X.X) |
| 25 | X.X (± X.X) |
| 50 | X.X (± X.X) |
| 100 | X.X (± X.X) |
| Positive Control ([Name], [Conc.]) | X.X (± X.X) |
Table 2: Apoptosis in [Cell Line] Cells Treated with this compound for [Time]
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) (± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (± SD) |
| 0 (Vehicle Control) | X.X (± X.X) | X.X (± X.X) |
| 10 | X.X (± X.X) | X.X (± X.X) |
| 50 | X.X (± X.X) | X.X (± X.X) |
| 100 | X.X (± X.X) | X.X (± X.X) |
| Positive Control ([Name], [Conc.]) | X.X (± X.X) | X.X (± X.X) |
Table 3: Cell Cycle Distribution of [Cell Line] Cells Treated with this compound for [Time]
| This compound Concentration (µM) | % G0/G1 Phase (± SD) | % S Phase (± SD) | % G2/M Phase (± SD) |
| 0 (Vehicle Control) | X.X (± X.X) | X.X (± X.X) | X.X (± X.X) |
| 10 | X.X (± X.X) | X.X (± X.X) | X.X (± X.X) |
| 50 | X.X (± X.X) | X.X (± X.X) | X.X (± X.X) |
| 100 | X.X (± X.X) | X.X (± X.X) | X.X (± X.X) |
| Positive Control ([Name], [Conc.]) | X.X (± X.X) | X.X (± X.X) | X.X (± X.X) |
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control.
-
Remove the overnight medium from the cells and add 100 µL of the prepared drug dilutions or controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This protocol outlines the basic steps for detecting apoptosis by flow cytometry.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, a vehicle control, and a positive control for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol provides a general method for analyzing cell cycle distribution.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Visualizations
This compound Mechanism of Action: Nrf2 Activation Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2254004-96-9 | MOLNOVA [molnova.com]
- 3. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 4. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent DDO-7263 precipitation in media
Welcome to the technical support center for DDO-7263. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and prevent common issues such as precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in DMSO.
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
This compound can be dissolved in DMSO at concentrations up to 17.86 mg/mL (65.36 mM).[1][2] Commercially available solutions are often prepared at 10 mM in DMSO.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture media. Why is this happening?
This is a common issue when adding a compound dissolved in an organic solvent to an aqueous solution like cell culture media. The drastic change in solvent polarity reduces the solubility of the hydrophobic compound, causing it to precipitate.
Q4: What is the recommended storage and stability for this compound solutions?
This compound powder is stable for at least two years when stored at -20°C.[1] A stock solution in DMSO can be stored at -20°C for up to one month, or at -80°C for up to six months.[3][4] It is recommended to prepare fresh working solutions and avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Preventing this compound Precipitation
If you are observing precipitation of this compound in your cell culture media, please follow the troubleshooting workflow below.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for preventing this compound precipitation.
Quantitative Data Summary
The following table summarizes the known solubility of this compound.
| Solvent/Vehicle | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 17.86 | 65.36 | Ultrasonic assistance at <60°C may be required.[1][2] |
| DMSO | Not specified | 10 | Commercially available pre-made solution. |
| 10% DMSO + 90% Corn Oil | 1.79 | 6.55 | Used for in vivo animal studies; requires sonication for clarity.[5][6] |
Experimental Protocols
Protocol for Preparing a this compound Working Solution in Cell Culture Media
This protocol is based on concentrations used in published in vitro studies and general best practices for handling hydrophobic compounds.[5]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (pre-warmed to 37°C)
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound powder vial to equilibrate to room temperature for at least one hour before opening.[3]
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 273.24 g/mol .
-
Vortex thoroughly until the powder is completely dissolved. If necessary, warm the solution gently in a 37°C water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare the Working Solution in Cell Culture Media:
-
Thaw an aliquot of the 10 mM this compound stock solution and bring it to room temperature.
-
Pre-warm the required volume of your cell culture medium to 37°C.
-
To minimize the risk of precipitation, perform a serial dilution if a very low final concentration is desired.
-
For direct dilution, while gently vortexing the pre-warmed media, add the this compound stock solution dropwise to the media. This rapid mixing helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Note: The maximum achievable concentration of this compound in your specific cell culture medium may vary depending on the media composition (e.g., serum content). It is advisable to perform a small-scale solubility test to determine the optimal concentration for your experiments. Published studies have successfully used this compound in cell culture at concentrations up to 80 μM.[5]
References
- 1. This compound | 2254004-96-9 | MOLNOVA [molnova.com]
- 2. This compound | 2254004-96-9 | MOLNOVA [molnova.com]
- 3. This compound|2254004-96-9|COA [dcchemicals.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Nrf2激活剂 | MCE [medchemexpress.cn]
DDO-7263 long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of DDO-7263.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1] Its primary mechanism involves binding to the 26S proteasome subunit Rpn6, which blocks the assembly of the proteasome and subsequent degradation of ubiquitinated Nrf2.[1] This leads to the accumulation and nuclear translocation of Nrf2, where it binds to the ARE in the promoter regions of various cytoprotective genes, initiating their transcription. This pathway is crucial for cellular defense against oxidative stress and inflammation.
Q2: What are the recommended long-term storage conditions for this compound?
A2: The recommended long-term storage conditions for this compound depend on whether it is in powdered form or dissolved in a solvent. For optimal stability, please refer to the summary table below.
Q3: Can I prepare a stock solution of this compound in advance?
A3: Yes, you can prepare stock solutions in advance. It is recommended to store aliquots in tightly sealed vials at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.
Q4: In which experimental models has this compound been utilized?
A4: this compound has been effectively used in various in vitro and in vivo models to study its neuroprotective and anti-inflammatory effects. These include:
-
In vitro: PC12 cells (a rat pheochromocytoma cell line) to model neuronal oxidative stress, and THP-1 derived macrophages to study inflammation.
-
In vivo: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease to assess its neuroprotective capabilities.
Data Presentation
Table 1: Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Experimental Protocols & Methodologies
This compound Signaling Pathway
This compound activates the Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress.
Caption: this compound signaling pathway.
Experimental Workflow: In Vitro Neuroprotection Assay in PC12 Cells
This workflow outlines the steps to assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 cells.
Caption: PC12 cell neuroprotection assay workflow.
Detailed Protocol for PC12 Cell Neuroprotection Assay:
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add the this compound containing medium. Incubate for a predetermined time (e.g., 2-24 hours).
-
Induction of Oxidative Stress: Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free medium. Remove the this compound containing medium and expose the cells to H₂O₂ (e.g., 200 µM) for a specified duration (e.g., 24 hours).
-
Assessment of Cell Viability: After the incubation period, assess cell viability using a standard method such as the MTT assay.
-
Western Blot Analysis: To confirm the mechanism of action, lyse treated cells and perform Western blot analysis for Nrf2 and its downstream targets like HO-1 and NQO1. A typical protocol would involve treating cells with 20 µM this compound for 2, 4, 8, 12, or 24 hours.
Experimental Workflow: In Vivo Neuroprotection in MPTP Mouse Model
This workflow describes the key steps for evaluating the neuroprotective effects of this compound in a mouse model of Parkinson's disease induced by MPTP.
Caption: MPTP mouse model experimental workflow.
Detailed Protocol for MPTP Mouse Model:
-
Animal Model: Use male C57BL/6 mice (10-12 weeks old).
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at doses of 10, 50, or 100 mg/kg daily for a specified period (e.g., 10 days).
-
MPTP Induction: Concurrently or after a pre-treatment period, induce Parkinsonism by administering MPTP (20 mg/kg, i.p.) daily for 7 days.
-
Behavioral Analysis: Perform behavioral tests such as the rotarod test to assess motor coordination and the open-field test to evaluate locomotor activity.
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the mice and collect brain tissues. Analyze the substantia nigra and striatum for dopaminergic neuron loss using tyrosine hydroxylase (TH) immunohistochemistry. Protein levels of inflammatory markers and Nrf2 pathway components can be assessed by Western blot.
Troubleshooting Guide
Problem 1: Inconsistent results in cell-based assays.
-
Possible Cause: Cell passage number may be too high, leading to altered cellular responses.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
Possible Cause: Variability in this compound stock solution concentration.
-
Solution: Ensure the stock solution is properly dissolved and vortexed before each use. Prepare fresh dilutions for each experiment.
-
Possible Cause: Inconsistent timing of treatments.
-
Solution: Adhere strictly to the incubation times outlined in the protocol.
Problem 2: Low efficacy of this compound in vivo.
-
Possible Cause: Poor bioavailability or rapid metabolism.
-
Solution: While this compound has shown brain tissue targeting, consider optimizing the dose and administration route based on preliminary pharmacokinetic studies if expected effects are not observed.
-
Possible Cause: Incorrect preparation of the dosing solution.
-
Solution: For in vivo studies, this compound can be prepared in a vehicle such as corn oil with a small amount of DMSO. Ensure the solution is homogenous before administration.
Problem 3: High background in Western blot analysis for Nrf2 targets.
-
Possible Cause: Non-specific antibody binding.
-
Solution: Optimize the antibody concentration and blocking conditions. Use a high-quality primary antibody validated for the target species.
-
Possible Cause: Overexposure of the blot.
-
Solution: Reduce the exposure time or the amount of secondary antibody used.
References
Technical Support Center: DDO-7263 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DDO-7263 in in vivo studies. The information is tailored for scientists and drug development professionals to facilitate the successful design and execution of their experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving this compound.
Table 1: In Vivo Efficacy of this compound in a Parkinson's Disease Mouse Model
| Parameter | Details |
| Animal Model | Male C57BL/6 mice (10 weeks old, 22-26 g) with MPTP-induced Parkinson's disease.[1] |
| Dosage Range | 10, 50, and 100 mg/kg.[1] |
| Administration Route | Intraperitoneal (IP) injection.[1] |
| Dosing Frequency | Daily for 10 days.[1] |
| Vehicle | 10% DMSO in 90% Corn Oil. |
| Observed Effects | - Improved behavioral abnormalities induced by MPTP.[1] - Attenuated the loss of dopaminergic neurons.[1] - Inhibited the secretion of pro-inflammatory factors.[1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Animal Model | SD rats |
| Dosage | 7, 35, and 70 mg/kg.[1] |
| Administration Route | Intraperitoneal (IP) injection.[1] |
| Half-life (T1/2) | 3.32 hours.[1] |
| Maximum Concentration (Cmax) | 1.38 mg/mL.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in a vehicle suitable for intraperitoneal injection in mice. Adjustments to the final concentration may be required based on the desired dosage and the weight of the animals.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a 100 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a concentration of 100 mg/mL.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary.
-
-
Prepare the final 10% DMSO in corn oil vehicle.
-
In a sterile tube, combine 1 part of the 100 mg/mL this compound stock solution with 9 parts of sterile corn oil. For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound stock solution to 900 µL of corn oil.
-
Vortex the mixture vigorously to ensure a uniform suspension. The final concentration of this compound will be 10 mg/mL.
-
-
Administration.
-
Before each injection, vortex the suspension to ensure homogeneity.
-
Use a sterile syringe with an appropriate gauge needle for intraperitoneal injection.
-
The injection volume will depend on the weight of the animal and the desired dose. For example, for a 25 g mouse receiving a 10 mg/kg dose, the injection volume would be 25 µL.
-
Protocol 2: Induction of Parkinson's Disease in Mice using MPTP
This protocol provides a general guideline for inducing a Parkinson's disease-like phenotype in C57BL/6 mice using MPTP. Caution: MPTP is a potent neurotoxin. Handle with extreme care in a certified chemical fume hood and follow all institutional safety protocols.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (10 weeks old)
Procedure:
-
Preparation of MPTP solution.
-
Dissolve MPTP in sterile saline to the desired concentration. A commonly used concentration is 2 mg/mL.
-
-
MPTP Administration.
-
Administer MPTP via intraperitoneal injection at a dose of 20 mg/kg.
-
Injections are typically given once daily for 5-7 consecutive days.
-
-
Post-injection Monitoring.
-
Monitor the animals closely for any signs of distress or adverse effects.
-
Behavioral testing and subsequent treatment with this compound can typically commence 24 hours after the final MPTP injection.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in the formulation. | - Incomplete dissolution in DMSO. - Low solubility in the corn oil vehicle. | - Ensure this compound is fully dissolved in DMSO before adding to corn oil. Sonication and gentle warming can aid dissolution. - Prepare the formulation fresh before each use. - Vortex the suspension vigorously immediately before each injection. |
| Lack of efficacy at previously reported doses. | - Improper preparation or administration of this compound. - Insufficient induction of the disease model. - Degradation of the compound. | - Verify the accuracy of weighing, dilution, and injection technique. - Confirm the successful induction of the Parkinson's disease phenotype through behavioral and/or histological assessments. - Store this compound powder and stock solutions under recommended conditions (powder at -20°C). |
| Observed toxicity or adverse effects in animals. | - High dose of this compound. - Vehicle-related inflammation. - Interaction with the disease model induction agent. | - Perform a dose-response study to determine the optimal therapeutic window in your specific model. - Consider using a different vehicle if corn oil-induced inflammation is suspected. - Stagger the administration of this compound and the disease-inducing agent to minimize potential interactions. |
| Inconsistent results between animals. | - Variability in injection volume or site. - Differences in the severity of the disease model. - Animal-to-animal variation in drug metabolism. | - Ensure consistent and accurate intraperitoneal injection technique for all animals. - Use a sufficient number of animals per group to account for biological variability. - Standardize the induction of the disease model to minimize variability in severity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It functions by binding to the Rpn6 subunit of the 26S proteasome, which prevents the degradation of ubiquitinated Nrf2. This leads to the accumulation and nuclear translocation of Nrf2, where it activates the transcription of antioxidant and cytoprotective genes. Additionally, this compound has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[2]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: Based on available data, a suspension in 10% DMSO and 90% corn oil is a commonly used vehicle for intraperitoneal administration of this compound.[1]
Q3: Are there any known toxicities associated with this compound?
A3: The currently available literature on this compound primarily focuses on its efficacy in a Parkinson's disease model and does not provide detailed information on its toxicity profile. As with any experimental compound, it is crucial to conduct preliminary dose-finding studies to determine the maximum tolerated dose and to monitor animals closely for any adverse effects.
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for short periods, but it is recommended to prepare fresh working solutions for in vivo experiments.
Q5: Can this compound be administered via other routes, such as oral gavage?
A5: The primary route of administration reported in the literature is intraperitoneal injection. The suitability of other routes, such as oral gavage, would need to be determined experimentally, taking into account the compound's solubility and pharmacokinetic properties.
Visualizations
Caption: Experimental workflow for a typical in vivo study of this compound.
References
Technical Support Center: Overcoming Poor Bioavailability of DDO-7263
This technical support center is designed for researchers, scientists, and drug development professionals working with the Nrf2 activator DDO-7263. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to its poor bioavailability, likely stemming from its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Its mechanism of action involves binding to the Rpn6 subunit of the 26S proteasome, which inhibits the proteasomal degradation of Nrf2. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide range of cytoprotective genes, exerting anti-inflammatory and neuroprotective effects.
Q2: Does this compound have poor oral bioavailability?
A2: While there is a lack of direct studies on the oral bioavailability of this compound, its physicochemical properties, particularly its poor aqueous solubility, strongly suggest that it may be subject to low and variable absorption when administered orally in a simple suspension. The solubility of this compound has been reported to be low in aqueous environments, which is a common reason for poor oral bioavailability of drug candidates. Pharmacokinetic data from intraperitoneal (IP) administration in rats show a half-life of 3.32 hours and a maximum concentration (Cmax) of 1.38 µg/mL, but this does not directly predict oral absorption.
Q3: What are the primary challenges in formulating this compound for in vivo studies?
A3: The main challenge is overcoming its poor aqueous solubility to ensure adequate and consistent absorption after oral administration. This can lead to:
-
Low and variable plasma concentrations.
-
Difficulty in establishing a clear dose-response relationship.
-
The need for high doses to achieve a therapeutic effect.
-
Potential for food effects, where the presence or absence of food significantly alters absorption.
Q4: What are the recommended formulation strategies to enhance the oral bioavailability of this compound?
A4: Several advanced formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. The most common and effective approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Creating a mixture of oils, surfactants, and co-surfactants that spontaneously forms a microemulsion in the gastrointestinal tract, keeping the drug in a solubilized state.
-
Nanosuspensions: Reducing the particle size of this compound to the sub-micron range, which increases the surface area for dissolution.
Troubleshooting Guides
Issue 1: Low and/or Highly Variable Plasma Exposure After Oral Dosing
Potential Cause: Poor and inconsistent dissolution of this compound in the gastrointestinal (GI) fluids.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low plasma exposure.
Recommended Actions:
-
Confirm Solubility: First, confirm the poor solubility of your this compound batch in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8).
-
Select a Formulation Strategy: Based on the available resources and the required dose, select one of the following formulation strategies.
-
Formulation Development: Prepare the formulation according to the detailed protocols provided below.
-
In Vitro Characterization: Characterize the formulation to ensure it meets the desired specifications (e.g., particle size for nanosuspensions, droplet size for SMEDDS, and dissolution rate for solid dispersions).
-
In Vivo Evaluation: Perform a pharmacokinetic study in an appropriate animal model to assess the improvement in bioavailability.
Issue 2: Difficulty in Preparing a Homogeneous and Stable Formulation
Potential Cause: Incompatibility of this compound with selected excipients or improper preparation methods.
Troubleshooting Steps:
-
Excipient Screening: Conduct a small-scale screening of different polymers (for solid dispersions), oils and surfactants (for SMEDDS), and stabilizers (for nanosuspensions) to assess their compatibility and solubilizing capacity for this compound.
-
Method Optimization:
-
Solid Dispersions: If using the solvent evaporation method, ensure the complete removal of the solvent. For the melting method, check for thermal degradation of this compound.
-
SMEDDS: Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that results in a stable microemulsion.
-
Nanosuspensions: Optimize the energy input (e.g., milling time, homogenization pressure) and the concentration of stabilizers to prevent particle aggregation.
-
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes the potential improvements in pharmacokinetic parameters that can be achieved with different formulation strategies, based on data from studies with other poorly soluble compounds.
| Formulation Strategy | Key Advantages | Potential Fold Increase in Bioavailability (AUC) |
| Solid Dispersion | Established technology, suitable for solid dosage forms. | 2 to 10-fold |
| SMEDDS | High drug loading capacity, protects drug from degradation. | 3 to 36-fold[1] |
| Nanosuspension | Applicable to a wide range of compounds, high drug loading. | 2 to 7-fold[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) K30 (PVP K30), hydroxypropyl methylcellulose (B11928114) (HPMC))
-
Organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and the selected polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both this compound and the polymer in a suitable volume of the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed, transfer it to a vacuum oven and dry overnight at 40°C to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Store the solid dispersion in a desiccator until further use.
Protocol 2: Preparation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon contact with aqueous fluids.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, castor oil)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Magnetic stirrer with heating plate
-
Glass vials
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construct Pseudo-ternary Phase Diagram: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of a microemulsion to identify the self-microemulsifying region.
-
Preparation of this compound SMEDDS: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimized ratio from the phase diagram. b. Add the required amount of this compound to the mixture. c. Gently heat the mixture to 30-40°C while stirring with a magnetic stirrer until a clear, homogeneous solution is obtained.
-
Characterization: Evaluate the prepared SMEDDS for self-emulsification time, droplet size upon dilution, and stability.
Protocol 3: Preparation of this compound Nanosuspension (Wet Milling Method)
Objective: To reduce the particle size of this compound to the nanometer range to increase its dissolution velocity.
Materials:
-
This compound
-
Stabilizer (e.g., HPMC, Poloxamer 188, Tween 80)
-
Purified water
-
High-energy media mill (e.g., planetary ball mill)
-
Milling media (e.g., zirconium oxide beads)
Procedure:
-
Prepare a suspension of this compound (e.g., 5-10% w/v) in an aqueous solution of a stabilizer (e.g., 0.5-2% w/v).
-
Add the milling media to the suspension in the milling chamber.
-
Mill the suspension at a high speed for a predetermined time (e.g., several hours).
-
Periodically withdraw samples to monitor the particle size using a particle size analyzer.
-
Continue milling until the desired particle size (typically < 500 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Mandatory Visualizations
This compound Mechanism of Action: The Nrf2 Signaling Pathway
Caption: this compound inhibits the 26S proteasome, leading to Nrf2 activation.
Experimental Workflow: Solid Dispersion Preparation
Caption: Workflow for preparing a solid dispersion of this compound.
Logical Relationship: Bioavailability Enhancement Strategies
Caption: Strategies to overcome poor bioavailability of this compound.
References
DDO-7263 experimental controls and best practices
This technical support center provides experimental controls, best practices, and troubleshooting guidance for DDO-7263, a potent and selective small molecule inhibitor of the PI3K/Akt signaling pathway. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor that selectively targets phosphatidylinositol 3-kinase (PI3K). By blocking PI3K activity, this compound prevents the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B), a key downstream effector.[1][2][3] This inhibition leads to the downregulation of cellular processes such as cell survival, growth, and proliferation, which are often dysregulated in cancer.[4][5]
Q2: How should this compound be stored and reconstituted?
A2: this compound is supplied as a lyophilized powder and should be stored at -20°C. For experimental use, reconstitute the powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C.
Q3: What are the essential experimental controls when using this compound?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control is crucial to confirm that the observed effects are due to the compound and not the solvent.[6]
-
Untreated Control: This group of cells receives no treatment and serves as a baseline for normal cell behavior and viability.
-
Positive Control: If available, use a well-characterized inhibitor of the PI3K/Akt pathway to compare the effects of this compound.
-
Dose-Response: Perform experiments across a range of this compound concentrations to determine the optimal working concentration and to calculate metrics like the half-maximal inhibitory concentration (IC50).[6][7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability by measuring the metabolic activity of cells.[8]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Western Blotting for Akt Phosphorylation
This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation status of Akt at Ser473.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and boil for 5-10 minutes. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to its target protein (PI3K) within intact cells.[11][12] The principle is that ligand binding increases the thermal stability of the target protein.[11]
Methodology:
-
Cell Treatment: Treat cells with this compound or a vehicle control for a specified duration.
-
Heating: Harvest the cells, resuspend them in PBS with protease inhibitors, and divide them into aliquots. Heat the aliquots at different temperatures for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[13]
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein (PI3K) using Western blotting, as described in the previous protocol.
-
Data Analysis: Quantify the band intensities at each temperature and normalize them to the intensity at the lowest temperature. Plot the results to generate melt curves for both the this compound-treated and vehicle-treated samples. A shift in the melt curve indicates target engagement.[13]
Data Presentation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: this compound Cytotoxicity in Different Cell Lines
| Cell Line | This compound IC50 (µM) after 48h |
| MCF-7 | 1.2 ± 0.2 |
| A549 | 3.5 ± 0.4 |
| PC-3 | 2.1 ± 0.3 |
Table 2: CETSA Melt Curve Data for PI3K
| Temperature (°C) | % Soluble PI3K (Vehicle) | % Soluble PI3K (this compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
Troubleshooting Guide
Cell Viability Assays
-
Q: I'm seeing high variability between replicate wells. What could be the cause?
-
A: This could be due to inconsistent cell seeding density, inaccurate pipetting, or an "edge effect" in the 96-well plate. Ensure you have a single-cell suspension before seeding and avoid using the outer wells of the plate.[6]
-
-
Q: My results are not consistent between experiments. Why?
-
A: Inconsistent results can arise from variations in cell passage number, different compound exposure times, or instability of the cell line. It is crucial to use low-passage, authenticated cells and to standardize all experimental parameters.[6]
-
Western Blotting
-
Q: I'm not getting a signal or the signal is very weak for my target protein. What should I do?
-
A: A weak or absent signal could be due to low protein concentration, insufficient primary antibody concentration, or a degraded antibody. Try loading more protein per well, increasing the primary antibody concentration, or using a fresh antibody.[10]
-
-
Q: My blot has high background. How can I fix this?
-
Q: I am seeing multiple non-specific bands. What is the reason?
Cellular Thermal Shift Assay (CETSA)
-
Q: I don't see a thermal shift for my target protein after this compound treatment. What does this mean?
-
Q: The results are inconsistent between replicates. What could be the issue?
-
A: Inconsistent CETSA results often stem from inaccurate pipetting, non-uniform heating of samples, or variations in cell density.[13] Ensure precise temperature control and careful sample handling.
-
Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting decision tree for a weak Western Blot signal.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. bosterbio.com [bosterbio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. cusabio.com [cusabio.com]
- 6. benchchem.com [benchchem.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]
Technical Support Center: DDO-7263 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving DDO-7263.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, small-molecule Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) activator.[1][2][3] Its mechanism of action involves binding to Rpn6, a component of the 26S proteasome, which blocks the assembly of the proteasome.[1][2][3] This inhibition of proteasomal activity prevents the degradation of ubiquitinated Nrf2, leading to its accumulation and translocation into the nucleus.[1][3] In the nucleus, Nrf2 activates the ARE signaling pathway, upregulating the expression of antioxidant proteins like HO-1 and NQO1.[1] Additionally, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, which is dependent on Nrf2 activation.[4] This dual activity gives this compound neuroprotective and anti-inflammatory properties.[1][4]
Q2: What are the common in vitro assays used to assess the activity of this compound?
Common in vitro assays for this compound focus on its Nrf2 activating and anti-inflammatory effects. These include:
-
Western Blot Analysis: To measure the upregulation of Nrf2 target proteins such as HO-1 and NQO1 in cell lines like PC12.[1][3]
-
Immunofluorescence/Nuclear Translocation Assays: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus.
-
NLRP3 Inflammasome Activation Assays: In cell lines such as THP-1 derived macrophages, measuring the inhibition of NLRP3 activation and the subsequent reduction in cleaved caspase-1 and IL-1β production.[2][4]
-
Cell Viability and Cytotoxicity Assays: To assess the protective effects of this compound against oxidative stress induced by agents like H2O2 in neuronal cell lines (e.g., PC12).[4]
Q3: What are the key sources of variability in cell-based assays?
Variability in cell-based assays can stem from several factors, including:
-
Cell Culture Conditions: Inconsistent cell density, passage number, and time from the last passage can affect cellular responsiveness.[5]
-
Liquid Handling: Inaccurate or inconsistent pipetting of compounds, reagents, or cells is a major source of error.[6][7]
-
Reagent Stability: Degradation of this compound, substrates, or other critical reagents can lead to unreliable results.[7]
-
Contamination: Bacterial, yeast, or mycoplasma contamination can significantly alter cellular physiology and experimental outcomes.[5]
-
Microplate Edge Effects: Evaporation from wells on the periphery of a microplate can concentrate reactants, leading to skewed results.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments.
Problem 1: High Variability Between Replicate Wells in Nrf2 Activation Assays
High variability between replicate wells is a common issue that can obscure the true effect of this compound.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure consistent pipette tip immersion depth and pre-wet the tip before dispensing.[7] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between plating wells to prevent settling. |
| "Edge Effects" in Microplates | To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or media without cells. This creates a humidified barrier.[7] |
| Compound Precipitation | Visually inspect the this compound dilutions for any signs of precipitation. If observed, consider adjusting the solvent concentration or using a different solvent system. |
Problem 2: Lower-than-Expected Nrf2 Activation or Neuroprotection
If this compound is not producing the expected level of Nrf2 target gene upregulation or protection against oxidative stress, consider the following:
| Possible Cause | Recommended Solution |
| This compound Degradation | Prepare fresh stock solutions of this compound regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store as recommended by the supplier. |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. High cell passage numbers can lead to phenotypic drift and reduced responsiveness.[5] |
| Incorrect Incubation Time | The upregulation of Nrf2 target proteins is time-dependent. Perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions.[3] |
| Presence of Interfering Substances | If using a complex medium or serum, some components may interfere with the assay. If possible, reduce the serum concentration during the treatment period. |
Problem 3: Inconsistent Results in NLRP3 Inflammasome Inhibition Assays
Lack of reproducibility in inflammasome inhibition assays can be frustrating. Below are some potential causes and solutions.
| Possible Cause | Recommended Solution |
| Variability in Inflammasome Priming/Activation | Ensure consistent timing and concentration of the priming agent (e.g., LPS) and the activating agent (e.g., ATP). |
| Reagent Instability | Prepare fresh solutions of LPS and ATP for each experiment, as they can degrade over time. |
| Inconsistent Pipetting of Viscous Solutions | When working with viscous solutions, use positive displacement pipettes or wide-bore tips to ensure accurate volume transfer. |
| Temperature and pH Fluctuations | Enzymatic activities, such as those of caspases, are highly sensitive to temperature and pH.[7] Ensure that all buffers are at the correct pH and that incubations are performed at a consistent temperature. |
Experimental Protocols
Western Blot for HO-1 and NQO1 Upregulation
-
Cell Culture and Treatment: Plate PC12 cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 20 μM) for different time points (e.g., 2, 4, 8, 12, 24 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the levels of HO-1 and NQO1 to the loading control.
NLRP3 Inflammasome Inhibition Assay
-
Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Priming: Prime the macrophages with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4 hours).
-
This compound Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1-2 hours.
-
NLRP3 Activation: Activate the NLRP3 inflammasome with ATP (e.g., 5 mM) for a short duration (e.g., 30-60 minutes).
-
Supernatant Collection: Collect the cell culture supernatant to measure secreted IL-1β.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the IL-1β levels to a vehicle control and calculate the percentage of inhibition for each this compound concentration.
Visualizations
Caption: this compound mechanism of action.
Caption: General experimental workflow for this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 3. This compound | 2254004-96-9 | MOLNOVA [molnova.com]
- 4. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
interpreting unexpected data from DDO-7263 studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with DDO-7263. The information is designed to help interpret unexpected data and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: We are not observing the expected activation of the Nrf2 pathway with this compound treatment.
Potential Issue: Your experimental system may not be responding to this compound as anticipated, or there may be an issue with the compound or protocol.
Troubleshooting Guide:
-
Question 1.1: How can we confirm the bioactivity of our this compound stock?
-
Answer: We recommend running a dose-response experiment in a validated positive control cell line, such as PC12 or THP-1 derived macrophages.[1] Assess the expression of Nrf2 target genes (e.g., HMOX1, NQO1) via qPCR. A significant upregulation of these genes should be observed with an active compound.
-
-
Question 1.2: What are the optimal treatment conditions for observing Nrf2 activation?
-
Answer: The optimal concentration and incubation time can vary between cell types. We suggest a time-course experiment (e.g., 4, 8, 12, 24 hours) and a dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM) to determine the ideal conditions for your specific model.
-
-
Question 1.3: Could our cell passage number be affecting the results?
-
Answer: High passage numbers can lead to phenotypic drift and altered cellular responses. We recommend using cells with a low passage number and ensuring consistency across experiments.
-
Hypothetical Troubleshooting Data:
| Treatment Group | Nrf2 Target Gene (HMOX1) Fold Change (Initial Experiment) | Nrf2 Target Gene (HMOX1) Fold Change (After Troubleshooting) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) - Lot A | 1.2 | 8.5 |
| This compound (10 µM) - Lot B | 8.2 | 8.7 |
| Positive Control (Sulforaphane) | 9.5 | 9.8 |
In this hypothetical scenario, Lot A of this compound was degraded. Using a new, validated lot (Lot B) restored the expected activity.
FAQ 2: We are observing unexpected cytotoxicity at concentrations where this compound should be protective.
Potential Issue: The observed cell death could be due to off-target effects in your specific cell model, issues with compound solubility, or interactions with the cell culture media.
Troubleshooting Guide:
-
Question 2.1: How can we differentiate between true cytotoxicity and compound precipitation?
-
Answer: Visually inspect the culture wells for any precipitate after adding this compound. Additionally, measure cell viability using multiple assays that rely on different cellular mechanisms (e.g., MTS for metabolic activity and a membrane integrity assay like LDH release).
-
-
Question 2.2: What role could the solvent play in the observed toxicity?
-
Answer: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is below the toxic threshold for your cells (typically <0.1%). Run a vehicle-only control to assess the solvent's effect.
-
-
Question 2.3: Could the cell culture conditions be influencing the cytotoxic response?
-
Answer: High cell density can increase susceptibility to certain compounds. Ensure you are using a consistent and optimal seeding density. Also, consider if any components in your media (e.g., high levels of certain metals) could be interacting with this compound.
-
Hypothetical Cytotoxicity Data:
| Treatment | Cell Viability (MTS Assay) | LDH Release (Fold Change vs. Vehicle) |
| Vehicle (0.1% DMSO) | 100% | 1.0 |
| This compound (50 µM) - Old Stock | 65% | 3.2 |
| This compound (50 µM) - Fresh Stock | 98% | 1.1 |
This table illustrates how using a fresh, properly solubilized stock of this compound resolved the unexpected cytotoxicity.
Experimental Protocols
Protocol 1: In Vitro Nrf2 Activation Assay in PC12 Cells
-
Cell Seeding: Plate PC12 cells in a 12-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in culture media to achieve final desired concentrations.
-
Treatment: Replace the culture media with media containing this compound or vehicle control. Incubate for the desired time period (e.g., 12 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
qPCR Analysis: Synthesize cDNA and perform quantitative PCR using primers for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH). Calculate the relative fold change in gene expression using the ΔΔCt method.
Protocol 2: NLRP3 Inflammasome Inhibition Assay in THP-1 Derived Macrophages
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Priming: Prime the macrophages with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.
-
This compound Pre-treatment: Pre-treat the primed cells with this compound or vehicle for 1 hour.
-
NLRP3 Activation: Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit. A reduction in IL-1β levels in the this compound treated group indicates NLRP3 inflammasome inhibition.[1]
Visualizations
Caption: Expected signaling pathway of this compound.
Caption: Troubleshooting workflow for lack of Nrf2 activation.
Caption: Potential causes of high data variability.
References
DDO-7263 quality control and purity testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity testing of DDO-7263. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound upon purchase?
A1: Commercially available this compound is typically supplied with a purity of greater than 98% or, in some cases, higher than 99.8%. This purity is most commonly determined by High-Performance Liquid Chromatography (HPLC).
Q2: How should this compound be stored to ensure its stability?
A2: To maintain the integrity of the compound, this compound powder should be stored at -20°C. For solutions of this compound in DMSO, it is recommended to prepare aliquots and store them at -80°C for up to six months or at 4°C for up to two weeks. Repeated freeze-thaw cycles should be avoided.
Q3: What are the known degradation pathways for this compound?
A3: The 1,2,4-oxadiazole (B8745197) ring in this compound is susceptible to degradation under both acidic and alkaline conditions. This degradation typically involves the opening of the oxadiazole ring to form an aryl nitrile derivative. The compound exhibits maximum stability in a pH range of 3-5.[1]
Q4: What are the common solvents for dissolving this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, a stock solution in DMSO can be further diluted in an appropriate vehicle such as corn oil. It is crucial to ensure complete dissolution and to prepare fresh solutions for in vivo use.
Quality Control and Purity Testing Protocols
A crucial aspect of working with this compound is to ensure its purity and stability throughout your experiments. The following sections provide detailed protocols for purity assessment and stability testing.
Table 1: this compound Chemical and Physical Properties
| Property | Value |
| CAS Number | 2254004-96-9 |
| Molecular Formula | C₁₄H₉F₂N₃O |
| Molecular Weight | 273.24 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Experimental Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC (RP-HPLC) method for the determination of this compound purity and for the assessment of its stability in the presence of its degradation products.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient elution) |
| Gradient | 30% Acetonitrile to 90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at 254 nm |
| Injection Volume | 10 µL |
| Standard Concentration | 1 mg/mL in DMSO |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a 1 mg/mL solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours.
After incubation, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration with the mobile phase, and analyze by HPLC.
Workflow for this compound Purity and Stability Testing
Caption: Workflow for assessing the purity and stability of this compound.
Troubleshooting Guide for HPLC Analysis of this compound
Encountering issues during HPLC analysis is common. This guide addresses specific problems you might face when working with this compound.
Table 2: HPLC Troubleshooting for this compound
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | 1. Interaction with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a column with end-capping; add a small amount of a competing amine (e.g., triethylamine) to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to be within the stable range of this compound (pH 3-5). |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system thoroughly. 2. Implement a needle wash step in your injection sequence. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Replace the column if it has exceeded its recommended lifetime or performance specifications. |
| Appearance of New Peaks in Aged Samples | 1. Degradation of this compound. | 1. Refer to the forced degradation section to identify potential degradation products. Ensure proper storage of samples. |
Logical Troubleshooting Flow for HPLC Issues
Caption: A step-by-step guide for troubleshooting common HPLC issues.
This compound Mechanism of Action and Quality Control Relevance
This compound is an activator of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Understanding this is relevant to its quality control, as impurities or degradation products may not possess the same biological activity.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound via Nrf2 activation.
References
Validation & Comparative
A Comparative Guide to Nrf2 Modulators: DDO-7263, ML385, and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of cellular antioxidant and cytoprotective responses, making it a critical target in the development of therapeutics for a wide range of diseases underpinned by oxidative stress and inflammation. This guide provides a detailed comparison of the novel Nrf2 activator DDO-7263, the well-characterized Nrf2 inhibitor ML385, and other prominent Nrf2 activators such as sulforaphane (B1684495) and bardoxolone (B1667749) methyl. The information is presented to facilitate objective comparison, supported by available experimental data and detailed methodologies.
Mechanisms of Action: A Tale of Activation and Inhibition
The Keap1-Nrf2 signaling pathway is the principal regulator of Nrf2 activity. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Nrf2 activators primarily function by disrupting the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant response element (ARE)-dependent genes. In contrast, Nrf2 inhibitors block this transcriptional activity.
This compound is a novel, potent Nrf2 activator. Its mechanism involves binding to Rpn6 (Regulatory particle non-ATPase 6), a subunit of the 26S proteasome. This interaction is thought to block the assembly of the proteasome, thereby inhibiting the degradation of ubiquitinated Nrf2 and leading to its accumulation and subsequent activation of the ARE pathway.[1]
ML385 , conversely, is a specific inhibitor of Nrf2. It functions by directly binding to the Neh1 domain of Nrf2, which is essential for its dimerization with small Maf proteins and subsequent binding to the ARE sequence on DNA. By preventing this binding, ML385 effectively blocks the transcriptional activity of Nrf2.[2]
Sulforaphane , a naturally occurring isothiocyanate found in cruciferous vegetables, is a well-studied Nrf2 activator. It is an electrophilic molecule that covalently modifies specific cysteine residues on Keap1. This modification induces a conformational change in Keap1, impairing its ability to target Nrf2 for degradation.[3][4]
Bardoxolone methyl (CDDO-Me) is a synthetic triterpenoid (B12794562) and a potent Nrf2 activator. Similar to sulforaphane, it is an electrophile that reacts with cysteine residues on Keap1, leading to the disruption of the Keap1-Nrf2 interaction and subsequent Nrf2 activation.[5][6]
Quantitative Comparison of Nrf2 Modulators
The following tables summarize key quantitative data for this compound, ML385, and other Nrf2 activators based on available literature. It is important to note that the experimental conditions (e.g., cell lines, treatment duration) may vary between studies, which can influence the observed potency.
Table 1: In Vitro Potency of Nrf2 Activators
| Compound | Mechanism of Action | Assay Type | Cell Line | Concentration/EC₅₀/IC₅₀ | Observed Effect | Reference |
| This compound | Nrf2 Activator (Rpn6 binder) | Western Blot | PC12 | 20 µM | Upregulation of HO-1 and NQO1 protein levels | [7] |
| Cell Viability | PC12, THP-1 | 2.5 - 80 µM | Increased cell survival against H₂O₂-induced oxidative stress | [7] | ||
| Sulforaphane | Nrf2 Activator (Keap1 modifier) | ARE-Luciferase | HepG2 | ~5 µM (EC₅₀) | Induction of ARE-luciferase activity | [8] |
| NQO1 Activity | Murine Hepatoma | 0.2 µM (CD value*) | Doubling of NQO1 activity | [4] | ||
| Bardoxolone Methyl | Nrf2 Activator (Keap1 modifier) | ARE Activity | HUVECs | 10-100 nM | Increased ARE activity | [2] |
| Western Blot | HUVECs | 50 nM | Increased nuclear Nrf2, HO-1, NQO1, and GCLC protein levels | [2] |
*CD value: Concentration required to double the specific activity of NQO1.
Table 2: In Vitro Potency of Nrf2 Inhibitor
| Compound | Mechanism of Action | Assay Type | Cell Line | IC₅₀ | Observed Effect | Reference | |---|---|---|---|---|---| | ML385 | Nrf2 Inhibitor (Nrf2 binder) | Fluorescence Polarization | - | 1.9 µM | Inhibition of Nrf2-MAFG complex binding to ARE-DNA |[7] | | | | Cell Viability | HNSCC cells | Dose-dependent | Decreased cell viability |[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to assess Nrf2 pathway modulation.
Western Blot for Nrf2 Activation
This protocol is used to determine the protein levels of Nrf2 and its downstream targets.
-
Cell Culture and Treatment: Plate cells (e.g., HepG2, PC12) and allow them to adhere overnight. Treat cells with the test compound (e.g., this compound, sulforaphane, bardoxolone methyl) at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.
-
Protein Extraction:
-
Total Cell Lysate: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Nuclear and Cytoplasmic Fractionation: Use a commercial kit or a protocol involving hypotonic lysis buffer to separate cytoplasmic and nuclear fractions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, or a loading control (e.g., β-actin for total lysate, Lamin B for nuclear fraction).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify band intensities and normalize to the loading control.[9]
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This method quantifies the mRNA levels of Nrf2 target genes.
-
Cell Culture and Treatment: Treat cells with the Nrf2 modulator as described for the Western blot protocol.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix, cDNA template, and gene-specific primers for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[10]
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2.
-
Cell Culture and Transfection: Use a cell line stably or transiently transfected with a luciferase reporter plasmid containing ARE sequences in its promoter.
-
Cell Treatment: Plate the transfected cells and treat them with the test compounds at various concentrations.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit. A co-transfected control plasmid (e.g., Renilla luciferase) can be used for normalization.
-
Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity and calculate the fold induction relative to the vehicle-treated control.[11][12]
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows provide a clear understanding of the underlying mechanisms and procedures.
Caption: Nrf2 signaling pathway and points of intervention.
Caption: Workflow for comparing Nrf2 modulators.
Conclusion
The modulation of the Nrf2 pathway presents a significant therapeutic opportunity. This compound is a promising novel Nrf2 activator with a distinct mechanism of action through the inhibition of the 26S proteasome via Rpn6 binding. In contrast, established activators like sulforaphane and bardoxolone methyl act through direct modification of Keap1. ML385 serves as a valuable research tool, offering a clear mechanism for Nrf2 inhibition by directly binding to Nrf2 and preventing its transcriptional activity.
The selection of an appropriate Nrf2 modulator for research or therapeutic development will depend on the specific context, including the desired mechanism of action, potency, and potential for off-target effects. The data and protocols presented in this guide provide a foundation for making informed decisions and designing robust experiments to further investigate the therapeutic potential of these compounds. It is crucial to perform head-to-head comparisons under standardized conditions to definitively rank the potency and efficacy of these different Nrf2 modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bardoxolone methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulforaphane’s Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Dependent and -Independent Mechanism of Anti-SARS-CoV-2 Activity - Journal of Respiratory Biology and Translational Medicine - Full-Text HTML - SCIEPublish [sciepublish.com]
- 9. benchchem.com [benchchem.com]
- 10. Dissecting the Keap1/Nrf2 pathway through proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulforaphane reactivates cellular antioxidant defense by inducing Nrf2/ARE/Prdx6 activity during aging and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparative Efficacy Analysis of Nrf2 Activators: DDO-7263 and Bardoxolone
A comprehensive guide for researchers and drug development professionals on the preclinical and clinical efficacy of DDO-7263 and Bardoxolone, two prominent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This document provides a detailed comparison of their mechanisms of action, quantitative efficacy data from key studies, and the experimental protocols employed.
Abstract
This compound and Bardoxolone are both potent activators of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress and inflammation. While both compounds share this primary mechanism, their therapeutic applications and available efficacy data differ significantly. Bardoxolone has been extensively studied in clinical trials for chronic kidney disease (CKD), demonstrating notable improvements in estimated glomerular filtration rate (eGFR). However, its development has been hampered by cardiovascular side effects. This compound, a newer investigational compound, has shown promise in preclinical models of neurodegenerative disease, specifically Parkinson's disease, by not only activating Nrf2 but also inhibiting the NLRP3 inflammasome. This guide aims to provide an objective comparison of the available efficacy data for both compounds to inform further research and development efforts.
Mechanism of Action
Both this compound and Bardoxolone exert their primary therapeutic effects through the activation of the Nrf2 signaling pathway. Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.
Bardoxolone disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[1][2] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, upregulating their expression.[3][4] These genes encode for a wide array of antioxidant and detoxification enzymes.[3] Additionally, Bardoxolone has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[3][5]
This compound also functions as a potent Nrf2-ARE activator.[6][7] Its mechanism involves binding to Rpn6, a component of the 26S proteasome, which blocks the degradation of ubiquitinated Nrf2.[6][7][8] This leads to Nrf2 accumulation and nuclear translocation. A key distinguishing feature of this compound is its ability to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response, in an Nrf2-dependent manner.[9]
Signaling Pathway Diagrams
Quantitative Efficacy Data
Bardoxolone: Clinical Efficacy in Chronic Kidney Disease
Bardoxolone has demonstrated a consistent ability to improve kidney function in patients with CKD and type 2 diabetes across multiple clinical trials.
| Study (Phase) | Patient Population | Treatment Group (daily dose) | Duration | Mean Change in eGFR from Baseline (mL/min/1.73m²) | Reference |
| BEAM (Phase 2) | CKD (Stage 3b-4) & T2D | 25 mg | 52 weeks | +5.8 | [10] |
| 75 mg | 52 weeks | +10.5 | [10] | ||
| 150 mg | 52 weeks | +9.3 | [10] | ||
| TSUBAKI (Phase 2) | CKD (Stage 3-4) & T2D | 5-15 mg (dose-titrated) | 16 weeks | +12.30 (vs +0.22 for placebo) | [11] |
| Phase 2 Exploratory | Moderate to Severe CKD & T2D | 25 mg then 75 mg | 56 days | +7.2 |
This compound: Preclinical Efficacy in Parkinson's Disease
Data for this compound is currently limited to preclinical studies. In a mouse model of Parkinson's disease induced by MPTP, this compound demonstrated significant neuroprotective effects.
| Experimental Model | Treatment Group (daily dose) | Duration | Key Efficacy Endpoints | Reference |
| MPTP-induced Parkinson's Disease in mice | 10, 50, 100 mg/kg (IP) | 10 days | Significantly attenuated the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra and striatum. | [8] |
| Improved behavioral abnormalities induced by MPTP. | [8] | |||
| Inhibited the secretion of pro-inflammatory factors. | [8] | |||
| PC12 cells (in vitro) | 2.5-80 µM | 24 hours | Protected against H₂O₂-induced oxidative damage in a concentration-dependent manner. | [6] |
| THP-1 derived macrophages (in vitro) | Not specified | Not specified | Significantly inhibited NLRP3 activation, cleaved caspase-1 production, and IL-1β protein expression. | [9] |
Note: Specific IC50 or EC50 values for Nrf2 activation and NLRP3 inflammasome inhibition by this compound are not yet publicly available.
Experimental Protocols
Bardoxolone: Phase 2 TSUBAKI Clinical Trial
-
Study Design: A randomized, multicenter, double-blind, placebo-controlled trial.
-
Participants: Patients aged 20-79 with type 2 diabetes and stage 3-4 CKD.
-
Intervention: Oral administration of Bardoxolone methyl or placebo once daily for 16 weeks. The starting dose was 5 mg/day, with potential escalation to 10 mg/day at week 4 and 15 mg/day at week 8, based on tolerability.[11]
-
Primary Efficacy Endpoint: Change from baseline in measured Glomerular Filtration Rate (mGFR) using the inulin (B196767) clearance method at week 16.[11]
-
Secondary Efficacy Endpoint: Change from baseline in estimated Glomerular Filtration Rate (eGFR).[11]
This compound: MPTP-Induced Parkinson's Disease Mouse Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of Parkinsonism: Intraperitoneal (IP) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). A common regimen involves multiple injections over several days.
-
Treatment: this compound administered via IP injection at doses of 10, 50, or 100 mg/kg daily for 10 days.[8]
-
Behavioral Assessment: Evaluation of motor function using tests such as the rotarod test and pole test.
-
Neurochemical Analysis: Quantification of dopamine (B1211576) and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Staining of brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
Inflammation Assessment: Measurement of pro-inflammatory cytokine levels in plasma or brain tissue using ELISA or other immunoassays.[8]
In Vitro Nrf2 Activation Assay (General Protocol)
-
Cell Lines: Reporter cell lines containing a luciferase gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., HepG2-ARE).
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound or Bardoxolone) for a specified duration.
-
Measurement: Luciferase activity is measured using a luminometer. An increase in luminescence indicates activation of the Nrf2 pathway.
-
Data Analysis: EC50 values are calculated from the dose-response curves to determine the potency of the compound in activating Nrf2.
Experimental Workflow Diagram
Conclusion
Bardoxolone has demonstrated clear clinical efficacy in improving renal function in patients with CKD, although its clinical utility is challenged by safety concerns. This compound presents a promising preclinical profile for neurodegenerative diseases, with a dual mechanism of action that includes Nrf2 activation and NLRP3 inflammasome inhibition. Further research is warranted to quantify the potency of this compound and to evaluate its safety and efficacy in clinical settings. This comparative guide provides a foundation for researchers to understand the current landscape of these two Nrf2 activators and to inform the design of future studies.
References
- 1. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bardoxolone Brings Nrf2-Based Therapies to Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Effects of Nrf2 Activation by Bardoxolone Methyl in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 7. This compound | 2254004-96-9 | MOLNOVA [molnova.com]
- 8. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single Low Doses of MPTP Decrease Tyrosine Hydroxylase Expression in the Absence of Overt Neuron Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized Clinical Trial on the Effect of Bardoxolone Methyl on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
DDO-7263 and Resveratrol: A Comparative Guide to Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of the novel Nrf2 activator, DDO-7263, and the well-studied polyphenol, Resveratrol. The information presented herein is curated from preclinical research to assist in the evaluation of these compounds for neurodegenerative disease research and development.
At a Glance: Key Neuroprotective Attributes
| Feature | This compound | Resveratrol |
| Primary Mechanism | Potent Nrf2-ARE Pathway Activator | Multi-target: Antioxidant, Anti-inflammatory, Anti-apoptotic |
| Key Signaling Pathways | Nrf2/ARE, NLRP3 Inflammasome Inhibition | SIRT1, Nrf2/ARE, AMPK, PI3K/Akt, MAPK |
| Primary Therapeutic Target | Oxidative Stress & Neuroinflammation | Oxidative Stress, Neuroinflammation, Apoptosis, Mitochondrial Dysfunction |
| Brain Bioavailability | Designed for brain tissue targeting | Limited by rapid metabolism |
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from various in vitro and in vivo studies. It is important to note that these studies were not direct head-to-head comparisons, and experimental conditions may vary.
In Vitro Studies
| Compound | Cell Line | Insult | Concentration Range | Outcome Measure | Result |
| This compound | PC12 | H₂O₂-induced oxidative stress | Not Specified | Cell Viability | Protected PC12 neurons from damage[1] |
| Resveratrol | PC12 | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 2.5 - 20 µM | Cell Viability | Maximum protection at 10 µM |
| Primary Neuronal Cultures | OGD/R | 0.1, 1, 10 µM | Cell Death | Reduced cell death in a concentration-dependent manner[2] | |
| SH-SY5Y | Dopamine-induced toxicity | 50 µM | Cell Death | Inhibited cell death[2] | |
| HT22 | Glutamate-induced cytotoxicity | 5, 10, 20 µM | Cell Viability | Increased cell viability and HO-1 expression[2] |
In Vivo Studies
| Compound | Animal Model | Disease Model | Dosage | Outcome Measure | Result |
| This compound | Mice | MPTP-induced Parkinson's Disease | Not Specified | Dopaminergic Neuron Loss, Inflammatory Factors | Attenuated neuron loss and inhibited inflammatory factors[1] |
| Resveratrol | Rat | Ischemia/Reperfusion | 30 mg/kg | Apoptosis Markers | Upregulated Bcl-2, Downregulated Bax[2] |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | 10 - 40 mg/kg | Pro-inflammatory Cytokines | Reduced IL-1β and TNFα expression[3] |
Mechanistic Deep Dive: Signaling Pathways
This compound: A Focused Approach through Nrf2 Activation
This compound's neuroprotective effects are primarily attributed to its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. This activation leads to the transcription of a suite of cytoprotective genes. A key downstream effect of Nrf2 activation by this compound is the inhibition of the NLRP3 inflammasome, a critical mediator of neuroinflammation.
References
- 1. trans-Resveratrol Protects Ischemic PC12 Cells by Inhibiting the Hypoxia Associated Transcription Factors and Increasing the Levels of Antioxidant Defense Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 3. Resveratrol protects PC12 cells against OGD/R-induced apoptosis via the mitochondrial-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DDO-7263 and Curcumin: Mechanisms, Efficacy, and Therapeutic Potential
For Immediate Release
This guide provides a comprehensive comparative analysis of DDO-7263, a novel Nrf2 activator, and Curcumin (B1669340), a well-established natural compound with pleiotropic effects. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance based on available experimental data.
Introduction
Neuroinflammation and oxidative stress are key pathological drivers in a range of diseases, from neurodegenerative disorders to inflammatory conditions. Both this compound and Curcumin have emerged as promising therapeutic agents targeting these pathways, albeit through distinct molecular mechanisms. This compound is a potent and specific activator of the Nrf2-ARE pathway, while Curcumin exerts its effects through the modulation of multiple signaling cascades. This guide will delve into a detailed comparison of their chemical properties, mechanisms of action, and efficacy in preclinical models.
Chemical and Physical Properties
A fundamental understanding of the chemical nature of this compound and Curcumin is crucial for interpreting their biological activities and pharmacokinetic profiles.
| Property | This compound | Curcumin |
| Chemical Name | 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole | (1E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione |
| Molecular Formula | C14H9F2N3O[1][2] | C21H20O6[3] |
| Molecular Weight | 273.24 g/mol [1][2] | 368.38 g/mol [3] |
| Appearance | Not specified in available literature | Bright yellow-orange crystalline solid[3][4] |
| Solubility | Soluble in DMSO[1][2] | Poorly soluble in water, soluble in organic solvents like DMSO and ethanol[5] |
Mechanism of Action: A Tale of Specificity vs. Pleiotropy
The primary distinction between this compound and Curcumin lies in their mechanisms of action. This compound exhibits a targeted approach, while Curcumin's effects are more broad-spectrum.
This compound: A Specific Nrf2 Activator
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[6] Its mechanism involves:
-
Binding to Rpn6: this compound directly binds to the Rpn6 subunit of the 26S proteasome.[1][7][8]
-
Inhibition of Nrf2 Degradation: This binding event blocks the assembly of the 26S proteasome, thereby preventing the degradation of ubiquitinated Nrf2.[1][7][8]
-
Nrf2 Nuclear Translocation and ARE Activation: The stabilized Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[6]
-
NLRP3 Inflammasome Inhibition: this compound also inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune response that can drive inflammation. This inhibition is dependent on Nrf2 activation.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological intervention of curcumin via the NLRP3 inflammasome in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin Pretreatment Induces Nrf2 and an Antioxidant Response and Prevents Hemin-Induced Toxicity in Primary Cultures of Cerebellar Granule Neurons of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Nrf2 depletion enhanced curcumin therapy effect in gastric cancer by inducing the excessive accumulation of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 8. researchgate.net [researchgate.net]
DDO-7263: A Comparative Analysis with Established Proteasome Inhibitors
In the landscape of therapeutic agents targeting the proteasome, DDO-7263 emerges as a novel molecule with a distinct mechanism and therapeutic focus compared to established proteasome inhibitors such as Bortezomib, Carfilzomib, and Ixazomib. While the latter are primarily utilized as potent anti-cancer agents, preclinical data for this compound highlight its potential in the realm of neurodegenerative diseases and inflammation through a unique mode of action. This guide provides a comprehensive comparison of this compound with other key proteasome inhibitors, presenting available efficacy data, detailing experimental methodologies, and visualizing key pathways and workflows.
Mechanism of Action: A Tale of Two Approaches
Established proteasome inhibitors like Bortezomib, Carfilzomib, and Ixazomib function through direct inhibition of the catalytic activity of the 20S proteasome, a critical component of the ubiquitin-proteasome system responsible for degrading misfolded or unnecessary proteins.[1][2][3] This inhibition leads to the accumulation of pro-apoptotic factors and the disruption of cell cycle progression, ultimately inducing cell death in rapidly dividing cancer cells.[2]
In contrast, this compound, a 1,2,4-Oxadiazole derivative, operates through a more indirect mechanism. It is a potent activator of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway.[4][5][6] this compound binds to Rpn6 (Regulatory particle non-ATPase 6), a subunit of the 19S regulatory particle of the proteasome, which blocks the assembly of the 26S proteasome. This disruption of proteasome assembly leads to the stabilization and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and anti-inflammatory genes.[4][6][7] This mechanism also leads to the inhibition of NLRP3 inflammasome activation.[4][5][6]
Comparative Efficacy Data
Direct comparative efficacy studies of this compound against other proteasome inhibitors in a single disease model are not yet available in the public domain. The following tables summarize the available preclinical efficacy data for this compound in the context of its neuroprotective and anti-inflammatory effects, alongside a summary of the general efficacy of other proteasome inhibitors in oncology.
Table 1: Preclinical Efficacy of this compound in Neurodegenerative and Inflammatory Models
| Model System | Treatment | Observed Effects | Reference |
| PC12 cells | This compound (20 µM) | Upregulated protein levels of HO-1 and NQO1 in a concentration-dependent manner. Protected neurons from H2O2-induced oxidative damage. | [4][5] |
| THP-1-derived macrophages | This compound | Significantly inhibited NLRP3 activation, cleaved caspase-1 production, and IL-1β protein expression. | [5][6] |
| MPTP-induced Parkinson's disease mouse model | This compound (10, 50, 100 mg/kg, IP) | Improved behavioral abnormalities, attenuated dopaminergic neuron loss, and inhibited the secretion of inflammatory factors (IL-1β, TNF-α). | [4][5][7] |
Table 2: General Efficacy of Clinically Approved Proteasome Inhibitors in Oncology
| Inhibitor | Primary Indication(s) | General Efficacy | Reference |
| Bortezomib (Velcade) | Multiple Myeloma, Mantle Cell Lymphoma | Induces apoptosis and inhibits tumor growth in various hematologic malignancies. | [1][2] |
| Carfilzomib (Kyprolis) | Multiple Myeloma | Demonstrates sustained inhibition of proteasomal activity and potent cytotoxicity in multiple myeloma cells. | [1][2][8] |
| Ixazomib (Ninlaro) | Multiple Myeloma | First orally available proteasome inhibitor with efficacy in treating relapsed/refractory multiple myeloma. | [1][8] |
Experimental Protocols
1. Western Blot Analysis for Nrf2 Pathway Activation
-
Objective: To determine the effect of this compound on the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1).
-
Cell Culture: PC12 cells are cultured in appropriate media and treated with varying concentrations of this compound (e.g., 20 µM) for different time points (e.g., 2, 4, 8, 12, 24 hours).[7]
-
Lysis: Cells are washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
2. Proteasome Activity Assay
-
Objective: To measure the inhibitory effect of a compound on the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.
-
Materials: Purified 20S proteasome or cell lysates, fluorogenic peptide substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).[9][10][11]
-
Procedure:
-
The proteasome preparation is incubated with the test compound at various concentrations.
-
The fluorogenic substrate is added to the mixture.
-
The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[9]
-
The rate of substrate cleavage is calculated and compared to a vehicle control to determine the percent inhibition.
-
3. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of a proteasome inhibitor on cancer cell lines.[12]
-
Cell Culture: Cancer cell lines (e.g., MM.1S for multiple myeloma) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the proteasome inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.
Visualizing the Molecular Landscape
The following diagrams illustrate the signaling pathway of this compound, a general experimental workflow for evaluating proteasome inhibitors, and a logical comparison of the different inhibitors.
Caption: this compound signaling pathway leading to Nrf2 activation.
Caption: General experimental workflow for proteasome inhibitor evaluation.
Caption: Logical comparison of this compound and other proteasome inhibitors.
References
- 1. Proteasome Inhibitor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative mechanisms of action of proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Nrf2 activator | Probechem Biochemicals [probechem.com]
- 7. This compound | 2254004-96-9 | MOLNOVA [molnova.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of DDO-7263 and Other NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DDO-7263, a novel Nrf2 activator with NLRP3 inhibitory effects, against other established NLRP3 inflammasome inhibitors. The objective is to present a clear overview of their mechanisms of action, inhibitory activities, and the experimental protocols required to assess their efficacy.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its activation triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, leading to inflammatory responses. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target. This guide focuses on this compound, a compound that indirectly inhibits the NLRP3 inflammasome through the activation of the Nrf2-ARE signaling pathway, and compares it with direct NLRP3 inhibitors.
Mechanism of Action: this compound vs. Direct NLRP3 Inhibitors
This compound stands out due to its distinct mechanism of action. Unlike direct inhibitors that bind to components of the NLRP3 inflammasome, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. The activation of the Nrf2-ARE (Antioxidant Response Element) signaling pathway by this compound leads to the downstream inhibition of NLRP3 inflammasome activation. This indirect mechanism offers a potentially broader therapeutic window by modulating inflammatory responses at a transcriptional level.
In contrast, direct NLRP3 inhibitors, such as MCC950 and OLT1177 (dapansutrile), function by physically interacting with the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome complex.
Quantitative Comparison of NLRP3 Inhibitors
| Compound | Target | Mechanism of Action | Cell Type | IC50 | Reference |
| This compound | Nrf2 | Nrf2-ARE pathway activation, leading to NLRP3 inhibition | THP-1 derived macrophages | Not Reported | [1][2] |
| MCC950 | NLRP3 | Direct binding to NLRP3, preventing inflammasome assembly | Bone Marrow-Derived Macrophages (BMDMs) | ~7.5 nM | [3] |
| OLT1177 (Dapansutrile) | NLRP3 | Direct binding to NLRP3, preventing inflammasome assembly | J774 Macrophages | ~1 µM | [4][5] |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the NLRP3 signaling pathway and a typical experimental workflow for assessing NLRP3 inhibition.
References
- 1. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of the NLRP3 Inflammasome Activation by Manoalide Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NLRP3 inflammasome activation alleviated liver injury and wasting effect in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Effects of DDO-7263
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory effects of DDO-7263, a potent Nrf2-ARE activator. Its performance is objectively compared with established anti-inflammatory agents, dexamethasone (B1670325) and ibuprofen (B1674241), supported by available experimental data.
Mechanism of Action: this compound
This compound exerts its anti-inflammatory effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. By binding to the Rpn6 subunit of the 26S proteasome, this compound inhibits the degradation of Nrf2. This leads to the accumulation and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This cascade ultimately results in the suppression of inflammatory responses, notably through the inhibition of the NLRP3 inflammasome.
Comparative In Vitro Anti-Inflammatory Activity
The following table summarizes the inhibitory effects of this compound, dexamethasone, and ibuprofen on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Target | Cell Line | Stimulant | Observed Inhibition | IC50 |
| This compound | TNF-α, IL-6 | RAW 264.7 | LPS (1 µg/mL) | Dose-dependent inhibition of mRNA expression and cytokine secretion at 50-200 µM.[1] | Not Reported |
| Dexamethasone | TNF-α | RAW 264.7 | LPS (0.1 µg/mL) | Significant suppression of TNF-α secretion at 1 µM and 10 µM.[2][3] | Not explicitly reported, but effective in the nanomolar to low micromolar range.[4] |
| IL-6 | RAW 264.7 | LPS | 10% to 90% inhibition in the concentration range of 10⁻⁹ M to 10⁻⁶ M.[4] | ~ low nanomolar range | |
| Ibuprofen | NO, IL-1β, IL-6 | RAW 264.7 | LPS (10 ng/mL) | Significant decrease in nitric oxide (NO) and cytokine mRNA expression at 200 µM and 400 µM.[5] | Not Reported for cytokines |
| Cell Viability | RAW 264.7 | - | IC50 of 61.15 ± 1.97 mg/mL (in the context of doxorubicin-loaded liposomes).[6] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with LPS.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of 4 x 10⁵ cells/mL and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, dexamethasone, or ibuprofen) and pre-incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is then added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24 hours.
-
Cytokine Measurement: After incubation, the cell culture supernatants are collected. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition by the test compound is calculated relative to the LPS-stimulated control. IC50 values are determined from the dose-response curves.
Western Blot Analysis for Nrf2 and HO-1
This protocol is used to determine the effect of a compound on the protein expression levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).
-
Cell Lysis: RAW 264.7 cells are treated with the test compound for a specified time. After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression levels of Nrf2 and HO-1 are normalized to the loading control.
NLRP3 Inflammasome Activation Assay
This assay assesses the ability of a compound to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.
-
Cell Priming: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes (differentiated into macrophages with PMA) are seeded in a multi-well plate. The cells are first primed with LPS (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment: After priming, the cells are treated with the test compound for a specified period (e.g., 30-60 minutes).
-
NLRP3 Activation: The NLRP3 inflammasome is then activated with a second signal, such as ATP (5 mM) or nigericin (B1684572) (10 µM), for 30-60 minutes.
-
Sample Collection: The cell culture supernatants are collected to measure secreted IL-1β. The cell lysates can also be collected to measure intracellular pro-IL-1β and activated caspase-1.
-
Measurement of IL-1β and Caspase-1: The concentration of mature IL-1β in the supernatant is measured by ELISA. The activation of caspase-1 in the cell lysates can be assessed by Western blot analysis for the cleaved p20 subunit.
-
Data Analysis: The inhibitory effect of the compound on NLRP3 inflammasome activation is determined by the reduction in IL-1β secretion and caspase-1 cleavage compared to the vehicle-treated control.
Conclusion
This compound demonstrates significant anti-inflammatory properties by activating the Nrf2 signaling pathway and subsequently inhibiting the NLRP3 inflammasome. While direct quantitative comparisons of IC50 values with dexamethasone and ibuprofen are not yet fully established in the public literature, the available dose-response data suggests that this compound is a potent inhibitor of pro-inflammatory cytokine production. Dexamethasone remains a highly potent anti-inflammatory agent, effective at nanomolar concentrations. Ibuprofen also exhibits anti-inflammatory effects, although its potency in LPS-stimulated macrophage models appears to be in the higher micromolar range. Further head-to-head studies are warranted to precisely delineate the comparative efficacy of this compound against these established drugs. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abstracts.biomaterials.org [abstracts.biomaterials.org]
A Head-to-Head Comparison of DDO-7263 and TBHQ: Potent Nrf2 Activators in Drug Discovery
For Immediate Release
In the landscape of drug development, particularly in the pursuit of therapies for neurodegenerative diseases and conditions marked by oxidative stress, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key therapeutic strategy. This guide provides a detailed, data-driven comparison of two prominent Nrf2 activators: DDO-7263, a novel 1,2,4-oxadiazole (B8745197) derivative, and tert-Butylhydroquinone (TBHQ), a widely used antioxidant and food preservative. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanisms, efficacy, and potential applications.
Executive Summary
This compound and TBHQ are both potent activators of the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. While both compounds ultimately lead to the upregulation of cytoprotective genes, their upstream mechanisms of action differ significantly. This compound acts by inhibiting the 26S proteasome, thereby preventing the degradation of Nrf2. In contrast, TBHQ is understood to activate Nrf2 primarily through the covalent modification of Keap1, a negative regulator of Nrf2, and by inducing mild mitochondrial oxidative stress. This fundamental difference in their mode of action may have implications for their specificity, potency, and off-target effects. This guide presents available quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of these two compounds.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data for this compound and TBHQ based on available literature. It is important to note that a direct head-to-head study under identical experimental conditions has not been identified; therefore, comparisons should be made with consideration of the different cell lines and assay conditions.
| Parameter | This compound | TBHQ |
| Mechanism of Nrf2 Activation | Binds to Rpn6, blocking 26S proteasome assembly and subsequent degradation of ubiquitinated Nrf2.[1][2][3] | Covalent modification of Keap1 by its metabolite, tert-butylbenzoquinone (TBQ); induction of mitochondrial oxidative stress.[4] |
| Nrf2 Target Gene Upregulation | Upregulated protein levels of HO-1 and NQO1 in a concentration-dependent manner in PC12 cells at 20 μM.[1] | Substantially increased mRNA levels of NQO1 and HMOX-1 at concentrations as low as 0.1µM in Jurkat T cells.[2] Enhanced protein expression of Nrf2, NQO-1, and HO-1 at 2.5 and 5 μM in rat chondrocytes.[5] |
| Neuroprotection | Protected PC12 neurons from H2O2-induced oxidative damage.[6] | Pretreatment with 10 μm TBHQ significantly attenuated H2O2-induced cell death in primary cortical cultures.[7] Co-treatment with 30 μM TBHQ significantly inhibited NMDA-induced reduction in MTT turnover in neurons.[8] |
| Cytotoxicity | No significant decrease in PC12 and THP-Ms cell survival rate at concentrations up to 80 μM. | Pretreatment with t-BHQ suppressed cell death in SH-SY5Y cells exposed to 25 μM PbAc.[1] In murine experimental stroke, TBHQ increased post-stroke mortality and worsened outcomes at doses of 0.582 mg/kg and higher.[9] |
| In Vivo Efficacy | Improved behavioral abnormalities and attenuated dopaminergic neuron loss in an MPTP-induced mouse model of Parkinson's disease at doses of 10-100 mg/kg/day.[1] | In a rat model of acute liver damage, TBHQ showed hepatoprotective effects.[10] |
Mechanism of Action: A Visualized Pathway
The activation of the Nrf2 pathway is a critical cellular defense mechanism. Below is a diagram illustrating the distinct mechanisms by which this compound and TBHQ activate this pathway.
Caption: this compound and TBHQ activate Nrf2 via distinct mechanisms.
Experimental Protocols
To facilitate the independent evaluation and comparison of this compound and TBHQ, detailed methodologies for key experiments are provided below.
ARE-Luciferase Reporter Assay for Nrf2 Activation
This assay quantitatively measures the activation of the Nrf2 pathway by assessing the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in a 96-well plate and co-transfected with a pGL4.37[luc2P/ARE/Hygro] vector containing the ARE promoter driving luciferase expression and a control plasmid (e.g., pRL-TK expressing Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound, TBHQ, or vehicle control (DMSO).
-
Luciferase Assay: Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data Analysis: The fold induction of Nrf2 activity is calculated as the ratio of normalized luciferase activity in treated cells to that in vehicle-treated cells. EC50 values can be determined by plotting the fold induction against the log concentration of the compound.
Western Blot for HO-1 and NQO1 Protein Expression
This technique is used to detect and quantify the protein levels of Nrf2 target genes, Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., PC12 or SH-SY5Y) is seeded and allowed to adhere. Cells are then treated with various concentrations of this compound, TBHQ, or vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression of HO-1 and NQO1 is normalized to the loading control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Cells (e.g., PC12 or SH-SY5Y) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing a range of concentrations of this compound, TBHQ, or vehicle control.
-
MTT Incubation: After the desired treatment period (e.g., 24 or 48 hours), 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values can be calculated from the dose-response curves.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comparative evaluation of this compound and TBHQ.
Caption: A streamlined workflow for the comparative analysis of Nrf2 activators.
Conclusion
Both this compound and TBHQ are valuable research tools for investigating the therapeutic potential of Nrf2 activation. This compound, with its distinct mechanism of inhibiting the 26S proteasome, represents a newer generation of Nrf2 activators that may offer a different pharmacological profile compared to the more established Keap1-modifying compounds like TBHQ. The available data suggests that both compounds effectively induce the Nrf2 pathway and exhibit neuroprotective properties in vitro. However, potential cytotoxicity, particularly at higher concentrations or in specific in vivo models as seen with TBHQ, underscores the importance of careful dose-response studies. The choice between this compound and TBHQ for a specific drug development program will depend on the desired therapeutic window, target tissue, and the specific pathological context. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and design further investigations into these promising Nrf2 activators.
References
- 1. t-BHQ Provides Protection against Lead Neurotoxicity via Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nrf2 Activator, tBHQ, Differentially Affects Early Events Following Stimulation of Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Tert-Butylhydroquinone Prevents Oxidative Stress-Mediated Apoptosis and Extracellular Matrix Degradation in Rat Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear Factor E2-Related Factor 2-Dependent Antioxidant Response Element Activation by tert-Butylhydroquinone and Sulforaphane Occurring Preferentially in Astrocytes Conditions Neurons against Oxidative Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of phenolic antioxidant tBHQ associate with inhibition of FoxO3a nuclear translocation and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tert-butylhydroquinone Compromises Survival in Murine Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of DDO-7263 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of DDO-7263 with other alternative compounds. The data presented is collated from preclinical studies, primarily focusing on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease, a standard for evaluating potential neuroprotective agents.
Executive Summary
This compound is a novel, brain-targeting small molecule that has demonstrated significant neuroprotective properties in in vivo models of Parkinson's disease. Its mechanism of action revolves around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway and the inhibition of the NLRP3 inflammasome. This dual action addresses two key pathological hallmarks of neurodegenerative diseases: oxidative stress and neuroinflammation. This guide compares the efficacy of this compound with other compounds that share similar mechanisms, namely the Nrf2 activators Celastrol and Astragaloside (B48827) IV, and the specific NLRP3 inhibitor, MCC950.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of this compound and its alternatives in the MPTP mouse model of Parkinson's disease.
Note: Some data points have been estimated from graphical representations in the source publications and are denoted with an asterisk (*). This is a limitation of the available published data.
Behavioral Outcomes
| Compound | Dose | Administration Route | Behavioral Test | % Improvement vs. MPTP Group | Source |
| This compound | 50 mg/kg | Intraperitoneal (i.p.) | Rotarod Test | Not explicitly quantified | [1] |
| This compound | 50 mg/kg | i.p. | Pole Test | Not explicitly quantified | [1] |
| Celastrol | 10 µg/kg | i.p. | Rotarod Test | ~40% | [2] |
| Celastrol | 10 µg/kg | i.p. | Pole Test | ~35% (reduction in time) | [2] |
| Astragaloside IV | 40 mg/kg | i.p. | Rotarod Test | ~50% | [3][4] |
| Astragaloside IV | 40 mg/kg | i.p. | Pole Test | ~45% (reduction in time) | [3][4] |
| MCC950 | 10 mg/kg | i.p. | Open Field Test | Not explicitly quantified in PD model | [5] |
Neuronal Protection: Tyrosine Hydroxylase (TH) Positive Cell Counts
| Compound | Dose | Administration Route | Brain Region | % Protection of TH+ Neurons vs. MPTP Group | Source |
| This compound | 50 mg/kg | i.p. | Substantia Nigra (SN) | Significant attenuation of loss | [1] |
| Celastrol | 10 µg/kg | i.p. | Substantia Nigra (SN) | ~45% | [2] |
| Astragaloside IV | 40 mg/kg | i.p. | Substantia Nigra (SN) | ~60% | [3][4] |
| MCC950 | 10 mg/kg | i.p. | Substantia Nigra (SN) | Data not available in MPTP model | N/A |
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
A widely used preclinical model that recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.
-
Animals: Male C57BL/6 mice are typically used.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal injection. A common regimen is a sub-acute model where MPTP is injected at 20-30 mg/kg once daily for 5 consecutive days.
-
Test Compound Administration: The test compound (e.g., this compound) is typically administered daily, starting before or concurrently with the MPTP injections and continuing for a specified period.
-
Behavioral Assessment: Motor coordination and balance are assessed using tests such as the Rotarod test and the Pole test.
-
Rotarod Test: Mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded.
-
Pole Test: Mice are placed head-up on top of a vertical pole, and the time to turn and descend is measured.
-
-
Histological Analysis: After the behavioral assessments, the mice are euthanized, and their brains are collected for analysis. Immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, is performed on brain sections of the substantia nigra and striatum. The number of TH-positive neurons is then quantified using stereological methods.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for in vivo validation.
Caption: this compound's dual mechanism of action.
Caption: A typical in vivo experimental workflow.
Conclusion
This compound demonstrates a promising neuroprotective profile in the MPTP mouse model of Parkinson's disease, primarily through its dual action on the Nrf2 and NLRP3 inflammasome pathways.[1] The comparative data, while limited by the lack of direct head-to-head studies and the necessity of estimating some quantitative values, suggests that this compound's efficacy is in a similar range to other Nrf2 activators like Celastrol and Astragaloside IV.[2][3][4] Further studies with standardized protocols and direct comparisons are warranted to definitively establish the relative potency of these compounds. The development of brain-penetrant NLRP3 inhibitors like this compound represents a significant advancement in the potential treatment of neurodegenerative diseases.
References
- 1. Neuroprotective effects of astragaloside IV on Parkinson disease models of mice and primary astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Astragaloside IV ameliorates motor deficits and dopaminergic neuron degeneration via inhibiting neuroinflammation and oxidative stress in a Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DDO-7263 and Other Neuroprotective and Anti-Inflammatory 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole (B8745197) scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a comparative overview of DDO-7263, a potent Nrf2-ARE activator with neuroprotective properties, and other notable 1,2,4-oxadiazole derivatives that exhibit similar mechanisms of action or therapeutic potential. The information is compiled from various studies to facilitate a comparative understanding, though it is important to note that direct head-to-head experimental comparisons are limited.
Overview of this compound
This compound is a 1,2,4-oxadiazole derivative identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Its mechanism of action involves binding to Rpn6, a component of the 26S proteasome, which impedes the degradation of ubiquitinated Nrf2. This leads to the accumulation and nuclear translocation of Nrf2, upregulation of downstream antioxidant enzymes like HO-1 and NQO1, and subsequent inhibition of NLRP3 inflammasome activation. These actions confer significant anti-inflammatory and neuroprotective effects, with potential applications in neurodegenerative diseases such as Parkinson's disease.
Comparative Data of 1,2,4-Oxadiazole Derivatives
The following tables summarize the available quantitative data for this compound and other selected 1,2,4-oxadiazole derivatives with neuroprotective or anti-inflammatory properties. It is crucial to consider that the data originates from different studies with varying experimental conditions.
In Vitro Activity
| Compound | Target/Assay | Cell Line | Key Findings | Reference |
| This compound | Nrf2 Activation | PC12 cells | Upregulated HO-1 and NQO1 protein levels in a concentration-dependent manner at 20 µM. | |
| NLRP3 Inflammasome Inhibition | THP-1-derived macrophages | Significantly inhibited NLRP3 activation, cleaved caspase-1 production, and IL-1β expression. | ||
| Compound 32 | Nrf2-ARE Luciferase Reporter Assay | - | Identified as a potent Nrf2 activator, more potent than the initial hit compound 4. | |
| Nrf2 Downstream Gene Expression | - | Upregulated gene and protein levels of Nrf2, NQO1, GCLM, and HO-1. | ||
| Compound 24 | Neuroprotection against SNP-induced apoptosis | PC12 cells | Showed the most effective protection against oxidative injury among 27 synthesized compounds. | |
| Nrf2 Nuclear Translocation | - | Promoted the nuclear translocation of Nrf2 and increased the expression of HO-1. | ||
| Resveratrol Analog (Compound 2) | NF-κB Inhibition | - | Potency in inhibiting NF-κB activation surpassed that of resveratrol. | |
| ROS Scavenging | - | ROS scavenging abilities were superior to resveratrol. |
In Vivo Activity
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| This compound | MPTP-induced Parkinson's disease in mice | 10, 50, 100 mg/kg, IP daily for 10 days | Improved behavioral abnormalities, attenuated dopaminergic neuron loss, and inhibited the secretion of inflammatory factors. | |
| Pharmacokinetics in SD rats | 7, 35, 70 mg/kg, IP | T1/2 of 3.32 hours and Cmax of 1.38 mg/mL. | ||
| Compound 32 | LPS-challenged mouse model | - | Remarkably suppressed inflammation. | |
| Compound 24 | Transient focal cerebral ischemia in rats (MCAO model) | - | Significantly reduced brain infarction and improved neurological function. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and potential replication of the findings.
This compound: In Vivo Parkinson's Disease Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of Parkinson's Disease: Intraperitoneal (IP) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Treatment: this compound administered via IP injection at doses of 10, 50, and 100 mg/kg daily for 10 days.
-
Behavioral Assessment: Evaluation of motor coordination and spontaneous activity.
-
Neurochemical and Histological Analysis: Measurement of tyrosine hydroxylase (TH) levels in the substantia nigra and striatum to assess dopaminergic neuron loss.
-
Inflammatory Marker Analysis: Measurement of pro-inflammatory cytokines such as IL-1β and TNF-α in plasma.
Compound 24: In Vivo Stroke Model
-
Animal Model: Rats.
-
Induction of Stroke: Transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).
-
Treatment: Administration of Compound 24.
-
Outcome Measures: Assessment of brain infarct volume and neurological function.
Nrf2-ARE Luciferase Reporter Assay (General Protocol)
-
Cell Line: A suitable cell line (e.g., HepG2) is stably or transiently transfected with a luciferase reporter construct containing the Antioxidant Response Element (ARE).
-
Treatment: Cells are treated with the test compounds at various concentrations.
-
Luciferase Activity Measurement: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates the activation of the Nrf2-ARE pathway.
Visualizations
This compound Signaling Pathway
Assessing the Specificity of DDO-7263 for Rpn6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DDO-7263, a known Nrf2 activator, and its specificity for the 26S proteasome subunit Rpn6. The document aims to objectively compare its performance with other alternatives targeting Rpn6 and the 19S regulatory particle, supported by available experimental data.
Introduction to this compound and its Target, Rpn6
This compound is a small molecule identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. The mechanism of action of this compound involves its direct binding to Rpn6 (also known as PSMD11), a subunit of the 19S regulatory particle of the 26S proteasome. This interaction is reported to inhibit the assembly of the 26S proteasome, leading to the accumulation of Nrf2 and subsequent activation of its downstream antioxidant response elements.
Rpn6 acts as a scaffold protein within the 19S regulatory particle, playing a crucial role in the assembly and stability of the proteasome complex. Targeting Rpn6 presents a potential therapeutic strategy for diseases where modulation of the proteasome-Nrf2 axis is beneficial.
Comparative Analysis of Rpn6 Binders
A direct quantitative comparison of the binding affinity and specificity of this compound for Rpn6 is currently limited by the lack of publicly available data. While the interaction has been described, specific binding constants (e.g., Kd values) and proteasome inhibition IC50 values for this compound have not been reported in the reviewed literature.
However, to provide a comparative context, we present data for an alternative Rpn6 binder, TXS-8 , and other inhibitors targeting the 19S regulatory particle.
Table 1: Quantitative Data for Rpn6 Binders and 19S Regulatory Particle Inhibitors
| Compound | Target Subunit | Binding Affinity (Kd) | IC50 (Proteasome Activity) | Cytotoxicity (IC50) | Key Features |
| This compound | Rpn6 | Not Reported | Not Reported | Not Reported | Nrf2 activator; inhibits 26S proteasome assembly. |
| TXS-8 | Rpn6 | ~14 µM | Not Reported | 14 µM (in MM.1R and Ramos B-cells) | Peptoid-based Rpn6 binder. |
| Capzimin | Rpn11 | Not Reported | ~1 µM (in vitro) | Cell line-dependent | Inhibits the deubiquitinating activity of Rpn11. |
| RA190 | Rpn13 | Not Reported | Induces apoptosis | Cell line-dependent | Covalently binds to Rpn13. |
Note: The lack of quantitative data for this compound prevents a direct and robust comparison of its potency and specificity with other compounds. Further experimental validation is required to fully assess its profile.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of this compound action on the Nrf2 pathway via Rpn6.
DDO-7263: A Comparative Analysis Against Known NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of DDO-7263 against established NLRP3 inflammasome inhibitors, namely MCC950, Oridonin, and CY-09. The content herein summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective comparison for research and drug development applications.
Executive Summary
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a significant area of therapeutic research. This compound has emerged as a novel molecule with indirect NLRP3 inhibitory activity. Unlike direct inhibitors that target the NLRP3 protein itself, this compound functions as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. This activation subsequently leads to the downstream inhibition of the NLRP3 inflammasome. In contrast, MCC950, Oridonin, and CY-09 are well-characterized direct inhibitors of the NLRP3 inflammasome, each with a distinct mechanism of action. This guide will delve into a detailed comparison of their mechanisms, inhibitory activities, and the experimental protocols used for their characterization.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and the other inhibitors lies in their approach to NLRP3 modulation.
This compound: The Indirect Modulator via Nrf2 Activation
This compound is a novel activator of the Nrf2-ARE pathway.[1] Its mechanism of action involves binding to Rpn6, a component of the 26S proteasome, which prevents the degradation of Nrf2.[2][3][4] The resulting accumulation and nuclear translocation of Nrf2 leads to the transcriptional activation of antioxidant and cytoprotective genes.[3][4] The inhibition of the NLRP3 inflammasome by this compound is a secondary effect mediated by the activation of this Nrf2 pathway.[1] This indirect mechanism suggests a broader cellular effect beyond direct NLRP3 inhibition, with potential implications for diseases where oxidative stress and inflammation are intertwined.[1]
Figure 1. this compound Signaling Pathway.
MCC950, Oridonin, and CY-09: The Direct Inhibitors
These compounds directly target the NLRP3 protein to prevent inflammasome assembly and activation.
-
MCC950 : This potent and specific inhibitor directly interacts with the Walker B motif within the NACHT domain of NLRP3.[5][6] This binding locks NLRP3 in an inactive conformation, thereby preventing ATP hydrolysis, a critical step for its activation and oligomerization.[3][5]
-
Oridonin : A natural product, Oridonin acts as a covalent inhibitor of NLRP3.[7][8][9] It forms a covalent bond with Cysteine 279 in the NACHT domain of NLRP3, which blocks the essential interaction between NLRP3 and NEK7, a kinase required for inflammasome assembly.[7][8][10]
-
CY-09 : This selective inhibitor directly binds to the ATP-binding motif (Walker A motif) of the NLRP3 NACHT domain.[4][11] By occupying this site, CY-09 inhibits the ATPase activity of NLRP3, which is necessary for its oligomerization and the subsequent assembly of the inflammasome complex.[4][12]
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 12. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of DDO-7263's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DDO-7263's mechanism of action with alternative Nrf2 activators. The information is supported by experimental data to aid in the evaluation of this compound for further investigation.
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. Its unique mechanism, involving the inhibition of the 26S proteasome via binding to the Rpn6 subunit, distinguishes it from other Nrf2 activators. This guide will delve into the specifics of this compound's action and compare it with other well-known Nrf2 activators: Bardoxolone methyl, Dimethyl fumarate (B1241708) (DMF), and Sulforaphane (B1684495).
Comparative Analysis of Nrf2 Activators
The following table summarizes the key characteristics and available quantitative data for this compound and its alternatives.
| Feature | This compound | Bardoxolone Methyl | Dimethyl Fumarate (DMF) | Sulforaphane |
| Primary Target | Rpn6 subunit of the 26S proteasome | Keap1 | Keap1 | Keap1 |
| Mechanism of Nrf2 Activation | Inhibition of proteasomal degradation of Nrf2 | Covalent modification of Keap1 cysteines, disrupting the Keap1-Nrf2 interaction | Covalent modification of Keap1 cysteines, disrupting the Keap1-Nrf2 interaction | Covalent modification of Keap1 cysteines, disrupting the Keap1-Nrf2 interaction |
| Downstream Effects | Upregulation of Nrf2 target genes (e.g., HO-1, NQO1), Inhibition of NLRP3 inflammasome | Upregulation of Nrf2 target genes, Anti-inflammatory effects | Upregulation of Nrf2 target genes, Immunomodulatory effects | Upregulation of Nrf2 target genes, Induction of phase II detoxification enzymes |
| Reported EC50 for Nrf2 Activation | Data not available in peer-reviewed literature | ~25 nM (in HepG2 cells) | ~10 µM (induces Nrf2 protein increase in HRECs)[1] | ~1-5 µM (induces Nrf2 target genes) |
| Additional Activities | Neuroprotective effects in Parkinson's disease models[2] | Investigated for chronic kidney disease and other inflammatory conditions[3] | Approved for treatment of multiple sclerosis and psoriasis[1][4] | Chemopreventive properties[5] |
Mechanism of Action: Signaling Pathways
The signaling pathway of this compound and its comparison to Keap1-dependent Nrf2 activators are illustrated below.
Caption: Mechanisms of Nrf2 activation by this compound and Keap1 inhibitors.
Experimental Protocols
This section details the methodologies for key experiments used to verify the mechanism of action of Nrf2 activators.
Western Blot for Nrf2 and Downstream Target Proteins
This protocol is used to quantify the protein levels of Nrf2 and its downstream targets, such as HO-1 and NQO1, in cell lysates following treatment with an Nrf2 activator.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., PC12, HepG2, or THP-1) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the Nrf2 activator (e.g., this compound) or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.
Methodology:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with the Nrf2 activator or vehicle control for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block the cells with a blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes.[6] Incubate with a primary antibody against Nrf2 overnight at 4°C.[6] After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.[6]
-
Nuclear Counterstaining and Imaging: Counterstain the nuclei with DAPI.[6] Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Increased Nrf2 nuclear translocation is observed as co-localization of the Nrf2 signal (green) with the nuclear signal (blue).[6]
NLRP3 Inflammasome Activation Assay (IL-1β ELISA)
This protocol measures the inhibition of NLRP3 inflammasome activation by quantifying the secretion of IL-1β.[7]
Methodology:
-
Cell Culture and Priming: Culture macrophages (e.g., THP-1 derived macrophages or bone marrow-derived macrophages) and prime them with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-treat the primed cells with different concentrations of the test compound (e.g., this compound) for a specified time.
-
Inflammasome Activation: Induce NLRP3 inflammasome activation using a stimulus such as ATP or nigericin.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions. A reduction in IL-1β levels in the presence of the compound indicates inhibition of the NLRP3 inflammasome.[7]
Experimental Workflow Verification
The following diagram illustrates a typical workflow for verifying the mechanism of action of a novel Nrf2 activator like this compound.
Caption: Workflow for verifying the mechanism of action of an Nrf2 activator.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (this compound), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DDO-7263: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the research chemical DDO-7263, ensuring laboratory safety and regulatory compliance.
This document provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, a 1,2,4-Oxadiazole derivative used in scientific research. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and minimizing environmental impact. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below. This information is essential for safe handling, storage, and the formulation of a comprehensive disposal plan.
| Property | Value |
| CAS Number | 2254004-96-9 |
| Molecular Formula | C₁₄H₉F₂N₃O |
| Molecular Weight | 273.24 g/mol |
| Appearance | Solid powder |
| Purity | >98% (as determined by HPLC) |
| Solubility | Soluble in DMSO (17.86 mg/mL at <60°C with ultrasonic assistance) |
| Storage Temperature | -20°C |
| Stability | Stable for at least 2 years when stored at -20°C |
Disposal Protocol: A Step-by-Step Guide
While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, the following procedures are based on general best practices for the disposal of solid and dissolved chemical waste in a laboratory setting.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety Goggles: To protect the eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or other appropriate gloves to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Disposal of Unused Solid this compound
Unused or expired solid this compound should be treated as chemical waste.
-
Step 1: Containerization: Ensure the solid waste is in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name ("this compound"), CAS number, and any known hazard symbols.
-
Step 2: Waste Segregation: Store the container with other solid chemical waste, segregated according to your institution's waste management guidelines.
-
Step 3: Professional Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of solid this compound in regular trash.
Disposal of this compound Solutions (e.g., in DMSO)
Solutions of this compound, particularly in solvents like DMSO, must be handled as liquid chemical waste.
-
Step 1: Collection: Collect all waste solutions containing this compound in a designated, leak-proof, and clearly labeled waste container. The label should specify all components of the solution (e.g., "this compound in DMSO") and their approximate concentrations.
-
Step 2: Waste Segregation: Store the liquid waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
Step 3: Professional Disposal: Contact your institution's EHS office for collection and disposal. Do not pour this compound solutions down the drain.
Decontamination of Labware
Glassware and other lab equipment that have come into contact with this compound should be decontaminated before reuse or disposal.
-
Step 1: Initial Rinse: Rinse the contaminated labware with a suitable solvent (such as ethanol (B145695) or acetone) to remove residual this compound. Collect this rinse solvent as liquid chemical waste.
-
Step 2: Washing: After the initial rinse, wash the labware thoroughly with soap and water.
-
Step 3: Final Rinse: Rinse with deionized water.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in both solid and liquid forms.
Caption: Workflow for the proper disposal of solid and liquid forms of this compound and decontamination of labware.
Personal protective equipment for handling DDO-7263
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DDO-7263 (CAS: 2254004-96-9). This compound is a potent 1,2,4-Oxadiazole derivative and Nrf2-ARE activator.[1][2] Due to its high potency and powdered form, stringent adherence to these safety protocols is mandatory to prevent personnel exposure and environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental procedures must be conducted to determine the appropriate level of PPE.[3] The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Operation | Minimum PPE Requirement | Rationale |
| Handling Solid Compound (e.g., weighing, aliquoting) | - Primary: Disposable Nitrile Gloves (double-gloving recommended), Disposable Lab Coat, ANSI Z87.1-compliant Safety Goggles. - Secondary: Particulate Respirator (e.g., N95) and Face Shield. | Prevents skin contact, eye exposure, and inhalation of fine powder.[3][4] A respirator is crucial as administrative and engineering controls may not be sufficient to prevent all exposure to dusts.[4] |
| Handling Solubilized Compound (e.g., in DMSO) | - Primary: Disposable Nitrile Gloves, Disposable Lab Coat, ANSI Z87.1-compliant Safety Glasses with side shields. | Protects against splashes and incidental skin contact with the potent compound in solution.[3][5] |
| General Laboratory Operations (in the vicinity of this compound use) | - Primary: Lab Coat, Safety Glasses, Closed-toe shoes. | Standard laboratory practice to protect against unforeseen contact or spills.[3] |
Operational Plan: From Receipt to Experiment
Adherence to a systematic workflow is essential for the safe handling of potent compounds like this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation of Work Area:
-
Ensure a certified chemical fume hood is used for all manipulations of the solid compound.
-
Decontaminate the work surface before and after use.
-
Prepare a spill kit appropriate for chemical spills.[6]
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above for handling the solid compound.
-
-
Weighing and Solubilization:
-
Weigh the desired amount of this compound powder directly into a tared vial within the chemical fume hood.
-
Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve a 10 mM concentration. This compound is soluble in DMSO at concentrations up to approximately 17.86 mg/mL (65.36 mM).[1]
-
Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming or sonication in an ultrasonic bath (<60°C) can be used to aid dissolution.[1]
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials.
-
For long-term storage, keep the solution at -20°C.[7]
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Incident | Immediate Action | Follow-up |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[8][9] | Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to medical personnel. |
| Skin Contact | Remove all contaminated clothing immediately.[8] Wash the affected area thoroughly with soap and water for at least 15 minutes.[9] | Seek medical attention if irritation or other symptoms develop. |
| Inhalation | Move the individual to fresh air. | If breathing is difficult or symptoms like dizziness or irritation occur, seek immediate medical attention.[8] |
| Minor Spill (manageable amount) | Alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, spill pillows).[9] Gently sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste.[9] | Decontaminate the spill area. Report the spill to your supervisor and environmental health and safety department. |
| Major Spill (large or unmanageable) | Evacuate the area immediately and prevent others from entering.[6] | Contact your institution's emergency response team or environmental health and safety department from a safe location.[6][10] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste. Do not dispose of this compound or its waste in the regular trash or down the drain.[11]
| Waste Stream | Disposal Procedure |
| Unused/Expired Solid Compound | Collect in a clearly labeled, sealed, and compatible container. Dispose of through your institution's certified hazardous waste program.[11] |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, puncture-resistant, and sealed hazardous waste container.[11] |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Carefully doff to avoid self-contamination and place in a sealed bag or container labeled as hazardous waste.[11] |
| Aqueous/Solvent Waste | Collect in a sealed, clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.[11] |
Visual Workflow and Logic Diagrams
To ensure procedural clarity, the following diagrams illustrate the key workflows for handling this compound.
Caption: General workflow for the safe handling of a potent research compound.[11]
Caption: Decision-making process for responding to a chemical spill.
References
- 1. This compound | 2254004-96-9 | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 7. This compound|2254004-96-9|COA [dcchemicals.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
